molecular formula C7H4BrClO2 B134395 4-Bromo-2-chlorobenzoic acid CAS No. 59748-90-2

4-Bromo-2-chlorobenzoic acid

Cat. No.: B134395
CAS No.: 59748-90-2
M. Wt: 235.46 g/mol
InChI Key: JAVZWSOFJKYSDY-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrClO2 and its molecular weight is 235.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-chlorobenzoic acid
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InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZWSOFJKYSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20208460
Record name 4-Bromo-2-chlorobenzoic acid
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Molecular Weight

235.46 g/mol
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CAS No.

59748-90-2
Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-Bromo-2-chlorobenzoic acid
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Record name 4-bromo-2-chlorobenzoic acid
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Record name 4-Bromo-2-chlorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and crucial intermediate in the synthesis of a wide array of organic compounds. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzoic acid core, imparts distinct reactivity and makes it a valuable building block in the fields of pharmaceuticals, agrochemicals, and material science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its applications, with a particular focus on its role in drug development.

Chemical and Physical Properties

This compound is typically an off-white to white crystalline solid at room temperature.[1] The presence of the electron-withdrawing halogen atoms and the carboxylic acid group influences its chemical behavior, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₇H₄BrClO₂[2]
Molecular Weight 235.46 g/mol [2]
CAS Number 59748-90-2[2]
Appearance Off-white to white crystalline powder[1]
Melting Point 171-175 °C
pKa 2.68±0.25 (Predicted)[3]
LogP 2.9 (Computed)[2]
Purity ≥97%
Table 2: Solubility of this compound
SolventSolubilityReferences
Methanol Soluble
DMSO Soluble[3]
Water Log10 of Water solubility in mol/l (log₁₀WS) is a predicted value.[4]

Spectroscopic Data and Interpretation

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the aromatic ring are in different chemical environments, leading to a complex splitting pattern.

¹H NMR (Predicted): The aromatic region (typically 7.0-8.5 ppm) would show three distinct proton signals. The proton ortho to the carboxylic acid group would likely be the most deshielded.

¹³C NMR (Predicted): The carbon spectrum would display seven signals: one for the carboxylic carbon (around 165-175 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HBroad band, characteristic of the carboxylic acid hydroxyl group.
1680-1710C=OStrong absorption, corresponding to the carbonyl stretch of the carboxylic acid.
1550-1610C=CAromatic ring stretching vibrations.
1210-1320C-OStretching vibration of the carboxylic acid C-O bond.
700-850C-Cl, C-BrStretching vibrations for the carbon-halogen bonds.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a characteristic molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a complex pattern of isotopic peaks (M, M+2, M+4).

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[3] The fragmentation of this compound would also involve the cleavage of the carbon-halogen bonds.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound can be achieved via the oxidation of 4-bromo-2-chlorotoluene. The following is a general procedure and should be adapted and optimized based on laboratory conditions.

Materials:

  • 4-bromo-2-chlorotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 4-bromo-2-chlorotoluene and a solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition.

  • The reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • After cooling, the excess potassium permanganate is destroyed by the addition of a small amount of sodium bisulfite.

  • The mixture is filtered to remove the manganese dioxide precipitate.

  • The filtrate is acidified with concentrated hydrochloric acid, leading to the precipitation of this compound.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

High-Performance Liquid Chromatography (HPLC) Analysis

Purity analysis of this compound can be effectively performed using reversed-phase HPLC.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of acid, e.g., 0.1% phosphoric acid). A typical starting condition could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

  • Prepare the sample solution by dissolving a weighed amount of the synthesized product in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

  • The purity of the sample is determined by comparing the peak area of the analyte with the total area of all peaks in the chromatogram.

Applications in Drug Development

This compound and its derivatives are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the preparation of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.

Role as a Precursor for Hypoglycemic Drugs

5-Bromo-2-chlorobenzoic acid, an isomer of the title compound, is a key starting material for the synthesis of Dapagliflozin and Empagliflozin.[6][7] The synthetic strategies often involve the coupling of a derivative of this benzoic acid with a protected glucose moiety. The following diagram illustrates a simplified conceptual workflow for the synthesis of such SGLT2 inhibitors, highlighting the central role of the substituted benzoic acid core.

G start 5-Bromo-2-chlorobenzoic Acid intermediate1 Activation (e.g., Acyl Chloride Formation) start->intermediate1 intermediate2 Friedel-Crafts Acylation with Protected Phenol intermediate1->intermediate2 intermediate3 Coupling with Protected Gluconolactone intermediate2->intermediate3 intermediate4 Reduction & Deprotection intermediate3->intermediate4 end_product SGLT2 Inhibitor (e.g., Dapagliflozin, Empagliflozin) intermediate4->end_product

Caption: Simplified workflow for the synthesis of SGLT2 inhibitors.

This synthetic pathway underscores the importance of this compound and its isomers as foundational molecules in the development of modern therapeutics. The specific placement of the halogen atoms allows for regioselective reactions, which are critical in the construction of complex drug molecules.

Safety and Handling

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life.[2] It can also cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant utility in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its spectroscopic characteristics, handling procedures, and synthetic applications is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring both bromine and chlorine substituents on the benzoic acid core, provides a versatile platform for a variety of chemical modifications. A thorough understanding of its physical properties is essential for its effective application in research and development, particularly in areas such as reaction kinetics, process scale-up, and formulation development. This guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and outlines a key synthetic pathway.

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as estimates.

PropertyValueSource
Molecular Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.46 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 171-175 °C[3]
Boiling Point 338.3 °C (Predicted)
Density 1.832 g/cm³ (Predicted)
Solubility in Water Predicted to be low
LogP (Octanol-Water Partition Coefficient) 2.8007 (Computed)[4]
Topological Polar Surface Area (TPSA) 37.3 Ų[4]

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of this compound. These are generalized procedures based on standard laboratory techniques for organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.[5]

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube, typically to a height of 2-3 mm.[5]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range.[5]

Boiling Point Determination (Thiele Tube Method)

For organic solids that do not decompose at their boiling point, the Thiele tube method provides a simple and effective means of determination.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat-resistant mineral oil

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[6]

Solubility Determination

The solubility of a compound in a given solvent is a fundamental property that influences its behavior in various applications.

Apparatus:

  • Scintillation vials or test tubes

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a vial.

  • The mixture is stirred vigorously in a temperature-controlled water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After stirring, the solution is allowed to stand to allow undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

  • The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique. The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).[7][8]

Density Measurement (Gas Pycnometry)

For crystalline solids, gas pycnometry provides an accurate method for determining density by measuring the volume of the solid.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Sample cell of appropriate volume

Procedure:

  • A known mass of this compound is accurately weighed and placed into the sample cell.

  • The sample cell is placed into the gas pycnometer.

  • The instrument is purged with an inert gas (typically helium) to remove any adsorbed gases from the sample surface.

  • The instrument then performs a series of gas expansions between a reference chamber and the sample chamber to determine the volume of the solid material.

  • The density is calculated by dividing the mass of the sample by its measured volume. Modern digital density meters can also be used for accurate measurements of organic acids.[9]

Synthetic Pathway Visualization

The following diagram illustrates a common laboratory-scale synthesis of this compound from 4-bromo-2-chloro-1-iodobenzene via a palladium-catalyzed carbonylation reaction.

SynthesisWorkflow Reactants 4-Bromo-2-chloro-1-iodobenzene + Carbon Monoxide + Water + Triethylamine Reaction Carbonylation Reaction Reactants->Reaction Catalyst Palladium Acetate + Triphenylphosphine Catalyst->Reaction Solvent 1,4-Dioxane Solvent->Reaction Workup Work-up Reaction->Workup Evaporation, Extraction Purification Recrystallization Workup->Purification Acidification, Filtration Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, offering valuable data and experimental context for professionals in the chemical and pharmaceutical sciences. The provided protocols serve as a foundation for the accurate characterization of this important synthetic intermediate, while the visualized synthetic pathway offers insight into its preparation. A comprehensive understanding of these fundamental characteristics is paramount for the successful and efficient utilization of this compound in the development of new molecules and materials.

References

An In-depth Technical Guide to 4-Bromo-2-chlorobenzoic Acid (CAS: 59748-90-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid, with the CAS number 59748-90-2, is a versatile di-halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, alongside a carboxylic acid functional group, makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, key synthetic applications, and its role as a building block in the development of biologically active compounds for the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is typically an off-white to pale yellow solid.[1] The presence of the electron-withdrawing chlorine and bromine atoms, as well as the carboxylic acid group, significantly influences its reactivity and physical characteristics. A summary of its key quantitative data is presented in the table below.

PropertyValueReferences
CAS Number 59748-90-2[2]
Molecular Formula C₇H₄BrClO₂[1]
Molecular Weight 235.46 g/mol [1]
Melting Point 166-177 °C[1]
Boiling Point 319.10 °C
Flash Point 146.8 °C
Purity ≥97% (HPLC)[1]
LogP 2.9[2]
Topological Polar Surface Area 37.3 Ų[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available through the NIST WebBook. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-Br and C-Cl stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Synthesis and Reactivity

This compound can be synthesized through various methods, including the oxidation of corresponding toluene derivatives or through halogenation of benzoic acid precursors. One documented synthesis involves a palladium-catalyzed carbonylation of 4-bromo-2-chloro-1-iodobenzene in a flow reactor system.[3]

The reactivity of this compound is centered around three key functional sites: the carboxylic acid group, the bromine atom, and the chlorine atom. This allows for a diverse range of chemical transformations.

  • Carboxylic Acid Group: The carboxylic acid can readily undergo esterification and amide bond formation, providing a key handle for derivatization.

  • Halogen Atoms: The bromine and chlorine atoms are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of bromine and chlorine can potentially allow for selective functionalization.

Applications in Drug Discovery and Development

This compound serves as a critical starting material and intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of oncology, anti-inflammatory, and antimicrobial research.[1]

Kinase Inhibitors

The scaffold of this compound is found in the precursors to several kinase inhibitors. While direct synthesis from this exact starting material is not always documented, closely related analogs like 4-amino-3-bromobenzoic acid are used to synthesize multi-kinase inhibitors such as Sorafenib.[4] Sorafenib is known to target the RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.[4]

RAF_MEK_ERK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Sorafenib Sorafenib (Derived from related scaffolds) Sorafenib->RAF Inhibits

RAF/MEK/ERK Signaling Pathway and Inhibition.
Anti-inflammatory Agents

Derivatives of halogenated benzoic acids have shown promise as anti-inflammatory agents. For instance, the compound 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), which is structurally related to this compound, has been demonstrated to exhibit anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells.[5] This activity is achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Signaling TLR4->MAPK NFkB NF-κB Signaling TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (NO, PGE2, IL-1β, IL-6, TNF-α) MAPK->ProInflammatory Induces NFkB->ProInflammatory Induces LX007 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino) -2-hydroxybenzoic acid (LX007) LX007->MAPK Inhibits LX007->NFkB Inhibits

Anti-inflammatory Mechanism of Action.
Antimicrobial Agents

Benzoic acid derivatives are known for their antimicrobial properties. Analogs of 4-aminobenzoic acid, which can be synthesized from precursors like this compound, can act as competitive inhibitors of dihydropteroate synthase (DHPS).[6] This enzyme is critical in the bacterial folate synthesis pathway, and its inhibition disrupts the production of essential nucleotides and amino acids, thereby halting bacterial growth.[6]

Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Esterification (Fischer-Speier)

This protocol describes the conversion of this compound to its corresponding methyl or ethyl ester.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Anhydrous Methanol or Ethanol (serves as solvent and reactant)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

    • Ethyl Acetate

  • Procedure:

    • Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.

    • Carefully add concentrated sulfuric acid dropwise while stirring at room temperature.

    • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography or recrystallization as needed.

Amide Coupling

This protocol outlines the formation of an amide bond using a coupling agent like HATU.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Desired amine (1.0-1.2 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF or DCM

    • Water

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add DIPEA.

    • Cool the mixture to 0 °C in an ice bath.

    • Add HATU to the solution and stir for 15-30 minutes for pre-activation.

    • Slowly add the amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling_Workflow Start This compound + Amine Activation Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) in Solvent Start->Activation Reaction Stir at Room Temperature Monitor by TLC/LC-MS Activation->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Amide Product Purification->Product

General Workflow for Amide Coupling.

Safety Information

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis, particularly for the development of new therapeutic agents and agrochemicals. Its versatile reactivity allows for the construction of complex molecular architectures, making it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, reactivity, and synthetic applications is key to leveraging this compound for the discovery and development of novel bioactive molecules.

References

Synthesis of 4-Bromo-2-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to 4-Bromo-2-chlorobenzoic acid, a valuable building block in pharmaceutical and chemical research. This document provides a comparative analysis of key synthetic strategies, detailed experimental protocols, and quantitative data to aid in methodological selection and process optimization.

Executive Summary

This compound can be synthesized through several distinct pathways. This guide details three prominent methods:

  • Palladium-Catalyzed Carbonylation: A direct and efficient route starting from a pre-functionalized aromatic ring.

  • Oxidation of 4-Bromo-2-chlorotoluene: A classical and industrially relevant approach utilizing a readily available starting material.

  • Sandmeyer Reaction Sequence: A versatile multi-step synthesis commencing from a simple aromatic amine, offering flexibility in analog synthesis.

Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Data Presentation

The following tables summarize the key quantitative metrics for the described synthetic routes, providing a clear basis for comparison.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: CarbonylationRoute 2: OxidationRoute 3: Sandmeyer Reaction
Starting Material 4-Bromo-2-chloro-1-iodobenzene4-Bromo-2-chlorotoluene2-Chloroaniline
Number of Key Steps 113
Overall Yield (Reported/Typical) ~76%[1]90-95% (analogous reactions)[2]Variable, dependent on all steps
Key Reagents Palladium Acetate, COKMnO₄ or Co(OAc)₂/O₂NBS, NaNO₂, CuCN

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 59748-90-2[3][4]
Molecular Formula C₇H₄BrClO₂[3][4]
Molecular Weight 235.46 g/mol [3][4]
Melting Point 171-175 °C
Appearance White to off-white solid

Synthetic Pathways and Experimental Protocols

Route 1: Palladium-Catalyzed Carbonylation of 4-Bromo-2-chloro-1-iodobenzene

This route offers a direct conversion to the target molecule with good yield. It involves the palladium-catalyzed carbonylation of a di-halogenated benzene derivative.

start 4-Bromo-2-chloro-1-iodobenzene product This compound start->product Carbonylation reagents CO, Pd(OAc)₂, PPh₃ Triethylamine, Water 1,4-Dioxane, 110°C

Caption: Synthesis of this compound via Carbonylation.

Experimental Protocol:

A solution of 4-bromo-2-chloro-1-iodobenzene (1.68 mmol), triethylamine (2.69 mmol), and water (28 mmol) in 1,4-dioxane (5.8 mL) is prepared. In a separate loop, a solution of palladium acetate (0.08 mmol) and triphenylphosphine (0.168 mmol) in 1,4-dioxane (6 mL) is prepared. The reaction is carried out in a flow reactor system at 110 °C with a carbon monoxide pressure of 15 bar.[1] After the reaction reaches a steady state (approximately 2 hours), the substrate and catalyst solutions are introduced into the flow system.[1]

The collected reaction mixture is evaporated to dryness. The residue is redissolved in ethyl acetate (25 mL) and extracted with a 2 M sodium carbonate solution (3 x 10 mL). The combined aqueous layers are then acidified with 2 M HCl, and the product is extracted with ethyl acetate (3 x 25 mL). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[1]

Route 2: Oxidation of 4-Bromo-2-chlorotoluene

This method represents a more traditional and potentially scalable approach, starting from the corresponding toluene derivative. The oxidation of the methyl group yields the carboxylic acid.

start 4-Bromo-2-chlorotoluene product This compound start->product Oxidation reagents KMnO₄, H₂O, Heat or Co(OAc)₂, O₂, Initiator

Caption: Synthesis of this compound via Oxidation.

Experimental Protocol (Representative):

To a solution of 4-bromo-2-chlorotoluene in water, an excess of potassium permanganate is added. The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears. The reaction mixture is then cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with concentrated HCl, leading to the precipitation of this compound. The solid product is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.[5][6]

Alternatively, catalytic oxidation can be employed using a cobalt(II) acetate and sodium bromide catalyst system in acetic acid, with oxygen bubbled through the reaction mixture at elevated temperatures.[2]

Route 3: Sandmeyer Reaction from 2-Chloroaniline

This multi-step synthesis is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups via a diazonium salt intermediate.

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyanation & Hydrolysis A 2-Chloroaniline B 4-Bromo-2-chloroaniline A->B NBS C 4-Bromo-2-chloroaniline D 4-Bromo-2-chlorobenzenediazonium salt C->D NaNO₂, HCl E 4-Bromo-2-chlorobenzenediazonium salt F 4-Bromo-2-chlorobenzonitrile E->F CuCN G This compound F->G H₃O⁺, Heat

Caption: Multi-step synthesis via Sandmeyer Reaction.

Experimental Protocol:

  • Step 1: Synthesis of 4-Bromo-2-chloroaniline 2-Chloroaniline (2 mmol) and potassium bromide (1.2 mmol) are dissolved in a mixture of acetic acid and water (9:1 v/v).[1] To this solution, N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature at 25 °C. The reaction is stirred for 1 hour.[1] After completion, the mixture is extracted with dichloromethane. The organic layer is purified by column chromatography to yield 4-bromo-2-chloroaniline.[1]

  • Step 2: Diazotization of 4-Bromo-2-chloroaniline 4-Bromo-2-chloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.[7] The formation of the diazonium salt is typically monitored by a starch-iodide paper test for excess nitrous acid.

  • Step 3: Sandmeyer Reaction and Hydrolysis The cold diazonium salt solution is added to a solution of copper(I) cyanide (CuCN) and potassium cyanide. The mixture is stirred and gently warmed, leading to the formation of 4-bromo-2-chlorobenzonitrile.[8] The nitrile is then hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) followed by acidic workup.[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical synthesis and workup procedure as described in the protocols.

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Starting Materials and Reagents in Solvent B Heat/Stir for Specified Time A->B C Quench Reaction B->C D Liquid-Liquid Extraction C->D E Wash Organic Layer D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Evaporate Solvent F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure this compound I->J

Caption: General experimental workflow for synthesis and purification.

Conclusion

This guide provides a comprehensive overview of the key synthetic strategies for obtaining this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, required scale, and the desired purity of the final product. The detailed protocols and comparative data herein serve as a valuable resource for researchers in the planning and execution of their synthetic endeavors.

References

An In-depth Technical Guide to 4-Bromo-2-chlorobenzoic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical research. This document details its molecular structure, physicochemical properties, and provides an in-depth look at its synthesis and purification. Furthermore, it outlines established analytical methodologies for its characterization. While direct biological signaling pathways for this compound are not extensively documented, its crucial role as a versatile building block in the synthesis of bioactive molecules is well-established. This guide will serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical industry.

Molecular Structure and Identification

This compound is a disubstituted benzoic acid with a bromine atom at the 4-position and a chlorine atom at the 2-position of the benzene ring.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 59748-90-2[1]
Molecular Formula C₇H₄BrClO₂[1]
Molecular Weight 235.46 g/mol [1]
SMILES String C1=CC(=C(C=C1Br)Cl)C(=O)O[1]
InChI InChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)[1]
InChIKey JAVZWSOFJKYSDY-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various chemical processes.

PropertyValue
Melting Point 171-175 °C[2]
Boiling Point 319.1 °C (Predicted)
pKa 2.68±0.25 (Predicted)
LogP 3.02[3]
Appearance White to off-white crystalline powder[2]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and DMSO.

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of this compound involves the Sandmeyer reaction of a corresponding aniline derivative. A detailed experimental protocol is as follows:

Materials:

  • 5-Bromo-2-aminobenzoic acid derivative

  • Sodium nitrite

  • Hydrochloric acid

  • Copper(I) chloride

  • Solvent (e.g., water, acetonitrile)

Procedure:

  • Dissolve the 5-bromo-2-aminobenzoic acid derivative in a suitable solvent and cool the mixture in an ice bath.

  • Slowly add a solution of sodium nitrite to the cooled mixture to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The crude this compound can then be isolated by filtration.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, acetic acid)

  • Activated carbon

Procedure:

  • Dissolve the crude solid in a minimum amount of the hot solvent.

  • Add a small amount of activated carbon to decolorize the solution and heat briefly.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): While specific peak assignments can vary slightly with the solvent used, the proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carboxylic acid carbon.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch. Aromatic C-H and C-C stretching and bending vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the bromine and chlorine atoms, which have characteristic isotopic patterns (M, M+2 for chlorine; M, M+2 for bromine).

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[4] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.

  • Pharmaceuticals: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory agents and SGLT2 inhibitors for the treatment of diabetes.[4][5][6]

  • Agrochemicals: This compound is used in the development of novel herbicides and pesticides.[4]

Logical Workflow Visualization

Since a specific biological signaling pathway for this compound is not well-defined, the following diagram illustrates a general workflow for its synthesis and subsequent application in the drug discovery process. This logical flow is highly relevant for the target audience of researchers and drug development professionals.

G General Workflow for Synthesis and Application of this compound in Drug Discovery start Starting Materials (e.g., 5-Bromo-2-aminobenzoic acid derivative) synthesis Chemical Synthesis (e.g., Sandmeyer Reaction) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification product This compound purification->product analysis Analytical Characterization (HPLC, NMR, IR, MS) product->analysis Purity & Identity Confirmation modification Further Chemical Modification (e.g., Amide Coupling, Cross-Coupling) product->modification library Compound Library Synthesis modification->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Development lead_opt->preclinical

Synthesis and Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its well-defined structure and reactivity provide a solid foundation for the synthesis of a wide range of complex organic molecules. This technical guide has summarized the key information regarding its molecular properties, synthesis, purification, and analysis, providing a practical resource for scientists and researchers in the field. While its direct biological targets remain an area for further investigation, its role as a foundational scaffold in medicinal chemistry is firmly established.

References

Technical Guide: Physicochemical Properties and Melting Point of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-chlorobenzoic acid, with a primary focus on its melting point—a critical parameter for identity and purity assessment. The document details reported melting point values from various commercial suppliers, outlines standardized experimental protocols for its determination, and discusses factors that influence measurement accuracy. Included are workflows and diagrams to support researchers in analytical and synthetic applications. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making accurate characterization of its physical properties essential for research and development.[1]

Physicochemical Data

This compound is an aromatic carboxylic acid featuring both bromine and chlorine substituents.[1] Its unique structure makes it a versatile building block in organic synthesis.[1]

PropertyValueSource
CAS Number 59748-90-2[1][2][3][4]
Molecular Formula C₇H₄BrClO₂[1][2][3][4]
Molecular Weight 235.46 g/mol [1][2][3][5]
Appearance Off-white to white powder or crystal[1]
Purity ≥97% (HPLC)[1]

Melting Point Data

The melting point of a compound is a key indicator of its purity. For a pure crystalline solid, melting occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of this range. Below is a summary of reported melting point values for this compound from various suppliers.

Reported Melting Point (°C)PuritySource
171-175 °C97%Sigma-Aldrich
169-177 °C≥97% (HPLC)Chem-Impex[1]
172.0-175.0 °C>98.0%Tokyo Chemical Industry

Note: Some sources may list other melting points, which could correspond to different isomers or purities.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point is fundamental for verifying the identity and purity of this compound. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).[6]

This widely used technique involves heating a small sample in a capillary tube at a controlled rate.[6]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to facilitate uniform packing and heat distribution.[6]

  • Capillary Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Tap the tube gently to pack the solid to a height of 2-3 mm.[6]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. Insert a calibrated thermometer or digital probe.[6]

  • Melting Point Determination:

    • If the approximate melting point is known, heat the block rapidly to about 15-20°C below this temperature.[6]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[6]

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • T₁ (Onset of Melting): Record the temperature at which the first drop of liquid appears.[6]

    • T₂ (Completion of Melting): Record the temperature at which the last solid particle melts into a clear liquid.[6]

    • The melting point is reported as the range from T₁ to T₂.[6]

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a more precise determination of the melting point and enthalpy of fusion.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Program the instrument with the desired temperature profile. This typically involves:

    • An initial isothermal period to allow for stabilization.

    • A heating ramp at a constant rate (e.g., 10°C/min).

    • A final isothermal period.

  • Data Analysis: The instrument records the differential heat flow versus temperature. The resulting thermogram shows an endothermic peak corresponding to melting. The onset temperature of this peak is typically reported as the melting point.[6]

Synthesis and Purification Overview

The purity of this compound, which directly impacts its melting point, is dependent on its synthesis and subsequent purification. A common synthetic route involves the palladium-catalyzed carbonylation of an aryl halide.[2]

General Synthesis Steps:

  • A solution of an appropriate ortho-substituted iodoarene substrate is prepared in a solvent like 1,4-dioxane with a base (e.g., triethylamine).[2]

  • A palladium catalyst (e.g., palladium acetate) and a phosphine ligand (e.g., triphenylphosphine) are prepared in a separate solution.[2]

  • The solutions are introduced into a flow reactor under a pressurized carbon monoxide atmosphere at an elevated temperature (e.g., 110°C).[2]

  • After the reaction, the mixture is worked up by evaporation, extraction with a basic solution (e.g., sodium carbonate), followed by acidification (e.g., with HCl) to precipitate the crude product.[2]

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent to remove unreacted starting materials and isomeric impurities, such as 5-bromo-2-chlorobenzoic acid.[2][7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and the logical relationships influencing its accuracy.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording Dry Dry & Powder Sample Pack Pack Capillary Tube (2-3 mm) Dry->Pack Insert Insert into Apparatus Pack->Insert HeatFast Rapidly Heat to ~15°C Below M.P. Insert->HeatFast HeatSlow Heat Slowly (1-2°C/min) HeatFast->HeatSlow Observe Observe for Melting HeatSlow->Observe RecordT1 Record T₁ (First Liquid Drop) Observe->RecordT1 RecordT2 Record T₂ (All Solid Melts) Report Report Range (T₁ - T₂)

Caption: Workflow for Capillary Melting Point Determination.

FactorsMeltingPoint MP Observed Melting Point Purity Sample Purity Purity->MP affects range & value HeatRate Heating Rate HeatRate->MP affects accuracy Packing Sample Packing Packing->MP affects heat transfer Observer Observer Subjectivity Observer->MP affects precision

Caption: Factors Influencing Melting Point Measurement Accuracy.

References

Spectroscopic Analysis of 4-Bromo-2-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4-Bromo-2-chlorobenzoic acid (CAS No: 59748-90-2), a compound of interest in synthetic chemistry and drug development. The document outlines expected spectral characteristics based on its structure and provides standardized protocols for data acquisition using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound Profile

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₄BrClO₂[1]

  • Molecular Weight: 235.46 g/mol [1]

  • Structure: Chemical structure of this compound

    Image Source: PubChem CID 108829

Spectral Data Summary

The following tables summarize the expected and reported spectral data for this compound. While direct experimental values for NMR and IR were not available in the cited resources, the tables provide predicted values based on the analysis of its functional groups and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 13.5Singlet, broad1HCarboxylic Acid (-COOH)
~7.9 - 8.1Doublet1HAromatic H (H-6)
~7.7 - 7.9Doublet of Doublets1HAromatic H (H-5)
~7.6 - 7.8Doublet1HAromatic H (H-3)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, Reference: TMS)

Chemical Shift (δ) ppmAssignment
~165-168Carboxylic Acid Carbon (-C OOH)
~135-140Aromatic C (C-Cl)
~132-135Aromatic C (C-H)
~130-133Aromatic C (C-H)
~128-131Aromatic C (C-COOH)
~125-128Aromatic C (C-Br)
~120-123Aromatic C (C-H)

Note: The exact chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands (Sample Preparation: KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H StretchCarboxylic Acid
1680-1710StrongC=O StretchCarboxylic Acid (Aromatic)
~3100MediumC-H StretchAromatic
1550-1600Medium-StrongC=C StretchAromatic Ring
1200-1300StrongC-O StretchCarboxylic Acid
1000-1100Medium-StrongC-Cl StretchAryl Chloride
500-600Medium-StrongC-Br StretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. The spectrum is complicated by the presence of two halogen isotopes: ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio). This results in a characteristic isotopic cluster for the molecular ion and any fragments containing both halogens.

Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

m/z (mass/charge)Proposed FragmentInterpretation
234/236/238[C₇H₄BrClO₂]⁺Molecular Ion (M⁺) cluster
217/219/221[C₇H₃BrClO]⁺Loss of hydroxyl radical (•OH) from M⁺
189/191/193[C₆H₃BrCl]⁺Loss of carboxyl group (•COOH) from M⁺

Experimental Protocols & Workflows

The following sections detail standardized methodologies for acquiring the spectral data.

General Workflow for Spectroscopic Analysis

The logical flow for analyzing a solid organic sample like this compound involves sample preparation followed by sequential or parallel spectroscopic measurements.

G General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Solid Sample B Dissolve in Appropriate Deuterated Solvent (NMR) A->B C Prepare KBr Pellet or Thin Film (IR) A->C D Prepare Dilute Solution or Direct Insertion (MS) A->D E 1H & 13C NMR Spectroscopy B->E F FTIR Spectroscopy C->F G Mass Spectrometry (EI) D->G H Process & Interpret Spectra E->H F->H G->H I Correlate Data from All Techniques H->I J Structure Verification/ Elucidation I->J

Caption: Workflow from sample preparation to structural analysis.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 20-30 mg of this compound for ¹³C NMR (a ¹H NMR can be run on the same sample). For ¹H NMR only, 5-10 mg is sufficient.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H spectrum using a standard single-pulse experiment.

    • Acquire a broadband proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

    • Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet press.

    • Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.

  • Instrument Setup & Acquisition:

    • Place the pellet into the sample holder in the IR spectrometer's sample compartment.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small quantity of the solid sample into the instrument, typically via a direct insertion probe.

    • The probe is heated in the high-vacuum source of the mass spectrometer, causing the sample to vaporize.

  • Ionization and Analysis:

    • The gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions (the molecular ion and various fragment ions) are accelerated by an electric field.

    • The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

    • A detector measures the abundance of each ion.

  • Data Interpretation:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak (M⁺) and analyze its isotopic cluster to confirm the presence of bromine and chlorine.

    • Analyze the major fragment ions to deduce the structure and fragmentation pathways. The difference in mass between the molecular ion and fragment ions corresponds to the loss of neutral fragments.

References

4-Bromo-2-chlorobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chlorobenzoic acid, a dihalogenated derivative of benzoic acid, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern offers versatile reactivity, making it an important intermediate in the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis methodologies, and applications of this compound. Detailed experimental protocols for key synthesis routes are presented, alongside a summary of its quantitative data in structured tables and visual representations of synthetic workflows to facilitate understanding and application in research and development.

Introduction

This compound, with the chemical formula C₇H₄BrClO₂, is a crystalline solid that has garnered significant attention in the field of organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the benzene ring imparts a high degree of functionality and allows for selective chemical transformations. This versatility has established this compound as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide aims to provide a thorough technical resource for professionals engaged in research and development involving this compound.

Discovery and History

The precise historical moment of the first synthesis or "discovery" of this compound is not prominently documented in readily accessible scientific literature. Its emergence is likely intertwined with the broader exploration of halogenated benzoic acid derivatives that commenced in the 19th and early 20th centuries, a period of intense activity in synthetic organic chemistry. Early investigations into the electrophilic substitution reactions of aromatic compounds laid the groundwork for the preparation of a vast number of substituted benzoic acids.

The systematic study of directing effects of substituents on the benzene ring by chemists of that era would have provided the theoretical framework for the controlled synthesis of dihalogenated benzoic acids. While a singular "discovery" paper for this compound is not apparent, its existence is a logical outcome of the systematic application of well-established reactions such as halogenation and oxidation of substituted toluenes. The history of its synthesis is therefore a part of the larger narrative of the development of synthetic methodologies for creating tailored aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 59748-90-2[1][2]
Molecular Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.46 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 171-175 °C
Boiling Point 319.1 °C (predicted)[1]
Solubility Insoluble in water, soluble in organic solvents
IUPAC Name This compound[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are detailed protocols for some of the common synthetic approaches.

Oxidation of 4-Bromo-2-chlorotoluene

One of the most direct methods for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 4-bromo-2-chlorotoluene. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are typically employed.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chlorotoluene (1 equivalent).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of pyridine and water or aqueous potassium hydroxide.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄) (typically 2-3 equivalents) in portions to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

    • Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings.

    • Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic.

    • The this compound will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic impurities.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure this compound.

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Work-up & Purification cluster_product Final Product 4-Bromo-2-chlorotoluene 4-Bromo-2-chlorotoluene KMnO4 KMnO4 4-Bromo-2-chlorotoluene->KMnO4 Reaction with Heat (Reflux) Heat (Reflux) KMnO4->Heat (Reflux) under Filtration Filtration Heat (Reflux)->Filtration leads to Acidification Acidification Filtration->Acidification Precipitation Precipitation Acidification->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization This compound This compound Recrystallization->this compound

Oxidation of 4-Bromo-2-chlorotoluene.
Halogenation and Subsequent Oxidation

An alternative strategy involves the halogenation of a suitable precursor followed by oxidation. For instance, one could start with 2-chlorotoluene, brominate it to introduce the bromine atom at the 4-position, and then oxidize the methyl group.

Experimental Protocol: Bromination of 2-Chlorotoluene and Subsequent Oxidation

Step 1: Bromination of 2-Chlorotoluene

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a stirrer, place 2-chlorotoluene (1 equivalent) and a catalytic amount of iron filings or iodine.

  • Bromine Addition: Slowly add liquid bromine (1 equivalent) from the dropping funnel. The reaction is typically carried out at room temperature or with gentle heating. An inert solvent like carbon tetrachloride or dichloromethane can be used.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove excess bromine.

    • Wash with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 4-bromo-2-chlorotoluene.

Step 2: Oxidation of 4-Bromo-2-chlorotoluene

  • Follow the oxidation protocol as described in Section 4.1.

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxidation 2-Chlorotoluene 2-Chlorotoluene Br2, Fe catalyst Br2, Fe catalyst 2-Chlorotoluene->Br2, Fe catalyst Reacts with 4-Bromo-2-chlorotoluene 4-Bromo-2-chlorotoluene Br2, Fe catalyst->4-Bromo-2-chlorotoluene KMnO4 KMnO4 4-Bromo-2-chlorotoluene->KMnO4 Oxidized by This compound This compound KMnO4->this compound

Two-step synthesis workflow.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to selectively functionalize the carboxylic acid group (e.g., through esterification or amidation) and to participate in cross-coupling reactions at the bromine and chlorine positions.

While specific signaling pathways directly modulated by this compound itself are not widely reported, its derivatives are of significant interest. For instance, it can serve as a scaffold for the development of inhibitors of various enzymes or ligands for receptors where the specific halogen substitution pattern is crucial for binding affinity and selectivity.

The logical relationship for its application in drug discovery generally follows a path of scaffold synthesis, diversification through chemical modifications, and subsequent biological screening.

G This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Undergoes Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Generates Biological Screening Biological Screening Library of Derivatives->Biological Screening Screened in Hit Identification Hit Identification Biological Screening->Hit Identification Leads to Lead Optimization Lead Optimization Hit Identification->Lead Optimization Enters Drug Candidate Drug Candidate Lead Optimization->Drug Candidate Results in

Drug discovery workflow.

Conclusion

This compound is a synthetically valuable compound with a rich potential for applications in medicinal chemistry and materials science. While the specific details of its initial discovery are not prominently recorded, its synthesis is based on well-established principles of organic chemistry. The methodologies outlined in this guide provide a practical framework for its preparation and utilization. As the demand for novel and complex chemical entities continues to grow, the importance of versatile building blocks like this compound in driving innovation in drug discovery and other technological fields is set to increase.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety protocols and handling precautions for 4-Bromo-2-chlorobenzoic acid (CAS No: 59748-90-2). The information is compiled from safety data sheets and chemical databases to ensure laboratory personnel can work safely with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and high toxicity to aquatic life.[1][2] It can also cause skin and eye irritation.[2][3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictograms
Acute Toxicity, Oral3H301: Toxic if swallowedDanger💀
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic lifeWarning🌳

Source: Sigma-Aldrich, PubChem.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 59748-90-2
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol [2][4]
Appearance Solid[1]
Melting Point 171-175 °C[1]
Flash Point Not applicable[1]

Safe Handling and Storage

Handling:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Personal Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.[7][8]

  • Procedural Precautions: Avoid creating dust when handling the solid compound.[5][8][9] Avoid contact with skin, eyes, and clothing.[5][7][9] Keep containers tightly closed when not in use.[5][8][10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[8][10][11]

  • Keep containers tightly closed to prevent contamination and moisture ingress.[5][8][10]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[8][10][11]

  • The storage class code is 6.1C, for combustible, acute toxic category 3 compounds.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8][11]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6] Gloves must be inspected before use, and proper removal technique should be followed.[7][9]

    • Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.[6] For significant exposure risk, a complete suit protecting against chemicals may be necessary.[9]

  • Respiratory Protection: If dust formation is likely or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (type N95 or P1).[1][8][10]

First-Aid Measures

The following diagram outlines the immediate steps to take in case of accidental exposure.

FirstAidMeasures cluster_exposure Exposure Route cluster_action Immediate First-Aid Action cluster_medical Medical Attention Inhalation Inhalation MoveFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveFreshAir SkinContact Skin Contact WashSkin Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Call a POISON CENTER or doctor immediately. Ingestion->RinseMouth SeekMedical Seek medical attention if symptoms persist or you feel unwell. MoveFreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical Immediate SpillResponse start Spill Occurs evacuate 1. Evacuate & Secure Area Prevent access to unauthorized personnel. start->evacuate ventilate 2. Ensure Adequate Ventilation evacuate->ventilate ppe 3. Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain 4. Contain Spill Avoid dust formation. Do not let product enter drains. ppe->contain cleanup 5. Clean Up Sweep or shovel into a suitable, labeled container for disposal. contain->cleanup decontaminate 6. Decontaminate Area Clean the affected area thoroughly. cleanup->decontaminate dispose 7. Dispose of Waste Follow approved waste disposal regulations. decontaminate->dispose end Response Complete dispose->end

References

A Comprehensive Technical Guide to 4-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-Bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines commercially available sources, provides detailed experimental protocols for its synthesis and analysis, and visualizes a common synthetic pathway, serving as a vital resource for researchers, chemists, and professionals in drug development.

Commercially Available this compound: A Comparative Overview

A variety of chemical suppliers offer this compound, with purities and prices varying. For researchers and procurement managers, a clear comparison of available options is crucial for making informed decisions based on experimental needs and budgetary constraints. The following table summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 66401497%5g, 25g$27.07 (5g)
Chem-Impex 02235≥ 97% (HPLC)5g, 25g, 100g, 250g, 1kg$18.53 (5g), $60.99 (25g), $160.84 (100g), $293.24 (250g), $999.70 (1kg)[1]
TCI America B1407>98.0% (T)1g, 5g, 25g-
Advent Bio C1746-Small and bulk quantitiesInquire for pricing[2]
Biosynth FB19082--Inquire for pricing[3]
Henan Fengda Chemical Co., Ltd. -98%1kg, 1000kg$0.10 - $5.00 / kg[4]
Zhuozhou Wenxi Import and Export Co., Ltd. -99%+ HPLC-$10.00 - $15.00 / kg[4]
Career Henan Chemical Co. -98%1kg$1.00 / kg[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its application in research and development. The following sections provide step-by-step protocols based on established chemical literature.

Synthesis of this compound via Bromination of 2-Chlorobenzoic Acid

This protocol describes a method for the synthesis of 5-bromo-2-chlorobenzoic acid, a regioisomer of the target compound, which highlights a general approach to the bromination of a substituted benzoic acid. A similar principle can be adapted for the synthesis of this compound, potentially by starting with a different precursor or modifying reaction conditions to favor the desired isomer.

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • N-Bromosuccinimide (NBS)

  • Sodium sulfite

  • Potassium sulfide (optional, as a catalyst)

  • Ice-water bath

  • Acetic acid aqueous solution (40%)

  • Standard laboratory glassware (four-hole bottle, stirrer, etc.)

Procedure:

  • In a 250mL four-hole bottle, add 4.7g (0.03mol) of 2-chlorobenzoic acid and 40mL of concentrated sulfuric acid.

  • Add 2.269g (0.018mol) of sodium sulfite and stir the mixture at 10°C for 20 minutes until the solution is clarified.

  • Add 3.204g (0.018mol) of N-bromosuccinimide.

  • Continue the reaction at 10°C for 120 minutes.

  • Slowly pour the reaction solution into an 80mL ice-water bath to induce crystallization of the crude product.

  • Filter the crude product and wash it with 20mL of a 40% acetic acid aqueous solution.

  • Dry the solid at 55°C for 6 hours to obtain the final product.

This specific protocol yields 5-bromo-2-chlorobenzoic acid with a reported purity of 99.7% (HPLC) and a yield of 84.6%.[5]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and identifying any process-related impurities.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Column: Newcrom R1 reverse-phase (RP) column.[2][7]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[2][7] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2][7]

  • Detection: UV detection at 255 nm.[6]

  • Flow Rate: 1 mL/min.[8]

Solution Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.[6]

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix thoroughly.[6]

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[6]

Visualizing the Synthesis Pathway

A common method for the synthesis of halo-substituted benzoic acids is the oxidation of the corresponding substituted toluene. The following diagram illustrates a generalized pathway for the synthesis of 4-Bromobenzoic acid from p-toluidine, which can be conceptually adapted for this compound.

Synthesis_Pathway p_toluidine p-Toluidine diazonium_salt Diazonium Salt p_toluidine->diazonium_salt NaNO2, HBr p_bromotoluene p-Bromotoluene diazonium_salt->p_bromotoluene CuBr target_acid 4-Bromobenzoic Acid p_bromotoluene->target_acid KMnO4, heat

Caption: A generalized Sandmeyer reaction followed by oxidation to produce 4-Bromobenzoic acid.

This guide serves as a foundational resource for researchers working with this compound. For specific applications and bulk orders, it is recommended to contact the suppliers directly for the most up-to-date information on pricing, availability, and detailed specifications.

References

4-Bromo-2-chlorobenzoic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-chlorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the crystal structure of this compound, detailing the crystallographic data, experimental procedures for its determination, and a logical workflow for the analysis process. This information is crucial for understanding the solid-state properties of this compound, which is a valuable building block in medicinal chemistry and materials science.

Introduction

This compound (C₇H₄BrClO₂) is a halogenated aromatic carboxylic acid.[1][2] Its structural characterization is fundamental for applications in drug design, where molecular conformation and intermolecular interactions are key to biological activity, and in materials science for the development of novel functional materials. X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state, revealing details about bond lengths, angles, and crystal packing. This guide summarizes the known crystal structure data for this compound and outlines the methodologies used to obtain it.

Crystallographic Data Summary

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD).[1] The key parameters from the single-crystal X-ray diffraction study are summarized in the table below. These data define the unit cell and the quality of the structural refinement.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Crystal System Monoclinic
Space Group P 1 21/n 1
Unit Cell Dimensions
a (Å) 7.2738
b (Å) 9.0627
c (Å) 11.7233
α (°) 90
β (°) 102.916
γ (°) 90
Volume (ų) 752.7
Z (Molecules/unit cell) 4
Residual Factor (R) 0.0346

Data sourced from the Crystallography Open Database (COD) under deposition number 1545784.[1]

Experimental Protocols

The determination of a crystal structure involves several key stages, from obtaining a high-quality single crystal to collecting and refining the diffraction data.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic chemistry routes, often involving the oxidation or carboxylation of a corresponding substituted toluene or iodobenzene precursor.[3]

Protocol for Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown from a saturated solution by slow solvent evaporation.

  • Dissolution: Dissolve the synthesized and purified this compound powder in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with water) by gentle heating to achieve a saturated or near-saturated solution.[4]

  • Filtration: Hot-filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the setup to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

  • Isolation: Once crystals of sufficient size and quality have formed, carefully isolate them from the mother liquor and dry them.

X-ray Diffraction Data Collection and Structure Refinement

This protocol outlines the standard procedure for analyzing a single crystal using an X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryoprotectant oil.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source, commonly a copper anode which produces Cu Kα radiation (wavelength ≈ 1.54 Å).[5]

    • The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage.

    • A series of diffraction images are collected by rotating the crystal in the X-ray beam (e.g., using ω and φ scans).

  • Data Processing:

    • The collected diffraction spots are indexed to determine the unit cell parameters and crystal lattice symmetry.

    • The intensities of all reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (Br, Cl).

    • Subsequent difference Fourier maps reveal the positions of the remaining non-hydrogen atoms (C, O).

    • The structural model is refined anisotropically using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement quality is assessed by the residual factor (R-factor).

Visualization of the Analysis Workflow

The process from obtaining the compound to finalizing its crystal structure follows a logical sequence. The diagram below illustrates this experimental workflow.

G cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (Bond Lengths, Angles) refinement->validation cif Generation of CIF File validation->cif deposition Database Deposition (e.g., CCDC, COD) cif->deposition

Caption: Workflow for the crystal structure analysis of a small molecule.

References

Theoretical Frontiers of 4-Bromo-2-chlorobenzoic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical, quantum chemical, and spectroscopic properties of 4-Bromo-2-chlorobenzoic acid, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It outlines established experimental protocols and proposes a comprehensive theoretical framework based on density functional theory (DFT) to elucidate its molecular characteristics and potential as a pharmaceutical intermediate.

Physicochemical and Structural Properties

This compound (C₇H₄BrClO₂) is a halogenated aromatic carboxylic acid.[1] Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The compound is noted for its utility in developing anti-inflammatory and antimicrobial agents.[2]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrClO₂[3][4][5]
Molecular Weight 235.46 g/mol [3][4][5]
CAS Number 59748-90-2[3][4][5]
IUPAC Name This compound[4]
Melting Point 171-175 °C[6]
Topological Polar Surface Area (TPSA) 37.3 Ų[5]
LogP 2.8007[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]
Rotatable Bonds 1[5]
SMILES C1=CC(=C(C=C1Br)Cl)C(=O)O[4][5]
InChI Key JAVZWSOFJKYSDY-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis via Palladium-Catalyzed Carbonylation

A documented method for the synthesis of this compound involves the palladium-catalyzed carbonylation of an ortho-substituted iodoarene in a flow reactor.[3]

Materials and Equipment:

  • Vapourtec R2+ Series flow reactor with a Gas/Liquid Membrane Reactor

  • Ortho-substituted iodoarene substrate (e.g., 4-bromo-2-chloro-1-iodobenzene)

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • 1,4-Dioxane

  • Water

  • Carbon monoxide (CO) gas

  • Ethyl acetate

  • 2 M Sodium carbonate solution

  • 2 M Hydrochloric acid solution

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst and Substrate Preparation:

    • Prepare a catalyst solution by dissolving palladium acetate (0.08 mmol) and triphenylphosphine (0.168 mmol) in 6 mL of 1,4-dioxane.

    • Prepare a substrate solution with the ortho-substituted iodoarene (1.68 mmol), triethylamine (2.69 mmol), and water (28 mmol) in 5.8 mL of 1,4-dioxane.

  • Flow Reactor Setup:

    • Set up the Vapourtec flow reactor. Set the HPLC pump flow rate to 0.125 mL/min for both reagent lines.

    • Set the reactor temperature to 110 °C.

    • Pressurize the system with carbon monoxide to 15 bar, using a back pressure regulator set to 17.24 bar.

    • Allow the system to stabilize by running for 2 hours.

  • Reaction Execution:

    • Load the catalyst and substrate solutions into separate loops.

    • Switch the flow streams to introduce the reactants into the heated and pressurized reactor.

  • Work-up and Purification:

    • Collect the reaction mixture from the reactor outlet.

    • Evaporate the solvent under vacuum.

    • Add ethyl acetate (25 mL) and 2 M sodium carbonate solution (10 mL) to the residue and transfer to a separating funnel.

    • Separate the layers and extract the organic layer with 2 M sodium carbonate solution (2 x 10 mL).

    • Combine the aqueous layers and acidify with 2 M HCl solution.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Evaporate the solvent under vacuum to yield the crude product.

    • Recrystallize the crude solid from an appropriate solvent to obtain pure this compound.[3]

G cluster_prep Reactant Preparation cluster_reaction Flow Reaction cluster_workup Work-up & Purification Catalyst Catalyst Solution (Pd(OAc)₂, PPh₃ in Dioxane) Reactor Flow Reactor (110°C, 15 bar CO) Catalyst->Reactor Substrate Substrate Solution (Ar-I, Et₃N, H₂O in Dioxane) Substrate->Reactor Evaporation1 Solvent Evaporation Reactor->Evaporation1 Extraction Aqueous Extraction (Na₂CO₃) Evaporation1->Extraction Acidification Acidification (HCl) Extraction->Acidification Extraction2 Organic Extraction (EtOAc) Acidification->Extraction2 Drying Drying (Na₂SO₄) Extraction2->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Recrystallization Recrystallization Evaporation2->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker AC-300). Use Tetramethylsilane (TMS) as an internal standard.[4] Data for related compounds can be found in supporting information of various chemical publications.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Prepare the sample as a KBr pellet or analyze as a neat solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer (e.g., Bruker Tensor 27).[4] Record the spectrum over the range of 4000-400 cm⁻¹.[8] Experimental spectra are available in databases such as the NIST WebBook and SpectraBase.[9][10]

  • Mass Spectrometry (MS):

    • Protocol: Analyze the sample using electron ionization (EI) mass spectrometry to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.[11]

Proposed Theoretical Studies: A DFT-Based Approach

Computational Methodology:

  • Software: Gaussian 09/16 software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) for all atoms. This basis set is robust for geometry optimization and vibrational frequency calculations of similar molecules.

  • Solvation Model: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., in water or ethanol) on the molecular properties.

Molecular Geometry and Vibrational Analysis

The first step involves optimizing the molecular geometry to find the lowest energy conformation. A frequency calculation is then performed on the optimized structure to confirm it is a true minimum (no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra. The calculated frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and method limitations. The Potential Energy Distribution (PED) is analyzed to provide a detailed assignment of each vibrational mode.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • E(HOMO): Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.

  • E(LUMO): Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). A smaller gap suggests higher chemical reactivity and lower kinetic stability.[12]

These values allow for the calculation of global reactivity descriptors, which are summarized in the table below.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -E(HOMO)Energy required to remove an electron.
Electron Affinity (A) A ≈ -E(LUMO)Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic nature.
Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the intramolecular bonding and charge distribution. It examines charge transfer interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy E(2) associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated, with higher E(2) values indicating stronger interactions. This is particularly useful for analyzing hyperconjugative effects and the nature of intramolecular hydrogen bonds.[8][13]

Potential Biological Significance: Anti-Inflammatory Action

Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][14] These enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) act by blocking the active site of these enzymes. Given that this compound is used as an intermediate for anti-inflammatory agents, it is plausible that its derivatives function via this pathway.[2]

G cluster_membrane Cellular Response to Stimuli CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX PGs Prostaglandins (e.g., PGE₂) COX->PGs converts to Inflammation Inflammation, Pain, Fever PGs->Inflammation mediates BCBA 4-Bromo-2-chlorobenzoic Acid Derivative (NSAID) BCBA->COX INHIBITS

Caption: Proposed mechanism of action for NSAIDs derived from benzoic acid.

Conclusion

This compound represents a valuable scaffold for the development of new chemical entities, particularly in the pharmaceutical industry. The experimental protocols for its synthesis and characterization are well-established. This guide outlines a robust framework for its theoretical investigation using DFT, which can predict its reactivity and spectroscopic signatures, thereby accelerating research and development efforts. The likely mechanism of action for its anti-inflammatory derivatives through COX inhibition provides a clear direction for its application in drug discovery programs. This integrated experimental and theoretical approach is crucial for unlocking the full potential of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-2-chlorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-chlorobenzoic acid is a versatile synthetic building block in organic chemistry, prized for its distinct reactive sites that allow for selective functionalization. The presence of a carboxylic acid group, a bromine atom, and a chlorine atom on the aromatic ring makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is prominently demonstrated in the construction of polysubstituted aromatic compounds through reactions such as palladium-catalyzed cross-coupling and amide bond formation.

Key Applications in Organic Synthesis

This compound serves as a crucial intermediate in several key synthetic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling): The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This allows for the introduction of various aryl, heteroaryl, or vinyl groups, leading to the synthesis of complex biaryl and related structures. These motifs are prevalent in many pharmaceutical agents and advanced materials.

  • Amide Bond Formation: The carboxylic acid functionality readily participates in amide bond formation with a wide range of amines. This reaction is fundamental in the synthesis of numerous biologically active molecules, including enzyme inhibitors and receptor ligands. Standard coupling reagents can be employed to facilitate this transformation efficiently.

  • Synthesis of Pharmaceutical Intermediates: The structural framework of this compound is a key component in the synthesis of various pharmaceutical agents. A notable application is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While the isomeric 5-bromo-2-chlorobenzoic acid is a direct precursor to drugs like Dapagliflozin and Empagliflozin, the underlying synthetic strategies are often applicable to this compound derivatives for the development of new chemical entities.[1]

Data Presentation: Reaction Parameters

The following tables summarize representative quantitative data for key reactions involving this compound and its analogs. These examples highlight the influence of different catalysts, bases, solvents, and reaction conditions on product yields.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids (Analogous Conditions)

EntryAryl BromideArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-1008-16~95%[2]
24-Bromo-2-hydroxybenzaldehyde4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)KOH (2)Ethanol/H₂O (1:1)120 (Microwave)0.1-0.2~90%[2]
34-Bromobenzoic acidPhenylboronic acidPd/C-K₂CO₃ (2)H₂O1001~98%
41-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (5)Toluene/H₂O (10:1)80295%[3]

Table 2: Amide Bond Formation with Substituted Benzoic Acids (Analogous Conditions)

EntryCarboxylic AcidAmineCoupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTime (h)Yield (%)
14-Amino-3-bromobenzoic acidBenzylamineEDC (1.2)HOBt (1.2)DIPEA (2.0)DMF12-24High[4]
24-Amino-3-bromobenzoic acidAnilineHATU (1.1)-DIPEA (2.0)DMF2-6High[4]
34-Bromobenzoic acidBenzylaminePPh₃ (1.5) / N-chlorophthalimide (1.5)--Toluene1269%[5]
42-Benzoylbenzoic acid3-MethoxybenzohydrazideHATUDIPEA---High[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 10:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Amide Bond Formation

This protocol outlines a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in the chosen anhydrous solvent.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and the tertiary amine base (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the reaction solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X This compound derivative R-X->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation ArB(OH)2 Arylboronic acid Base Base ArB(OH)2->Base Base->Transmetalation R-Pd(II)L2-Ar R-Pd(II)L2-Ar Transmetalation->R-Pd(II)L2-Ar Reductive_Elimination Reductive Elimination R-Pd(II)L2-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Ar Biaryl Product Reductive_Elimination->R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Amide_Bond_Formation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid This compound Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent e.g., EDC, HATU Coupling_Reagent->Activation Base e.g., DIPEA, TEA Base->Activation Activation->Coupling Quenching Aqueous Workup Coupling->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Amide Product Purification->Product SGLT2_Inhibitor_Synthesis_Pathway Start 5-Bromo-2-chlorobenzoic acid (Isomer of title compound) Acyl_Chloride Acyl Chloride Formation (e.g., Oxalyl chloride) Start->Acyl_Chloride Friedel_Crafts Friedel-Crafts Acylation (with Phenetole) Acyl_Chloride->Friedel_Crafts Ketone Diaryl Ketone Intermediate Friedel_Crafts->Ketone Reduction Reduction of Ketone (e.g., Et3SiH, BF3·OEt2) Ketone->Reduction Diarylmethane Diarylmethane Intermediate Reduction->Diarylmethane Glycosylation Glycosylation Diarylmethane->Glycosylation SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) Glycosylation->SGLT2_Inhibitor

References

Application Notes and Protocols: 4-Bromo-2-chlorobenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Bromo-2-chlorobenzoic acid as a versatile intermediate in pharmaceutical synthesis. The focus is on its application in the development of anti-inflammatory agents, leveraging its chemical reactivity to construct complex bioactive molecules.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a key building block in organic synthesis.[1][2] Its structure, featuring both bromine and chlorine substituents, offers multiple reactive sites for the precise construction of pharmaceutical compounds.[1] This intermediate is particularly valuable in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), among other therapeutic agents.[1] The presence of the halogen atoms and the carboxylic acid group allows for a variety of chemical transformations, including nucleophilic aromatic substitution and coupling reactions, making it a versatile precursor for drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 59748-90-2[3][4]
Molecular Formula C₇H₄BrClO₂[3]
Molecular Weight 235.46 g/mol [3][4]
Appearance Off-white to white powder/crystal[1]
Melting Point 171-175 °C[4]
Purity ≥ 97% (HPLC)[1]
SMILES O=C(O)c1ccc(Br)cc1Cl[4]
InChI Key JAVZWSOFJKYSDY-UHFFFAOYSA-N[4]
Application in the Synthesis of Fenamate NSAIDs

This compound is an ideal starting material for the synthesis of fenamate-class NSAIDs. Fenamates are derivatives of N-phenylanthranilic acid and are known for their analgesic and anti-inflammatory properties. A prime example is Mefenamic Acid. The following protocol describes a representative synthesis of a 4-bromo-2-chloro-N-phenylanthranilic acid derivative, an analog of Mefenamic Acid, via an Ullmann condensation reaction.

Experimental Protocol: Synthesis of 2-((2,3-dimethylphenyl)amino)-4-bromo-6-chlorobenzoic acid (A Mefenamic Acid Analog)

This protocol details the copper-catalyzed Ullmann condensation of this compound with 2,3-dimethylaniline.

Reaction Scheme:

G reactant1 This compound product 2-((2,3-dimethylphenyl)amino)-4-bromo-6-chlorobenzoic acid reactant1->product + reactant2 2,3-Dimethylaniline reactant2->product + catalyst CuSO4 (catalytic) K2CO3 catalyst->product solvent DMF, reflux solvent->product

Figure 1: Ullmann condensation for the synthesis of a Mefenamic Acid analog.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound59748-90-2235.461.0 eq-
2,3-Dimethylaniline87-59-2121.182.0 eq-
Copper (II) Sulfate (CuSO₄)7758-98-7159.61catalytic-
Potassium Carbonate (K₂CO₃)584-08-7138.210.5 eq-
Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and 2,3-dimethylaniline (2.0 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • To the stirred mixture, add a catalytic amount of copper (II) sulfate and potassium carbonate (0.5 eq).

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-((2,3-dimethylphenyl)amino)-4-bromo-6-chlorobenzoic acid.

Expected Results:

Based on similar Ullmann condensation reactions for the synthesis of fenamates, a yield of approximately 70-80% can be expected.[5] The purity of the final product should be confirmed by HPLC and its structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways of Fenamate NSAIDs

The therapeutic effects of fenamate NSAIDs, and by extension, compounds synthesized from this compound, are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. However, recent research has unveiled their modulatory effects on other signaling pathways, notably the NLRP3 inflammasome.

4.1. Cyclooxygenase (COX) Inhibition

Fenamates are non-selective inhibitors of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, fenamates reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

Figure 2: Inhibition of the COX pathway by Fenamate NSAIDs.

4.2. NLRP3 Inflammasome Inhibition

Recent studies have shown that fenamate NSAIDs can inhibit the NLRP3 (NOD-like receptor protein 3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response. The activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). By inhibiting the NLRP3 inflammasome, fenamates can reduce the release of these potent inflammatory mediators, an action that is independent of their COX-inhibitory activity. This dual mechanism of action makes them interesting candidates for further investigation in inflammatory diseases.

NLRP3_Pathway cluster_cell Macrophage Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, DAMPs) NLRP3_Inflammasome NLRP3 Inflammasome Activation Inflammatory_Stimuli->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1B Pro-IL-1β IL1B IL-1β Release Pro_IL1B->IL1B Cleavage by Caspase-1 Inflammation_Response Inflammatory Response IL1B->Inflammation_Response Pro-inflammatory Response Fenamates Fenamates Fenamates->NLRP3_Inflammasome Inhibition

Figure 3: Inhibition of the NLRP3 inflammasome pathway by Fenamates.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its utility in the synthesis of potent anti-inflammatory agents, such as fenamate NSAIDs, is well-established through synthetic routes like the Ullmann condensation. The resulting compounds modulate key inflammatory pathways, including the cyclooxygenase and NLRP3 inflammasome pathways, highlighting the potential for developing novel therapeutics from this readily available starting material. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their research endeavors.

References

Application Notes: The Role of 4-Bromo-2-chlorobenzoic Acid in the Synthesis of Diamide Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-chlorobenzoic acid is a versatile chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly within the agrochemical industry.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzoic acid ring, provides multiple reactive sites that can be selectively functionalized to build intricate molecular architectures.[1] This characteristic makes it a crucial starting material for the production of several modern insecticides, most notably those belonging to the anthranilic diamide class.

The anthranilic diamides, such as chlorantraniliprole and cyantraniliprole, are highly effective and widely used insecticides due to their novel mode of action, targeting the ryanodine receptors in insects.[3] This leads to the uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately death of the target pest.[3] The synthesis of these complex molecules often involves multi-step processes where this compound or its derivatives serve as key building blocks.

Application in Agrochemical Synthesis

The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of the pyrazole-5-carboxylic acid core of anthranilic diamide insecticides. While not always the direct starting material in every published synthesis route, its structural motif is central to forming key intermediates. For instance, the related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is a pivotal intermediate in the synthesis of both chlorantraniliprole and cyantraniliprole.[4][5][6][7][8][9] The synthesis of this pyrazole derivative often starts from precursors that can be conceptually derived from or are structurally related to this compound.

The following sections provide detailed protocols and data related to the synthesis of chlorantraniliprole, a prominent insecticide, showcasing a synthetic pathway where the structural elements of this compound are incorporated into a key intermediate.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of chlorantraniliprole and its intermediates, as well as its biological activity.

Compound/IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityYieldMelting Point (°C)
This compound59748-90-2C₇H₄BrClO₂235.46≥98%-166
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid active ester---98%59-74%-
Chlorantraniliprole500008-45-7C₁₈H₁₄BrCl₂N₅O₂483.15>90%-162-168

Table 1: Physicochemical Properties and Yields of Key Compounds.

CompoundTarget PestConcentrationBiological Activity
Chlorantraniliprole Derivative 2Oriental Armyworm (Mythimma separata)5 mg/L40% activity
Chlorantraniliprole Derivative 3Oriental Armyworm (Mythimma separata)200 mg/L60% activity

Table 2: Insecticidal Activity of Chlorantraniliprole Derivatives.[3]

Experimental Protocols

Synthesis of N-hydroxysuccinimide active ester of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This protocol describes the synthesis of an activated ester intermediate, which is a crucial step in the amide coupling reaction to form chlorantraniliprole.[10]

Materials:

  • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF)

  • Chloroform

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a four-necked flask, add 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1 mol), N-hydroxysuccinimide (1.5 mol), and anhydrous THF (2000 ml).

  • Add DCC (1 mol) to the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to remove THF.

  • Dissolve the residue in chloroform and wash with brine.

  • Separate the chloroform layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the solid N-hydroxysuccinimide active ester.

Synthesis of Chlorantraniliprole via Amide Coupling

This protocol outlines the final step in the synthesis of chlorantraniliprole, involving the reaction of the activated ester with the corresponding aniline derivative.[10]

Materials:

  • N-hydroxysuccinimide active ester of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • Solvent (e.g., anhydrous acetonitrile or THF)

  • Base (e.g., triethylamine or pyridine)

Procedure:

  • Dissolve 2-amino-5-chloro-N,3-dimethylbenzamide in the chosen anhydrous solvent in a reaction flask under a nitrogen atmosphere.

  • Add the base to the solution.

  • Add a solution of the N-hydroxysuccinimide active ester in the same solvent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure chlorantraniliprole.

Visualizations

Synthesis_Pathway_Chlorantraniliprole A 4-Bromo-2-chlorobenzoic acid Precursors B 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid A->B Multi-step synthesis D 2-[3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazol-5-yl]-6-chloro-8-methyl -4H-3,1-benzoxazin-4-one B->D Methanesulfonyl chloride, Base C 2-amino-5-chloro-3- methylbenzoic acid C->D E Chlorantraniliprole D->E Methylamine Experimental_Workflow_Chlorantraniliprole start Start step1 Couple Intermediates: - 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid - 2-amino-5-chloro-3-methylbenzoic acid (via activated ester or acid chloride) start->step1 step2 Formation of Benzoxazinone Intermediate step1->step2 step3 Ring Opening with Methylamine step2->step3 step4 Purification (Recrystallization/Chromatography) step3->step4 end Chlorantraniliprole step4->end

References

Application Notes and Protocols: 4-Bromo-2-chlorobenzoic Acid in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid (4-BCBA) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrClO₂.[1][2] Its unique structure, featuring a carboxylic acid group for condensation reactions and two different halogen substituents (bromo and chloro), makes it a versatile building block in the synthesis of advanced materials. The presence of halogen atoms can impart desirable properties such as enhanced thermal stability, chemical resistance, and flame retardancy to the resulting polymers. In material science, 4-BCBA is a promising monomer for the development of high-performance polymers and as a ligand for the construction of Metal-Organic Frameworks (MOFs). These materials have potential applications in electronics, aerospace, and separation technologies. While direct experimental data for polymers and MOFs exclusively synthesized from 4-BCBA is limited in publicly available literature, its utility can be extrapolated from research on similar halogenated and aromatic carboxylic acids.

Physicochemical Properties of this compound

A clear understanding of the monomer's properties is crucial for designing synthetic routes and predicting the characteristics of the final materials.

PropertyValueReference
CAS Number59748-90-2[1][2]
Molecular Weight235.46 g/mol [2]
Melting Point171-175 °C[3]
AppearanceWhite to off-white crystalline solid
SolubilitySparingly soluble in water, more soluble in organic solvents like DMF, DMAc, and DMSO.

Applications in Polymer Chemistry

This compound serves as a valuable monomer in polycondensation reactions to synthesize aromatic polymers such as polyamides and polyesters. The incorporation of the rigid, halogenated benzene ring into the polymer backbone is expected to enhance the material's thermal stability, mechanical strength, and chemical resistance.

Hypothetical High-Performance Polyamide Synthesis

Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. The following is a representative protocol for the synthesis of a novel polyamide using 4-bromo-2-chlorobenzoyl chloride (the acid chloride derivative of 4-BCBA) and an aromatic diamine, such as 4,4'-oxydianiline (ODA).

Experimental Protocol: Synthesis of Poly(4-bromo-2-chloro-p-phenylene terephthalamide)

1. Synthesis of 4-Bromo-2-chlorobenzoyl chloride:

  • Reaction: this compound is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 eq.) in an excess of thionyl chloride (5-10 eq.).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 80°C) for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 4-bromo-2-chlorobenzoyl chloride can be purified by vacuum distillation.[4]

2. Polyamide Synthesis via Low-Temperature Solution Polycondensation:

  • Reaction: The synthesized 4-bromo-2-chlorobenzoyl chloride is reacted with an aromatic diamine in an amide-type solvent.

  • Procedure:

    • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve 4,4'-oxydianiline (1 eq.) in a dry amide solvent (e.g., N,N-dimethylacetamide, DMAc) containing a small amount of an acid acceptor like pyridine or lithium chloride.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of 4-bromo-2-chlorobenzoyl chloride (1 eq.) in the same solvent to the diamine solution with vigorous stirring.

    • Maintain the temperature at 0-5°C for 1 hour, then allow the reaction to proceed at room temperature for 12-24 hours.

    • The resulting viscous polymer solution is then precipitated by pouring it into a non-solvent such as methanol or water.

    • The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove unreacted monomers and solvent, and dried in a vacuum oven at 80-100°C.

Expected Properties of the Hypothetical Polyamide:

PropertyExpected Value/CharacteristicRationale
Glass Transition Temperature (Tg)> 250 °CIncorporation of rigid aromatic rings and halogen atoms restricts chain mobility.
Thermal Decomposition Temperature (Td)> 450 °C (in N₂)High bond energies of aromatic structures and the presence of flame-retardant halogen atoms.
Tensile StrengthHighAromatic polyamides are known for their high strength.
SolubilitySoluble in polar aprotic solvents (e.g., DMAc, NMP, DMF)The presence of the ether linkage in ODA and the asymmetry of the 4-BCBA unit may improve solubility compared to more linear aramids.
Chemical ResistanceExcellentThe aromatic backbone and halogen substitution provide resistance to a wide range of chemicals.

Experimental Workflow for Polyamide Synthesis and Characterization

Polyamide_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer1 This compound Acid_Chloride 4-Bromo-2-chlorobenzoyl chloride Monomer1->Acid_Chloride Acyl Halogenation Thionyl_Chloride SOCl₂, DMF (cat.) Polycondensation Polycondensation (0°C to RT) Acid_Chloride->Polycondensation Monomer2 4,4'-Oxydianiline (ODA) Monomer2->Polycondensation Solvent DMAc, LiCl Solvent->Polycondensation Precipitation Precipitation (Methanol) Polycondensation->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Final_Polymer Polyamide Powder Washing_Drying->Final_Polymer FTIR FTIR Spectroscopy Final_Polymer->FTIR Structural Analysis NMR NMR Spectroscopy Final_Polymer->NMR Structural Analysis GPC Gel Permeation Chromatography Final_Polymer->GPC Molecular Weight TGA Thermogravimetric Analysis (TGA) Final_Polymer->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Final_Polymer->DSC Thermal Transitions Mechanical Mechanical Testing Final_Polymer->Mechanical Mechanical Properties

Caption: Workflow for the synthesis and characterization of a hypothetical polyamide.

Applications in Material Science: Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in determining the structure and properties of the MOF. Halogenated benzoic acids are of interest as ligands for MOFs as they can introduce specific functionalities and potentially enhance the stability and catalytic activity of the framework.[5]

Hypothetical MOF Synthesis

The following is a representative protocol for the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt, such as zinc nitrate.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF with 4-Bromo-2-chlorobenzoate Linkers

  • Reaction: this compound and a zinc salt are dissolved in a high-boiling point solvent and heated in a sealed container to promote crystal growth.

  • Procedure:

    • In a glass vial, dissolve this compound (2 eq.) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 1 eq.) in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol (e.g., in a 3:1 v/v ratio).

    • The vial is tightly capped and placed in a programmable oven.

    • Heat the mixture to 100-120°C for 24-48 hours.

    • After cooling to room temperature, crystalline solids should have formed.

    • The crystals are collected by decanting the mother liquor and are then washed with fresh DMF and subsequently with a lower-boiling point solvent like ethanol or acetone to remove unreacted starting materials and residual DMF from the pores.

    • The purified MOF crystals are then activated by heating under vacuum to remove the solvent molecules from the pores.

Expected Properties of the Hypothetical MOF:

PropertyExpected CharacteristicRationale
PorosityMicroporousThe size and shape of the pores will be determined by the coordination geometry of the zinc ions and the length and orientation of the 4-BCBA linker.
Thermal StabilityStable up to 300-400 °CThe coordination bonds between the metal and the carboxylate groups typically provide good thermal stability.
Chemical StabilityPotentially enhanced stabilityThe hydrophobic nature of the halogenated aromatic ring may impart increased resistance to moisture.
Catalytic ActivityPotential for catalytic applicationsThe Lewis acidic metal sites and the functionalized organic linkers could serve as active sites for catalysis.

Experimental Workflow for MOF Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Solvothermal Solvothermal Reaction (100-120°C) Ligand->Solvothermal Metal_Salt Zinc Nitrate Hexahydrate Metal_Salt->Solvothermal Solvent DMF/Ethanol Solvent->Solvothermal Washing Washing (DMF, Ethanol) Solvothermal->Washing Activation Activation (Heat under Vacuum) Washing->Activation Final_MOF Activated MOF Crystals Activation->Final_MOF PXRD Powder X-ray Diffraction (PXRD) Final_MOF->PXRD Crystallinity & Phase Purity TGA Thermogravimetric Analysis (TGA) Final_MOF->TGA Thermal Stability Gas_Sorption Gas Sorption Analysis (BET) Final_MOF->Gas_Sorption Porosity & Surface Area SEM Scanning Electron Microscopy (SEM) Final_MOF->SEM Morphology & Crystal Size

Caption: Workflow for the synthesis and characterization of a hypothetical MOF.

Conclusion

This compound is a promising building block for the creation of advanced polymers and functional materials like MOFs. Its halogenated aromatic structure is anticipated to confer enhanced thermal, mechanical, and chemical stability to the resulting materials. While specific examples are not yet widespread in the literature, the established synthetic methodologies for similar monomers provide a clear pathway for the utilization of 4-BCBA in material science and polymer chemistry research. The protocols and expected properties outlined in these application notes serve as a foundational guide for researchers exploring the potential of this versatile molecule.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.

4-Bromo-2-chlorobenzoic acid is a versatile building block that, through Suzuki coupling, provides access to a diverse range of 2'-chloro-biphenyl-4-carboxylic acid derivatives. These products are of significant interest in medicinal chemistry, serving as key intermediates in the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and relevant biological context for researchers, scientists, and drug development professionals working with this substrate.

Challenges in the Suzuki Coupling of this compound

The Suzuki coupling of this compound presents unique challenges that must be considered for successful reaction optimization:

  • Electronic Effects: The presence of two electron-withdrawing groups (the chloro and carboxylic acid moieties) on the aromatic ring can decrease the electron density of the aryl bromide, potentially slowing the rate-limiting oxidative addition step in the catalytic cycle.

  • Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the palladium catalyst to the C-Br bond, impacting reaction kinetics.

  • Carboxylic Acid Group: The carboxylic acid functionality can complicate the reaction. Under the basic conditions typically required for Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to solubility issues in common organic solvents. Additionally, the carboxylate can coordinate to the palladium center, potentially inhibiting its catalytic activity.

Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial to overcome these challenges and achieve high yields.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10016~85
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>90
34-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃THF/H₂O8012~95
43-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄2-MeTHF10018~80

Note: The data presented is compiled from studies on analogous substrates, such as other di-substituted halobenzoic acids and aryl bromides with electron-withdrawing groups, and serves as a representative comparison.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is a robust starting point for a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed 10:1 mixture of dioxane and water by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent mixture to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl carboxylic acid.

Protocol 2: Aqueous Suzuki Coupling

This protocol offers a more environmentally friendly approach using water as the primary solvent.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.

  • To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-OB(OH)2(L2) Ar-Pd(II)-OR(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OB(OH)2(L2) Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Reductive Elimination) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Pd(II)-OB(OH)2(L2)->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand inert Establish Inert Atmosphere (Vacuum/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

Application in Drug Development: URAT1 Inhibition

Biphenyl carboxylic acids are a class of compounds that have garnered significant attention in drug discovery. One notable application is their use as inhibitors of Urate Transporter 1 (URAT1). URAT1 is a protein located in the kidneys that plays a crucial role in the reabsorption of uric acid from the urine back into the blood. In conditions such as gout and hyperuricemia, elevated levels of uric acid in the blood lead to painful crystal formation in the joints and other tissues.

By inhibiting URAT1, biphenyl carboxylic acid derivatives can block the reabsorption of uric acid, thereby promoting its excretion in the urine and lowering its concentration in the blood. This mechanism of action makes them promising candidates for the development of new treatments for gout and hyperuricemia. The 2'-chloro-biphenyl-4-carboxylic acid scaffold, accessible from this compound, provides a valuable starting point for the design and synthesis of novel URAT1 inhibitors.

Signaling Pathway: URAT1 Inhibition in Hyperuricemia

URAT1_Pathway cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_urine Urine High_Uric_Acid High Uric Acid (Hyperuricemia) URAT1 URAT1 Transporter High_Uric_Acid->URAT1 Transport into Kidney Cell Uric_Acid_Reabsorption Uric Acid Reabsorption URAT1->Uric_Acid_Reabsorption Uric_Acid_Excretion Increased Uric Acid Excretion URAT1->Uric_Acid_Excretion Leads to Uric_Acid_Reabsorption->High_Uric_Acid Re-enters Blood Biphenyl_Carboxylic_Acid 2'-Chloro-biphenyl-4-carboxylic acid (URAT1 Inhibitor) Biphenyl_Carboxylic_Acid->URAT1 Inhibits

Caption: Simplified diagram of URAT1 inhibition by biphenyl carboxylic acids.

Synthesis of Derivatives from 4-Bromo-2-chlorobenzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-bromo-2-chlorobenzoic acid, a versatile starting material in the development of novel compounds for the pharmaceutical, agrochemical, and material science sectors. These guidelines are intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the synthesis and application of these valuable derivatives.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a key building block in organic synthesis.[1] Its structure allows for selective functionalization at the carboxylic acid group and the bromine-substituted carbon, enabling the creation of a diverse range of derivatives, including esters, amides, and biaryl compounds. These derivatives have shown potential in various applications, such as the development of anti-inflammatory and analgesic drugs, as well as herbicides and specialty polymers.[2][3]

I. Esterification of this compound

The carboxylic acid moiety of this compound can be readily converted to an ester. Ester derivatives are often synthesized to enhance the solubility of the parent compound, modify its biological activity, or to act as a protecting group during subsequent reactions.

Application Note: Methyl Ester Synthesis

The methyl ester of this compound is a common intermediate for further derivatization, particularly in cross-coupling reactions where the free carboxylic acid might interfere with the catalyst.

Experimental Protocol: Methyl 4-Bromo-2-chlorobenzoate Synthesis

Materials:

  • This compound

  • Methanol (MeOH)

  • Hydrogen chloride (HCl) gas or concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or bubble dry HCl gas through the solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

ReactantProductReagentsSolventReaction TimeYield
This compoundMethyl 4-bromo-2-chlorobenzoateHCl (gas) or H₂SO₄MethanolOvernight~94%

II. Amide Bond Formation

Amide derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. These derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent.

Application Note: Amide Synthesis via HATU Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent for amide bond formation, particularly for challenging substrates. It facilitates the reaction between a carboxylic acid and an amine under mild conditions, often providing high yields.[4][5][6]

Experimental Protocol: General Procedure for Amide Synthesis using HATU

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Starting AcidCoupling PartnerCoupling ReagentBaseSolventTypical Yield Range
This compoundPrimary AmineHATUDIPEADMF70-95%
This compoundSecondary AmineHATUDIPEADMF65-90%

III. Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring of this compound derivatives provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of 4-aryl-2-chlorobenzoic acid derivatives, which are precursors to a wide range of biologically active molecules.[7][8][9] To avoid potential complications with the free carboxylic acid, it is often advantageous to use the corresponding ester as the coupling partner.

Application Note: Synthesis of 4-Aryl-2-chlorobenzoic Acid Derivatives

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the benzoic acid ring and various aryl or heteroaryl groups. This reaction is a cornerstone of modern organic synthesis for creating complex molecular architectures.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Bromo-2-chlorobenzoate

Materials:

  • Methyl 4-bromo-2-chlorobenzoate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-bromo-2-chlorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Methyl 4-bromo-2-chlorobenzoatePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100>90
Methyl 4-bromo-2-chlorobenzoate4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O9085-95
Methyl 4-bromo-2-chlorobenzoate3-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O10080-90

IV. Biological Significance and Signaling Pathways

Derivatives of substituted benzoic acids have been shown to interact with various biological targets, suggesting potential therapeutic applications. For instance, certain derivatives have been investigated as inhibitors of enzymes implicated in cancer and neurodegenerative diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling

Derivatives of a structurally related compound, 4-amino-3-chlorobenzoic acid, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[11] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[12][13][14] Its aberrant activation is a hallmark of many cancers. Inhibition of the EGFR signaling pathway is a key strategy in cancer therapy.

EGFR_Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Inhibitor Benzoic Acid Derivative (Inhibitor) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Cholinergic Signaling in Alzheimer's Disease

Benzoic acid derivatives have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[15] In Alzheimer's disease, there is a deficit in cholinergic signaling, and AChE inhibitors are a major class of drugs used for its treatment.[16][17][18][19] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which can help to improve cognitive function.

Cholinergic_Signaling cluster_pre cluster_post ACh_Precursor Choline + Acetyl-CoA ACh Acetylcholine (ACh) ACh_Precursor->ACh ChAT ChAT ChAT AChR ACh Receptors ACh->AChR binds AChE AChE ACh->AChE degraded by Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Benzoic Acid Derivative (AChE Inhibitor) Inhibitor->AChE

Caption: Cholinergic Synapse and AChE Inhibition.

V. Experimental Workflow Overview

The synthesis of derivatives from this compound typically follows a multi-step process, starting with the protection of the carboxylic acid, followed by a key bond-forming reaction, and concluding with deprotection and purification.

Experimental_Workflow Start This compound Protection Esterification (Protection) Start->Protection Coupling Suzuki Coupling or Amide Formation Start->Coupling Intermediate Methyl 4-Bromo-2-chlorobenzoate Protection->Intermediate Intermediate->Coupling Coupled_Product Coupled Ester/Amide Coupling->Coupled_Product Deprotection Hydrolysis (Deprotection) Coupled_Product->Deprotection Final_Product Final Derivative Deprotection->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification

Caption: General Synthetic Workflow.

References

Application Notes: 4-Bromo-2-chlorobenzoic Acid as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable and versatile building block in the synthesis of complex bioactive molecules.[1][2] Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a chlorine atom and carboxylic acid group that allow for further functionalization, makes it an attractive starting material for the construction of diverse molecular scaffolds. This compound is particularly utilized in the development of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of a potent kinase inhibitor.

Application in the Synthesis of MEK Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy. While direct synthesis pathways from this compound for many commercial drugs are not always explicitly published, its structure is a key pharmacophore in potent inhibitors of the mitogen-activated protein kinase (MAPK) pathway. Specifically, it can be envisioned as a precursor to Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2.[3]

The MAPK/ERK Signaling Pathway and MEK Inhibition

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver in many cancers, including melanoma.[3] Trametinib functions by inhibiting MEK1 and MEK2, thereby preventing the phosphorylation of ERK and blocking downstream signaling, which ultimately leads to decreased tumor cell proliferation and survival.[3]

Quantitative Data: Biological Activity of Trametinib

The following table summarizes the in vitro inhibitory activity of Trametinib against MEK1 and MEK2 kinases and its effect on the proliferation of various cancer cell lines.

Target/Cell LineAssay TypeIC50 (nM)Reference
MEK1Kinase Inhibition0.92[2]
MEK2Kinase Inhibition1.8[2]
A375 (Melanoma, BRAF V600E)Cell Proliferation0.48[3]
HT-29 (Colon, BRAF V600E)Cell Proliferation0.52[3]
Calu-6 (Lung, KRAS G12C)Cell Proliferation1.7[3]

Experimental Protocols

Proposed Synthesis of a Trametinib Precursor from this compound

A plausible synthetic route to a key intermediate of Trametinib, starting from this compound, involves a multi-step process including a crucial Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Execution: Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 4-bromo-2-chlorobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add 2-fluoro-4-iodoaniline (1.0 eq) and triethylamine (1.5 eq) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-(2-fluoro-4-iodophenyl)-4-bromo-2-chlorobenzamide.

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, adapted for the proposed synthesis.[4][5]

Materials:

  • N-(2-fluoro-4-iodophenyl)-4-bromo-2-chlorobenzamide (1.0 eq)

  • Arylboronic acid (e.g., 3-aminophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine N-(2-fluoro-4-iodophenyl)-4-bromo-2-chlorobenzamide, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: In Vitro MEK1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MEK1.

Materials:

  • Recombinant human MEK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Substrate (e.g., inactive ERK2)

  • Test compound (e.g., Trametinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing MEK1 enzyme and the ERK2 substrate in kinase buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture in a 96-well plate.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Proposed Synthesis of a Trametinib Precursor Start This compound Step1 Amide Formation (with 2-fluoro-4-iodoaniline) Start->Step1 Intermediate1 N-(2-fluoro-4-iodophenyl)- 4-bromo-2-chlorobenzamide Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (with 3-aminophenylboronic acid) Intermediate1->Step2 Intermediate2 Key Trametinib Precursor Step2->Intermediate2 FinalSteps Further Elaboration Intermediate2->FinalSteps End Trametinib FinalSteps->End

Caption: Proposed synthetic workflow for Trametinib from this compound.

G cluster_1 MAPK/ERK Signaling Pathway and Inhibition by Trametinib GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by Trametinib.

References

Application Note and Protocol for the Esterification of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the esterification of 4-bromo-2-chlorobenzoic acid, a key transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary focus of this protocol is the methyl esterification using the Fischer-Speier method with dry hydrogen chloride in methanol, which has been shown to produce high yields.[1][2] Principles of this protocol can be adapted for the synthesis of other alkyl esters.

Introduction

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For substituted benzoic acids like this compound, the resulting esters are valuable building blocks. The Fischer-Speier esterification is a classic and effective method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[3][4][6] This protocol details a high-yield synthesis of methyl 4-bromo-2-chlorobenzoate.

Data Presentation

The following table summarizes the quantitative data for the methyl esterification of this compound.

ParameterValueReference
Starting MaterialThis compound[1]
ReactantMethanol[1]
CatalystDry Hydrogen Chloride Gas[1]
ProductMethyl 4-bromo-2-chlorobenzoate[1][2]
Molecular Formula (Product)C₈H₆BrClO₂[1][7]
Molecular Weight (Product)249.49 g/mol [1][7]
Yield94%[1][2]
Appearance (Product)Light tan oily substance[1][2]

Experimental Protocol: Methyl Esterification

This protocol is based on a reported procedure for the synthesis of methyl 4-bromo-2-chlorobenzoate.[1][2]

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Dry Hydrogen Chloride (gas)

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Gas dispersion tube

  • Reflux condenser (optional, for visualization of reflux)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Reaction Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 10 g (42.5 mmol) of this compound in 100 ml of methanol.[1]

  • Catalyst Addition: While stirring the solution at room temperature, bubble dry hydrogen chloride gas through the methanol solution until reflux begins.[1][2]

  • Reaction: Continue to stir the reaction mixture at room temperature overnight.[1][2]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.[1]

    • Redissolve the crude product in diethyl ether.[1][2]

    • Transfer the ether solution to a separatory funnel and wash sequentially with deionized water (twice) and then with a saturated sodium chloride solution.[1][2]

    • Dry the organic phase over anhydrous sodium sulfate.[1][2]

    • Filter the solution to remove the drying agent.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, methyl 4-bromo-2-chlorobenzoate. The expected yield is approximately 10 g (94%) of a light tan oil.[1][2]

General Workflow Diagram

Esterification_Workflow A Dissolve 4-Bromo-2-chlorobenzoic acid in Methanol B Bubble Dry HCl Gas (Catalyst) A->B Add C Stir Overnight at Room Temperature B->C Initiate Reaction D Reaction Monitoring (TLC) C->D During Reaction E Concentrate Under Reduced Pressure D->E Upon Completion F Aqueous Work-up (Ether, Water, Brine) E->F Crude Product G Dry and Concentrate F->G Purify H Methyl 4-bromo-2-chlorobenzoate (Final Product) G->H Isolate

Caption: Workflow for the methyl esterification of this compound.

Discussion and Alternative Methods

The presented protocol offers a straightforward and high-yielding method for the synthesis of methyl 4-bromo-2-chlorobenzoate. For the synthesis of other esters, such as the ethyl ester, a similar procedure can be followed by substituting methanol with ethanol.

Other strong acid catalysts can also be employed for Fischer esterification.[4] Common alternatives to gaseous HCl include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[6][8][9] These catalysts are often used in smaller, catalytic amounts and may require heating the reaction mixture to reflux to achieve a reasonable reaction rate.[6]

For substrates that may be sensitive to strong acidic conditions, milder esterification methods could be considered, though these often require different reagents and reaction setups.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling dry hydrogen chloride gas and organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dry hydrogen chloride is a corrosive gas. Handle with care.

  • Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme caution.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols: 4-Bromo-2-chlorobenzoic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of various biologically active molecules.[1] Its unique substitution pattern offers multiple reactive sites, making it an attractive starting material for the development of novel pharmaceuticals, particularly in the realm of anti-inflammatory drugs. This document provides detailed application notes for the synthesis of a novel potential non-steroidal anti-inflammatory drug (NSAID), N-(2,3-dimethylphenyl)-4-bromo-2-aminobenzoic acid, starting from this compound. The proposed compound is an analogue of fenamate-class NSAIDs, which are known for their potent anti-inflammatory, analgesic, and antipyretic properties.

The primary mechanism of action for fenamates and other NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation.[2][3] This document outlines a detailed synthetic protocol, presents representative quantitative data for COX inhibition by analogous compounds, and visualizes the relevant synthetic and biological pathways.

Featured Application: Synthesis of N-(2,3-dimethylphenyl)-4-bromo-2-aminobenzoic Acid

A promising application of this compound is in the synthesis of novel N-aryl anthranilic acid derivatives as potential COX inhibitors. The proposed synthesis involves a copper-catalyzed Ullmann condensation reaction between this compound and 2,3-dimethylaniline. This reaction is a well-established method for the formation of C-N bonds and is widely used in the synthesis of fenamate-type NSAIDs.

start This compound intermediate Ullmann Condensation start->intermediate reactant 2,3-Dimethylaniline reactant->intermediate product N-(2,3-dimethylphenyl)-4-bromo-2-aminobenzoic acid intermediate->product Cupric Oxide (catalyst) Anhydrous K2CO3

Caption: Proposed synthesis of a novel fenamate analogue.

Experimental Protocols

Synthesis of N-(2,3-dimethylphenyl)-4-bromo-2-aminobenzoic Acid

This protocol is based on established Ullmann condensation methodologies for the synthesis of N-aryl anthranilic acids.[4]

Materials:

  • This compound

  • 2,3-Dimethylaniline

  • Cupric oxide (CuO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment for reflux, filtration, and recrystallization.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), 2,3-dimethylaniline (1.2 equivalents), cupric oxide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable volume of N,N-dimethylformamide (DMF) to the flask to ensure proper mixing and dissolution of the reactants.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of ice-cold water.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified N-(2,3-dimethylphenyl)-4-bromo-2-aminobenzoic acid.

  • Characterization: Characterize the final product using standard analytical techniques such as melting point determination, IR spectroscopy, ¹H NMR, and mass spectrometry.

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants (this compound, 2,3-dimethylaniline, CuO, K2CO3) in DMF B Reflux for 6-8 hours A->B C Cool and Pour into Water B->C D Acidify with HCl to Precipitate Product C->D E Filter and Wash with Water D->E F Recrystallize from Ethanol/Water E->F G Characterize Product (MP, IR, NMR, MS) F->G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Phospholipase A2 Phospholipase A2 Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever GI Mucosal Protection, Platelet Aggregation GI Mucosal Protection, Platelet Aggregation Prostaglandins (PGs)->GI Mucosal Protection, Platelet Aggregation NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible)

References

Application Note: HPLC Analysis of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-Bromo-2-chlorobenzoic acid, a compound relevant in pharmaceutical synthesis and as a potential impurity in drug products. The described method utilizes a reverse-phase mechanism, providing a reliable and reproducible approach for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated aromatic carboxylic acid. Accurate and precise quantification of this compound is crucial for quality control in manufacturing processes and for stability studies of related active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This note presents a straightforward reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.[1][2]

Experimental Protocol

A detailed protocol for the HPLC analysis of this compound is provided below. This protocol is based on established methods for similar aromatic acids and provides a strong starting point for method development and validation.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)[1][2]

  • Methanol (HPLC grade, for sample preparation if necessary)

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterValue
HPLC Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully mix 500 mL of acetonitrile, 500 mL of HPLC-grade water, and 1.0 mL of phosphoric acid. Degas the mobile phase before use. For mass spectrometry applications, phosphoric acid can be replaced with 1.0 mL of formic acid.[1][2]

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of methanol and dilute to the mark with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Quantitative Data

Due to the absence of specific experimental data for this compound in the referenced literature, the following table presents illustrative data that would be expected from a successful analysis. This data should be determined experimentally during method validation.

ParameterIllustrative Value
Retention Time (tR) ~ 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample into HPLC D->E Transfer to Autosampler Vial F Separation on Newcrom R1 Column E->F G UV Detection at 254 nm F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: HPLC analysis workflow for this compound.

Signaling Pathways and Logical Relationships

For the analysis of a small molecule like this compound by HPLC, a signaling pathway diagram is not applicable. The logical relationship in this context is the direct correlation between the concentration of the analyte and the response of the detector (e.g., peak area), which is a fundamental principle of quantitative chromatography. This relationship is established through the calibration curve.

Logical_Relationship Concentration Analyte Concentration Calibration_Curve Calibration Curve (y = mx + c) Concentration->Calibration_Curve is proportional to Peak_Area Detector Response (Peak Area) Calibration_Curve->Peak_Area

Caption: Logical relationship in quantitative HPLC analysis.

References

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-2-chlorobenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental procedure for the synthesis of 4-Bromo-2-chlorobenzoic acid methyl ester, a key intermediate in the development of pharmaceutical compounds and other complex organic molecules. The detailed protocol is based on the robust and widely applicable Fischer-Speier esterification reaction.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a clear and reproducible methodology.

Introduction

This compound methyl ester (CAS No: 185312-82-7) is a valuable building block in organic synthesis.[5][6][7][8] Its utility is primarily demonstrated in the construction of more complex molecular architectures through reactions such as palladium-catalyzed cross-coupling. The esterification of the parent carboxylic acid, this compound, is a fundamental transformation to produce this versatile intermediate. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and efficient method for this purpose.[1][2][3][4] This protocol details a reliable synthesis, including reaction setup, purification, and characterization data.

Reaction Scheme

The synthesis proceeds via the Fischer esterification of this compound with methanol, catalyzed by a strong acid.

Figure 1: General reaction scheme for the synthesis of this compound methyl ester.

Experimental Workflow

The experimental workflow for the synthesis is outlined in the diagram below, from the initial setup to the final product isolation.

Synthesis_Workflow start Start setup Reaction Setup: - Dissolve this compound in methanol - Cool in ice bath start->setup catalyst Catalyst Addition: - Slowly add acid catalyst (e.g., SOCl2 or H2SO4) setup->catalyst reaction Reaction: - Reflux for specified time (e.g., 3 hours) - Monitor by TLC catalyst->reaction workup1 Work-up (Phase 1): - Remove solvent under reduced pressure reaction->workup1 workup2 Work-up (Phase 2): - Redissolve in organic solvent (e.g., CH2Cl2) - Wash with NaHCO3 and brine workup1->workup2 drying Drying: - Dry organic phase over anhydrous Na2SO4 workup2->drying isolation Product Isolation: - Filter and concentrate under reduced pressure drying->isolation product Final Product: This compound methyl ester isolation->product

Caption: Workflow for the synthesis of this compound methyl ester.

Materials and Reagents

Reagent/MaterialGradeMolecular FormulaMolecular Weight ( g/mol )
This compound≥98%C₇H₄BrClO₂235.46
Methanol (MeOH)AnhydrousCH₄O32.04
Thionyl chloride (SOCl₂)Reagent GradeSOCl₂118.97
Dichloromethane (CH₂Cl₂)ACS GradeCH₂Cl₂84.93
Sodium bicarbonate (NaHCO₃)Reagent GradeNaHCO₃84.01
Sodium chloride (NaCl)Reagent GradeNaCl58.44
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeNa₂SO₄142.04
Deionized Water-H₂O18.02

Experimental Protocol

This protocol is adapted from a procedure utilizing thionyl chloride as the catalyst.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (4.71 g, 20 mmol) in methanol (100 mL).

  • Catalyst Addition: Cool the solution in an ice-salt bath to 0°C. Slowly add thionyl chloride (3.57 g, 30 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure.

    • Dissolve the resulting crude product in dichloromethane (100 mL).

    • Transfer the solution to a separatory funnel and wash successively with a saturated sodium bicarbonate solution (2 x 100 mL) and saturated brine (100 mL).

  • Drying and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate by rotary evaporation to yield the final product.

Results and Data

ParameterValue
Starting Material This compound (4.71 g)
Product This compound methyl ester
Appearance Yellow solid or light tan oil[5][9]
Yield 4.79 g (96%)[9]
Molecular Formula C₈H₆BrClO₂[5][8]
Molecular Weight 249.49 g/mol [5][7][8]
Mass Spectrometry MS (ESI): m/z 248.9/250.8/252.8 [M+H]⁺[9]

Alternative Catalysts

While this protocol uses thionyl chloride, other acid catalysts are also effective for this transformation.

  • Sulfuric Acid: Concentrated sulfuric acid (H₂SO₄) can be used as a catalyst.[9] The reaction typically involves refluxing the benzoic acid derivative in methanol with a catalytic amount of sulfuric acid overnight.[9]

  • Hydrogen Chloride Gas: Bubbling dry hydrogen chloride gas through the methanol solution until reflux occurs, followed by stirring overnight, is another effective method.[5][6]

The choice of catalyst may depend on the availability of reagents, safety considerations, and the desired reaction time.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and concentrated sulfuric acid are corrosive and should be handled with extreme care.

  • Methanol and dichloromethane are flammable and toxic; avoid inhalation and contact with skin.

Conclusion

The Fischer esterification of this compound provides a reliable and high-yielding route to its corresponding methyl ester. The described protocol, utilizing thionyl chloride as a catalyst, is an efficient method for producing this important synthetic intermediate. The straightforward procedure and simple purification steps make it a valuable method for both academic and industrial research settings.

References

Application Notes & Protocols: 4-Bromo-2-chlorobenzoic Acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-2-chlorobenzoic acid as a key reagent and analyte in analytical chemistry, with a particular focus on its role in pharmaceutical development and quality control.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This compound can be accurately quantified and its purity assessed using a straightforward reverse-phase HPLC method. This analysis is crucial for ensuring the quality of this starting material in various synthetic processes.[1]

Experimental Protocol: HPLC Separation

A reverse-phase HPLC method provides a simple and effective means for the analysis of this compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Newcrom R1 column or equivalent C18 column.

Reagents:

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (or formic acid for Mass Spectrometry compatibility)[1]

Chromatographic Conditions:

ParameterValue
Column Newcrom R1 (or equivalent C18)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV
Injection Volume 10 µL
Flow Rate 1.0 mL/min
Temperature Ambient

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be substituted with formic acid in the mobile phase preparation.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Perform serial dilutions to create calibration standards of known concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Logical Workflow for HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject into HPLC System filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Application in Drug Development: Synthesis and Analysis of Repaglinide

This compound is a critical starting material in the synthesis of the anti-diabetic drug, Repaglinide. Its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). Analytical methods are therefore essential for monitoring the synthesis process and controlling impurities.

Workflow: Synthesis of Repaglinide from this compound

The synthesis of Repaglinide is a multi-step process where this compound is a key building block. The general synthetic pathway involves several chemical transformations.

repaglinide_synthesis start This compound intermediate1 Intermediate A (e.g., Esterification) start->intermediate1 Step 1 intermediate2 Intermediate B (e.g., Nucleophilic Substitution) intermediate1->intermediate2 Step 2 repaglinide Repaglinide (Final API) intermediate2->repaglinide Final Step

Caption: Simplified synthetic workflow from this compound to Repaglinide.

Analytical Method for Repaglinide and its Impurities

The quality control of Repaglinide involves the analysis of the final product for the presence of any impurities, some of which may originate from the starting materials, including this compound.

Experimental Protocol: HPLC Analysis of Repaglinide

A validated RP-HPLC method can be used for the quantification of Repaglinide in bulk and pharmaceutical dosage forms.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile, HPLC grade

  • Ammonium formate buffer, HPLC grade

Chromatographic Conditions:

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Ammonium formate buffer (e.g., 65:35 v/v)
Detection UV at 245 nm
Flow Rate 1.0 mL/min
Temperature Ambient

Quantitative Data for Repaglinide Analysis:

ParameterResult
Linearity Range 1–6 µg/mL
Correlation Coefficient (r²) 0.9996
Limit of Detection (LOD) 0.057 µg/mL
Limit of Quantification (LOQ) 0.192 µg/mL
Accuracy (% Recovery) 99.72% to 100.33%

Data adapted from a representative HPLC method for Repaglinide analysis.

Potential Application as a Derivatizing Agent

While not extensively documented, the activated form of this compound, 4-Bromo-2-chlorobenzoyl chloride , has the potential to be used as a derivatizing agent for the analysis of compounds containing primary and secondary amine functional groups, such as amphetamines or amino acids, by GC-MS or LC-MS. The introduction of the bromo-chlorobenzoyl moiety can improve chromatographic properties and enhance detectability.

Proposed Experimental Protocol: Derivatization of Amines

This generalized protocol is based on established methods for similar benzoyl chloride derivatizing reagents.

Reagents and Materials:

  • 4-Bromo-2-chlorobenzoyl chloride

  • Analyte containing primary or secondary amine groups

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Aqueous base solution (e.g., sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the amine-containing analyte in the aprotic solvent.

  • Add an excess of 4-Bromo-2-chlorobenzoyl chloride.

  • Add the aqueous base solution to neutralize the HCl byproduct and drive the reaction to completion.

  • Vortex the mixture for 1-2 minutes.

  • Extract the derivatized analyte with an appropriate organic solvent.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS system.

Logical Relationship: Derivatization for Enhanced Detection

derivatization_logic cluster_analyte Analyte Properties cluster_reagent Derivatization Reagent cluster_derivative Derivative Properties Analyte Polar Analyte (e.g., Amine) PoorChrom Poor Chromatographic Peak Shape Analyte->PoorChrom LowDetect Low Detector Response Analyte->LowDetect Derivative Derivatized Analyte Analyte->Derivative Derivatization Reaction Reagent 4-Bromo-2-chlorobenzoyl chloride Reagent->Derivative GoodChrom Improved Peak Shape Derivative->GoodChrom HighDetect Enhanced Detector Response Derivative->HighDetect

Caption: Logical diagram showing how derivatization improves analytical properties.

Relevance in Pharmacokinetic Studies: Metabolism of Repaglinide

Understanding the metabolic fate of a drug is crucial in drug development. As Repaglinide is synthesized from this compound, studying its metabolism provides indirect but vital information for the development of related compounds. Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[2][3]

Signaling Pathway: Metabolic Transformation of Repaglinide

The major metabolic pathways of Repaglinide involve oxidation and glucuronidation.

repaglinide_metabolism cluster_cyp Phase I Metabolism (Oxidation) cluster_ugt Phase II Metabolism (Conjugation) Repaglinide Repaglinide M1 Metabolite M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 Metabolite M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 Metabolite M4 (Hydroxylated Piperidine) Repaglinide->M4 CYP2C8 M7 Metabolite M7 (Acyl Glucuronide) Repaglinide->M7 UGT

Caption: Metabolic pathway of Repaglinide.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-2-chlorobenzoic acid. This substrate is a valuable building block in medicinal chemistry and materials science due to its two distinct halogen atoms, which allow for selective functionalization. The significantly higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions enables regioselective synthesis, primarily functionalizing the 4-position.

Introduction to Regioselective Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For dihalogenated substrates like this compound, the inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds dictates the regioselectivity of the reaction. The general reactivity trend for aryl halides in oxidative addition to a palladium(0) center is I > Br > Cl.[2] Consequently, the C-Br bond at the 4-position of this compound is significantly more susceptible to cleavage and subsequent coupling than the C-Cl bond at the 2-position. This allows for the selective synthesis of 4-substituted-2-chlorobenzoic acid derivatives, which can be further functionalized at the chloro position if desired.

Overview of Key Cross-Coupling Reactions

This document covers four major types of palladium-catalyzed cross-coupling reactions applicable to this compound:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Heck Coupling: Formation of a C-C bond with an alkene.

Data Presentation: Quantitative Analysis of Analogous Couplings

Direct quantitative data for the cross-coupling of this compound is not extensively available in the literature. Therefore, the following tables summarize representative data from studies on structurally similar substrates to provide an expected performance for various catalytic systems.

Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile
Sonogashira Coupling of Aryl Bromides
CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT4924-Bromoiodobenzene
Pd(PPh₃)₄CuIi-Pr₂NHToluene6012881-Bromo-4-nitrobenzene
Pd(OAc)₂/XPhos-Cs₂CO₃Dioxane9016854-Bromotoluene
Buchwald-Hartwig Amination of Aryl Bromides
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃BINAPNaOt-BuToluene10018954-Bromotoluene
Pd(OAc)₂XPhosK₃PO₄t-BuOH11012924-Bromoanisole
G3-XPhos-LHMDSTolueneRT2984-Bromobiphenyl
Heck Coupling of Aryl Bromides
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂PPh₃Et₃NDMF10024904-Bromobenzaldehyde
Pd/C-NaOAcNMP1406854-Bromoacetophenone
PdCl₂(PCy₃)₂-K₂CO₃Dioxane1201293Methyl 4-bromobenzoate

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Catalytic Cycle

The palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle.

Palladium Cross-Coupling Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Ar-X Transmetalation Transmetalation (R-M) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R R-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Reagents Combine Reactants: This compound, Arylboronic acid, Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir (80-100 °C, 12-24 h) Catalyst->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Cool, Acidify, Filter Monitor->Workup Complete Purify Purify Product Workup->Purify End End Purify->End

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling Protocol

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the amine base, followed by the palladium catalyst and copper(I) iodide.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol details the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a glovebox-dried Schlenk tube, add the palladium pre-catalyst (or palladium source and ligand) and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Heck Coupling Protocol

This protocol describes the coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or PCy₃, 2-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to 100-140 °C for 12-48 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Organic solvents are flammable and should be handled with care.

  • Strong bases are corrosive and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and regioselective strategy for the synthesis of a wide variety of 4-substituted-2-chlorobenzoic acid derivatives. The protocols outlined in these application notes provide robust starting points for the development of novel compounds for pharmaceutical and materials science applications. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and should be tailored to the specific coupling partners.

References

Application Notes and Protocols for the Use of 4-Bromo-2-chlorobenzoic Acid in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-chlorobenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and notably, dyes.[1] Its unique structure, featuring both bromine and chlorine substituents, allows for selective chemical modifications, making it a valuable building block for the creation of complex molecules with specific desired properties.[1] In the realm of dye manufacturing, this compound can be utilized as a precursor for various classes of dyes, including azo dyes and potentially vat dyes. The presence of the halogen atoms can influence the final properties of the dye, such as its color, lightfastness, and resistance to chemical degradation.

This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of azo dyes. While this compound is a known intermediate for dyes, specific examples with comprehensive data in publicly available literature are scarce. Therefore, the following protocols are based on established methodologies for azo dye synthesis using structurally similar aromatic carboxylic acids.

Application in Azo Dye Synthesis

Azo dyes represent the largest and most important class of synthetic colorants. The fundamental chemistry of their synthesis involves two main steps: diazotization of a primary aromatic amine and subsequent coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aniline derivative.

To be used in azo dye synthesis, this compound would first need to be chemically modified to introduce a primary amino group, typically through nitration followed by reduction. The resulting amino-bromo-chlorobenzoic acid can then serve as the diazo component. The bromine and chlorine atoms on the benzene ring can modulate the electronic properties of the diazonium salt, thereby influencing the color of the final azo dye.

Hypothetical Signaling Pathway Interaction

While the primary application of dyes is for coloration, certain azo compounds have been investigated for their biological activities. For instance, some azo derivatives have been shown to possess antimicrobial or other pharmacological properties. A hypothetical interaction could involve the dye molecule binding to a bacterial enzyme, thereby inhibiting its function and leading to an antibacterial effect. The specific substituents on the aromatic rings of the dye molecule would play a crucial role in the strength and specificity of this interaction.

Signaling_Pathway cluster_0 Bacterial Cell Azo_Dye Azo Dye Derivative Enzyme Bacterial Enzyme (e.g., Dihydropteroate Synthase) Azo_Dye->Enzyme Binding and Inhibition Metabolic_Pathway Essential Metabolic Pathway Enzyme->Metabolic_Pathway Catalyzes Step Cell_Death Bacterial Cell Death Metabolic_Pathway->Cell_Death Disruption Leads To

Caption: Hypothetical mechanism of an azo dye's antibacterial activity.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of an azo dye, starting from the necessary precursor, 4-amino-2-chlorobenzoic acid, which could be synthesized from this compound. This protocol is divided into two main parts: the diazotization of the aromatic amine and the subsequent azo coupling reaction.

Part 1: Diazotization of 4-Amino-2-chlorobenzoic Acid

This procedure outlines the formation of the diazonium salt from the primary aromatic amine.

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Beakers (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pipettes

  • Ice bath

Procedure:

  • In a 250 mL beaker, suspend 1.71 g (0.01 mol) of 4-amino-2-chlorobenzoic acid in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate 100 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. It is critical to maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 20-30 minutes in the ice bath to ensure the diazotization reaction is complete. The resulting clear solution contains the diazonium salt and should be used immediately in the next step.

Diazotization_Workflow Start Start: Prepare Reagents Amine_Suspension Suspend 4-amino-2-chlorobenzoic acid in HCl and water Start->Amine_Suspension Cooling_1 Cool suspension to 0-5 °C in an ice bath Amine_Suspension->Cooling_1 Addition Slowly add nitrite solution to amine suspension at 0-5 °C Cooling_1->Addition Nitrite_Solution Prepare cold sodium nitrite solution Nitrite_Solution->Addition Stirring Stir for 20-30 minutes at 0-5 °C Addition->Stirring End End: Diazonium Salt Solution Ready Stirring->End

Caption: Workflow for the diazotization of 4-amino-2-chlorobenzoic acid.

Part 2: Azo Coupling with a Coupling Component (e.g., 2-Naphthol)

This protocol describes the reaction of the freshly prepared diazonium salt with a suitable coupling component, in this case, 2-naphthol, to form the azo dye.

Materials:

  • Diazonium salt solution from Part 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Equipment:

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Pipettes

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (prepared in Part 1) to the alkaline solution of 2-naphthol. A colored precipitate of the azo dye should form immediately.

  • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% sodium hydroxide solution as needed.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the crude dye in a desiccator or a vacuum oven at a low temperature.

  • The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Azo_Coupling_Workflow Start Start: Prepare Reagents Naphthol_Solution Dissolve 2-naphthol in 10% NaOH solution Start->Naphthol_Solution Cooling_2 Cool naphthol solution to 0-5 °C Naphthol_Solution->Cooling_2 Coupling Slowly add diazonium salt solution to cold naphthol solution Cooling_2->Coupling pH_Adjustment Maintain pH 9-10 with NaOH Coupling->pH_Adjustment Stirring_2 Stir for 1-2 hours at 0-5 °C pH_Adjustment->Stirring_2 Filtration Collect precipitate by vacuum filtration Stirring_2->Filtration Washing Wash with cold deionized water Filtration->Washing Drying Dry the crude dye Washing->Drying Purification Recrystallize from a suitable solvent Drying->Purification End End: Purified Azo Dye Purification->End

Caption: Workflow for the azo coupling reaction and purification.

Data Presentation

As this protocol describes the synthesis of a hypothetical dye, experimental data from the literature for this specific reaction is not available. The following tables provide a template for the type of quantitative data that should be collected and organized for such a synthesis.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Role
4-Amino-2-chlorobenzoic acidC₇H₆ClNO₂171.580.011.71Diazo Component
Sodium NitriteNaNO₂69.000.0110.76Diazotizing Agent
2-NaphtholC₁₀H₈O144.170.011.44Coupling Component
Azo Dye ProductC₁₇H₁₀BrClN₂O₃405.63--Product

Table 2: Hypothetical Experimental Results

ParameterValue
Theoretical Yield (g)4.06
Actual Yield (g)3.45
Percentage Yield (%)85.0
Melting Point (°C)210-215
λmax (nm) in Ethanol485

This compound is a valuable intermediate for the synthesis of dyes. Through a multi-step process, it can be converted into a diazo component for the production of azo dyes. The protocols provided herein offer a representative methodology for such a synthesis. Researchers and professionals in drug development and materials science can adapt these procedures to synthesize novel dye structures and explore their unique properties and potential applications. The halogen substituents of the parent molecule offer a handle for further chemical modification, opening avenues for the creation of a diverse library of functional dyes.

References

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2-chlorobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization Incomplete removal of impurities.- Ensure the correct solvent or solvent system is used. Recrystallization may be effective with solvents such as water, methanol, ethanol, acetic acid, or isopropanol.[1] - Perform a second recrystallization. - Utilize an activated carbon treatment to decolorize and remove non-polar impurities.[2]
Co-precipitation of impurities.- Cool the solution slowly to allow for selective crystal formation. - Avoid excessively rapid cooling which can trap impurities within the crystal lattice.
Oily Product Instead of Crystals The compound may be "oiling out" of the solution.- Ensure the boiling point of the solvent is lower than the melting point of the compound (171-175 °C).[3][4] - Add a small amount of a "poorer" solvent to the hot solution to induce crystallization. - Try scratching the inside of the flask with a glass rod to create nucleation sites.
Poor Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Use a minimal amount of hot solvent to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Consider using a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling of the solution. - Add a small excess of hot solvent before filtration.
Product is Colored (Off-White/Yellow) Presence of colored impurities.- Treat the hot solution with a small amount of activated carbon before filtration.[2] - Perform multiple recrystallizations until the color is removed.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is typically in the range of 171-175 °C.[3][4] A broad melting point range may indicate the presence of impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on available literature for similar compounds, suitable recrystallization solvents include water, methanol, ethanol, acetic acid, and isopropanol.[1] The choice of solvent will depend on the specific impurities present. It is slightly soluble in hot water and soluble in alcohol and ether.[5]

Q3: My purified this compound still shows impurities by HPLC. What should I do?

A3: If impurities persist after recrystallization, consider alternative purification techniques such as column chromatography. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid) can be used for analysis and scaled for preparative separation to isolate impurities.[6]

Q4: What are the common impurities in commercially available this compound?

A4: Common impurities can arise from the synthetic route. For instance, if synthesized from 2-chlorobenzoic acid, an isomeric impurity, 5-bromo-2-chlorobenzoic acid, could be present.[1][7] Purity is often stated as ≥97% or ≥98% by suppliers.[8][9][10]

Q5: How can I remove insoluble impurities from my crude this compound?

A5: Insoluble impurities can be removed by hot filtration. Dissolve the crude product in a minimal amount of a suitable hot solvent and filter the hot solution to remove any undissolved solids.

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, and then reheat it to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Acid-Base Purification Protocol

This method is effective for purifying carboxylic acids by separating them from non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 2 M sodium carbonate solution) to convert the carboxylic acid to its water-soluble salt.[11]

  • Separation: Separate the aqueous layer containing the sodium 4-bromo-2-chlorobenzoate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 2 M HCl) until the this compound precipitates out.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Purity_Check Check Purity (e.g., HPLC, Melting Point) Isolation->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Troubleshoot Troubleshoot Purity_Check->Troubleshoot Purity Not OK Troubleshoot->Dissolution Repeat Purification Troubleshooting_Logic cluster_problem Identify Problem cluster_solution Potential Solutions Start Impure Product After Purification Low_Purity Low Purity Start->Low_Purity Oily_Product Oily Product Start->Oily_Product Low_Recovery Low Recovery Start->Low_Recovery Recrystallize Re-recrystallize / Change Solvent Low_Purity->Recrystallize Induce_Crystallization Induce Crystallization (Scratch/Seed) Oily_Product->Induce_Crystallization Optimize_Solvent Optimize Solvent Volume / Cooling Low_Recovery->Optimize_Solvent Recrystallize->Start Re-evaluate Induce_Crystallization->Start Re-evaluate Optimize_Solvent->Start Re-evaluate

References

Technical Support Center: Synthesis of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Bromo-2-chlorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods include:

  • Oxidation of 4-Bromo-2-chlorotoluene: This method involves the oxidation of the methyl group of 4-Bromo-2-chlorotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

  • Sandmeyer Reaction: Starting from 2-amino-4-bromobenzoic acid or a related aniline, this versatile reaction introduces the chloro group via a diazonium salt intermediate.[1][2]

  • Bromination of 2-chlorobenzoic acid: This approach involves the direct electrophilic aromatic substitution of 2-chlorobenzoic acid. However, this can lead to a mixture of isomers, including the undesired 5-bromo-2-chlorobenzoic acid.[3][4]

  • Grignard Reaction: This method would typically involve the formation of a Grignard reagent from a dihalo-benzene precursor (e.g., 1,4-dibromo-2-chlorobenzene) followed by carboxylation with carbon dioxide.[5]

Q2: What are the typical yields and purities I can expect?

A2: Yield and purity are highly dependent on the chosen method and the optimization of reaction conditions. Oxidation routes can achieve high yields, sometimes exceeding 90%, with good purity after recrystallization.[6] The Sandmeyer reaction yields can be more variable, often in the range of 70-85%, and are sensitive to reaction conditions.[7] Direct bromination may result in lower yields of the desired isomer due to the formation of byproducts.

Q3: What are the primary safety concerns during this synthesis?

A3: Safety precautions are crucial for all synthesis routes.

  • Oxidation: When using potassium permanganate, be aware that it is a strong oxidizer and the reaction can be exothermic.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry, so they are typically used in solution immediately after preparation.[8] Nitrogen gas is vigorously evolved during the reaction.[1]

  • Bromination: Bromine is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a safer alternative but should still be handled with care.

  • Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents. The reaction must be carried out under anhydrous conditions.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization, often from an ethanol/water mixture or other suitable organic solvents.[9] This process is effective at removing unreacted starting materials and isomeric impurities. For higher purity, column chromatography can be employed.[10]

Troubleshooting Guides

Method 1: Oxidation of 4-Bromo-2-chlorotoluene

Issue 1: Low Yield

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the oxidizing agent (e.g., KMnO₄) is added portion-wise to control the exothermic reaction and maintain the optimal temperature. A reflux period of several hours is often necessary for the reaction to go to completion.[11]
Loss of Product During Workup This compound has some solubility in water. During extraction, saturate the aqueous layer with NaCl (brine) to minimize product loss. Use cold solvents for washing the filtered product.
Suboptimal Reaction Conditions Reaction parameters such as temperature, reaction time, and reagent stoichiometry are critical. Refer to a validated experimental protocol and ensure precise control over the conditions.

Issue 2: Impure Product

Possible CauseRecommended Solution
Presence of Unreacted Starting Material Ensure the reaction goes to completion by monitoring with TLC. Purify the crude product using recrystallization.
Formation of Byproducts Over-oxidation can lead to the formation of byproducts. Control the amount of oxidizing agent used and the reaction temperature. Recrystallization is usually effective at removing these impurities.
Method 2: Sandmeyer Reaction

Issue 1: Low Yield

Possible CauseRecommended Solution
Incomplete Diazotization Ensure the temperature is maintained between 0–5 °C during the addition of sodium nitrite.[1] Use a sufficient excess of acid to prevent side reactions like azo coupling.
Side Reactions (e.g., Hydroxylation) Diazonium salts can be susceptible to hydroxylation (replacement of the diazonium group with -OH). Ensure the copper(I) chloride solution is active and added promptly to the cold diazonium salt solution.[1]
Decomposition of Diazonium Salt Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately in the subsequent step. Avoid isolating the diazonium salt.

Issue 2: Impure Product

Possible CauseRecommended Solution
Formation of Biaryl Byproducts The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds.[1] Ensure efficient stirring and controlled temperature to minimize these side reactions.
Presence of Phenolic Impurities Hydroxylation of the diazonium salt leads to phenolic impurities. Maintain a low reaction temperature and use an active catalyst. Purification by recrystallization or chromatography may be necessary.

Experimental Protocols

Protocol 1: Oxidation of 4-Bromo-2-chlorotoluene

This protocol is adapted from the oxidation of similar substituted toluenes.[11]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromo-2-chlorotoluene.

  • Reaction: Add a solution of potassium permanganate in water to the flask. The molar ratio of KMnO₄ to the starting material should be approximately 2:1 for the conversion of a methyl group to a carboxylic acid.

  • Heating: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The manganese dioxide byproduct can be removed by filtration. Acidify the filtrate with concentrated HCl to precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Sandmeyer Reaction from 4-Bromo-2-chloroaniline
  • Diazotization: Dissolve 4-Bromo-2-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.[1] Stir for an additional 15-30 minutes at this temperature.

  • Copper(I) Chloride Preparation: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. A vigorous evolution of nitrogen gas will occur.[1]

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Oxidation 4-Bromo-2-chlorotolueneKMnO₄ or Na₂Cr₂O₇High (>90%)High yield, readily available starting materials.Use of strong, potentially hazardous oxidizing agents.
Sandmeyer Reaction 4-Bromo-2-chloroanilineNaNO₂, CuCl, HClModerate (70-85%)Versatile for introducing various functional groups.Diazonium salts can be unstable.[8]
Bromination 2-Chlorobenzoic acidBr₂/FeBr₃ or NBSVariableDirect approach.Formation of isomeric byproducts is a major issue.[3]
Grignard Reaction 1,4-Dibromo-2-chlorobenzeneMg, CO₂ModerateGood for creating C-C bonds.Requires strictly anhydrous conditions; potential for side reactions.

Visualizations

experimental_workflow_oxidation Experimental Workflow: Oxidation Route start Start: 4-Bromo-2-chlorotoluene dissolve Dissolve in aqueous solution start->dissolve add_oxidant Add KMnO4 portion-wise dissolve->add_oxidant reflux Reflux for several hours (Monitor by TLC) add_oxidant->reflux cool Cool to room temperature reflux->cool filter Filter to remove MnO2 cool->filter acidify Acidify filtrate with HCl filter->acidify precipitate Precipitate product acidify->precipitate collect Collect solid by vacuum filtration precipitate->collect recrystallize Recrystallize from Ethanol/Water collect->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound via oxidation.

troubleshooting_sandmeyer Troubleshooting: Sandmeyer Reaction issue Low Yield or Impure Product incomplete_diazotization Incomplete Diazotization? issue->incomplete_diazotization Check Diazotization hydroxylation Hydroxylation Side Reaction? issue->hydroxylation Check for Phenols biaryl_byproduct Biaryl Byproduct Formation? issue->biaryl_byproduct Check for Byproducts solution_temp Solution: Maintain 0-5°C during NaNO2 addition. Use excess acid. incomplete_diazotization->solution_temp Yes solution_catalyst Solution: Use active CuCl catalyst. Add diazonium salt promptly. hydroxylation->solution_catalyst Yes solution_stirring Solution: Ensure efficient stirring and temperature control. biaryl_byproduct->solution_stirring Yes

Caption: Troubleshooting logic for the Sandmeyer synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-chlorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidation of 2-chloro-4-bromotoluene to this compound is giving a low yield. What are the possible reasons?

A1: Low yields in the oxidation of 2-chloro-4-bromotoluene are often due to incomplete reaction or the formation of side products. Here are some common issues and troubleshooting steps:

  • Incomplete Oxidation: The methyl group may be only partially oxidized to the aldehyde (4-bromo-2-chlorobenzaldehyde). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used to ensure complete conversion to the carboxylic acid.[1] If using milder oxidizing agents, you may need to increase the reaction time or temperature.

  • Harsh Reaction Conditions: While strong oxidizing agents are effective, excessively harsh conditions can lead to over-oxidation and degradation of the aromatic ring, reducing the yield of the desired product.[1] Careful control of temperature is crucial.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the reaction medium, leading to a sluggish reaction. Ensure adequate solvent volume and vigorous stirring.

Q2: I am attempting a Grignard-based synthesis starting from 1,4-dibromo-2-chlorobenzene. What are the potential side reactions?

A2: The Grignard-based synthesis of this compound is a multi-step process with several potential pitfalls:

  • Non-selective Grignard Formation: The reactivity of halogens for Grignard reagent formation is generally I > Br > Cl > F.[2] When starting with 1,4-dibromo-2-chlorobenzene, the Grignard reagent should preferentially form at one of the bromine positions.[3] However, there is a risk of forming a di-Grignard reagent or reaction at the less reactive chlorine site if the conditions are not carefully controlled.

  • Wurtz Coupling: The formed Grignard reagent can react with another molecule of the starting halide, leading to the formation of dimeric impurities.[4][5] This can be minimized by slow addition of the halide to the magnesium turnings and maintaining a dilute solution.

  • Reaction with Moisture or Oxygen: Grignard reagents are highly sensitive to water and atmospheric oxygen.[4] All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Inefficient Carboxylation: The carboxylation step, where the Grignard reagent reacts with carbon dioxide, can be inefficient.[6] Using an excess of dry CO₂ (either as a gas or solid "dry ice") is essential. Inadequate CO₂ can lead to unreacted Grignard reagent, which will be quenched to 1-bromo-3-chlorobenzene during workup.

Q3: During the bromination of 2-chlorobenzoic acid, I am getting a mixture of isomers. How can I improve the regioselectivity for the 4-bromo product?

A3: The directing effects of the substituents on the aromatic ring determine the position of bromination. The carboxylic acid is a meta-directing group, while the chlorine is an ortho-, para-directing group. This can lead to the formation of multiple isomers.

  • Formation of 5-bromo-2-chlorobenzoic acid: This is a common side product. The choice of brominating agent and reaction conditions can influence the isomer ratio. A patent describes a method to selectively produce 5-bromo-2-chlorobenzoic acid by using a catalyst to inhibit the formation of the 4-bromo isomer.[7]

  • Controlling Reaction Conditions: Lowering the reaction temperature and carefully choosing the solvent and catalyst can improve the selectivity for the desired 4-bromo isomer.

Q4: What are some common impurities I should look for in my final product?

A4: Depending on the synthetic route, common impurities can include:

  • Isomeric acids: Such as 5-bromo-2-chlorobenzoic acid if starting from 2-chlorobenzoic acid.

  • Unreacted starting materials: For example, 2-chloro-4-bromotoluene from an incomplete oxidation reaction.

  • Intermediates: Such as 4-bromo-2-chlorobenzaldehyde from a partial oxidation.

  • Coupling products: Dimeric species from a Grignard reaction.

  • Debrominated or de-chlorinated products: Depending on the reaction conditions.

Recrystallization is a common method for purifying the final product.[8]

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported YieldPotential Side ProductsReference
Oxidation4-bromotoluenePotassium permanganate~80% (for 4-bromobenzoic acid)4-bromobenzaldehyde, degradation products[1][9]
Carbonylation4-Bromo-2-chloro-1-iodobenzeneCO, Pd(OAc)₂, PPh₃, Et₃N76%-[8]
Bromination2-chlorobenzoic acidNBS, H₂SO₄84.6% (for 5-bromo isomer)This compound[7]

Experimental Protocols

1. Oxidation of 2-chloro-4-bromotoluene

This protocol is a general representation based on the oxidation of substituted toluenes.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-bromotoluene and a suitable solvent (e.g., a mixture of pyridine and water).

  • Reaction: Heat the mixture to reflux. Add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

  • Monitoring: Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrate and washings. Acidify with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

2. Grignard Reaction and Carboxylation

This protocol is a general procedure for Grignard-based synthesis.

  • Setup: Assemble a flame-dried three-neck flask with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen or argon inlet. Add magnesium turnings to the flask.

  • Grignard Formation: Add a solution of 1,4-dibromo-2-chlorobenzene in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with a cooling bath.

  • Carboxylation: Cool the Grignard solution in an ice bath. Cautiously add an excess of crushed dry ice or bubble dry carbon dioxide gas through the solution with vigorous stirring.

  • Quenching: After the addition of CO₂ is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Isolation: Make the aqueous layer acidic with HCl to precipitate the carboxylic acid. Extract the product into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Logical Relationships and Workflows

Synthesis_Side_Reactions SM1 2-chloro-4-bromotoluene Product This compound SM1->Product Oxidation (KMnO4) Intermediate1 4-bromo-2-chlorobenzaldehyde SM1->Intermediate1 Incomplete Oxidation SM2 1,4-dibromo-2-chlorobenzene Grignard Grignard Reagent SM2->Grignard Mg, THF SM3 2-chlorobenzoic acid SM3->Product Bromination SideProduct2 5-Bromo-2-chlorobenzoic acid SM3->SideProduct2 Isomer Formation Intermediate1->Product Further Oxidation Grignard->Product 1. CO2 2. H3O+ SideProduct1 Wurtz Coupling Product Grignard->SideProduct1 Reacts with SM2 SideProduct3 Unreacted Starting Material

Caption: Synthetic pathways to this compound and potential side reactions.

References

Overcoming solubility issues of 4-Bromo-2-chlorobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-Bromo-2-chlorobenzoic acid in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a white to off-white solid.[1][] It is generally considered to have low solubility in water but is soluble in some organic solvents.[][3][4] Its LogP value of 3.02 indicates a preference for non-polar environments.[5]

Q2: Which organic solvents are recommended for dissolving this compound?

Polar aprotic solvents are generally the most effective. Based on available data, the compound is soluble in Methanol and Dimethyl Sulfoxide (DMSO).[][6] It is slightly soluble in hot alcohol and diethyl ether.[3]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

As a carboxylic acid, its aqueous solubility is highly pH-dependent. In neutral or acidic water, it is poorly soluble. However, in basic solutions (pH > 7), it deprotonates to form the corresponding carboxylate salt, which is significantly more soluble in water.[7][8] This property is often exploited during aqueous workups.[9]

Q4: Can heating or sonication be used to improve solubility?

Yes, both techniques can aid dissolution. Gently heating the solvent while stirring can increase both the rate of dissolution and the amount of solute that can be dissolved.[7] Similarly, using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process.[7] However, ensure the compound is thermally stable at the chosen temperature to avoid degradation.

Q5: My compound is precipitating out of the reaction mixture. What could be the cause?

Precipitation during a reaction can be due to several factors:

  • Change in pH: In aqueous or mixed-solvent systems, a shift in pH towards acidic conditions can cause the protonated, less soluble form of the acid to crash out.[7]

  • Temperature Change: If the reaction mixture is cooled, the solubility may decrease, leading to precipitation.

  • Salt Formation: In reactions involving bases (e.g., Suzuki coupling), the carboxylate salt formed may be insoluble in the chosen organic solvent system.[8]

  • Product Insolubility: The product of the reaction may be insoluble in the reaction solvent.

Q6: How can I overcome poor reactivity due to low solubility?

If low solubility is limiting your reaction's success, consider the following strategies:

  • Solvent Screening: Test a range of recommended solvents to find the one that provides the best solubility at your desired reaction temperature.

  • Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, adding a small amount of DMSO or DMF to a less polar solvent might be effective.[7]

  • Derivatization: Converting the carboxylic acid to a more soluble derivative, such as a methyl or ethyl ester, is a very common and effective strategy.[10][11][12] This is particularly useful for reactions sensitive to free carboxylic acids, like Suzuki couplings.[8]

  • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst can help shuttle the reactant between the aqueous and organic phases, overcoming solubility barriers.

Solubility Data Summary

The following table summarizes the solubility of this compound in various common solvents.

SolventSolubilityReference
MethanolSoluble[][6]
Dimethyl Sulfoxide (DMSO)Soluble[]
EthanolSoluble (especially when hot)[3]
Diethyl EtherSlightly Soluble[3]
Water (Hot)Slightly Soluble[3]
Water (Cold/Neutral pH)Very Slightly Soluble / Insoluble[7]
Aqueous Base (e.g., aq. NaOH)Soluble (forms salt)[7][8]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Acid in an Organic Solvent

If you are struggling to dissolve this compound, follow this workflow.

start Start: Dissolve this compound solvent Step 1: Choose a polar aprotic solvent (e.g., DMF, DMSO, Methanol) start->solvent stir Step 2: Stir at room temperature solvent->stir check1 Is it fully dissolved? stir->check1 heat Step 3: Gently heat (40-50 °C) and/or sonicate check1->heat No end_s Success: Solution Prepared check1->end_s Yes check2 Is it fully dissolved? heat->check2 cosolvent Step 4: Add a small amount of a high-solubility co-solvent (e.g., DMSO) check2->cosolvent No check2->end_s Yes check3 Is it fully dissolved? cosolvent->check3 derivatize Step 5: Consider derivatization (e.g., esterification) to increase solubility check3->derivatize No check3->end_s Yes end_f Further optimization needed derivatize->end_f cluster_0 Pre-activation cluster_1 Coupling & Workup A 1. Dissolve Acid + DIPEA in DMF B 2. Cool to 0 °C A->B C 3. Add HATU B->C D 4. Stir for 15-30 min C->D E 5. Add Amine D->E F 6. Warm to RT, Stir & Monitor E->F G 7. Aqueous Workup & Extraction F->G H 8. Purify Product G->H

References

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-chlorobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Bromo-2-chlorobenzoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound possesses two primary reactive sites for derivatization:

  • Carboxylic acid group (-COOH): This is the most reactive site and readily undergoes reactions such as esterification and amidation.

  • Bromo substituent (-Br): The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds.

Q2: Can the chloro substituent (-Cl) interfere with derivatization reactions?

A2: Under typical conditions for esterification, amidation, and Suzuki coupling at the bromine position, the chloro substituent is generally less reactive and does not interfere. However, under forcing conditions or with certain catalyst systems, competitive reactions at the chloro position are possible, although less favorable than at the bromo position.

Q3: How can I monitor the progress of my derivatization reaction?

A3: The progress of the reaction can be effectively monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the consumption of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate, quantitative information on the conversion of the starting material and the formation of the product. A reverse-phase (RP) HPLC method with a C18 column and a mobile phase of acetonitrile/water with an acid modifier (e.g., phosphoric or formic acid) is a good starting point.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its mass.

Q4: My reaction appears to be incomplete. What are some general initial troubleshooting steps?

A4: For incomplete reactions, consider the following:

  • Reaction Time: Extend the reaction time and monitor by TLC or HPLC until no further consumption of the starting material is observed.

  • Temperature: Gently increasing the reaction temperature may drive the reaction to completion. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Reagent Stoichiometry: Ensure that the correct molar equivalents of all reagents have been used. For some reactions, using a slight excess of one reagent can improve the yield.

  • Solvent and Reagent Quality: Ensure that all solvents and reagents are anhydrous and of high purity, as moisture and impurities can significantly hinder many organic reactions.

Troubleshooting Guides

Esterification (e.g., Methyl Esterification)

Problem: Low or no yield of the desired ester.

Potential Cause Troubleshooting Action
Incomplete reaction Extend reaction time or gently increase the temperature. Monitor progress by TLC or HPLC.
Insufficient catalyst Ensure the correct catalytic amount of strong acid (e.g., H₂SO₄, HCl) is used.
Presence of water Use anhydrous alcohol and glassware. Water can hydrolyze the ester product back to the carboxylic acid.
Equilibrium limitation Use a large excess of the alcohol (which can also serve as the solvent) to shift the equilibrium towards the product.
Amidation

Problem: Low yield of the amide product.

Potential Cause Troubleshooting Action
Poor activation of the carboxylic acid Use a more efficient coupling reagent (e.g., HATU, HBTU) or increase the amount of the current coupling reagent (1.1-1.5 equivalents).
Weakly nucleophilic amine Increase the reaction temperature or use a more potent activating agent.
Side reaction/Self-coupling Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. Add the amine slowly to the reaction mixture.
Hydrolysis of activated ester Ensure the use of anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.
Suzuki-Miyaura Coupling

Problem: Low yield of the biaryl product.

Potential Cause Troubleshooting Action
Catalyst deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium catalyst. Use degassed solvents.
Inappropriate base The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction outcome.[2]
Poor solubility of reactants Select a solvent system in which all reactants are soluble. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[2][3]
Homocoupling of boronic acid This side reaction can be minimized by using the correct stoichiometry and ensuring an oxygen-free environment.
Protodeboronation The boronic acid is replaced by a hydrogen atom. This can be more prevalent with electron-rich boronic acids and can be minimized by optimizing the reaction temperature and time.

Experimental Protocols

Protocol 1: Methyl Esterification of this compound

This protocol describes the synthesis of methyl 4-bromo-2-chlorobenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Dry Hydrogen Chloride (gas) or concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution for 15-20 minutes, or carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Parameter Condition Yield
Reactants This compound, Methanol~94%
Catalyst Dry HCl (gas) or conc. H₂SO₄
Temperature Room Temperature
Time Overnight
Protocol 2: Amidation using a Coupling Reagent (General Procedure)

This protocol provides a general procedure for the amidation of this compound.

Materials:

  • This compound

  • Amine (1.0 - 1.2 eq)

  • Coupling Reagent (e.g., HATU, 1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA, 2.5 eq)

  • Anhydrous DMF or DCM

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and stir for 15-30 minutes for pre-activation.

  • Slowly add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Condition
Coupling Reagents HATU, HBTU, EDC/HOBt, PyBOP
Bases DIPEA, TEA, NMM
Solvents DMF, DCM (anhydrous)
Temperature 0 °C to Room Temperature
Protocol 3: Suzuki-Miyaura Coupling (General Procedure)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Typical Conditions
Catalysts Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand
Bases K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
Solvents Toluene, 1,4-Dioxane, DMF (often with water)
Temperature 70 - 110 °C

Visualizations

experimental_workflow start Start reagents Combine Reactants, Catalyst, and Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitor Monitor Reaction (TLC, HPLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification product Isolated Product purification->product troubleshooting_flowchart decision decision action action start Low or No Product Yield check_reaction Is the reaction incomplete? start->check_reaction check_reagents Are reagents and solvents pure/anhydrous? check_reaction->check_reagents No increase_time_temp Increase reaction time and/or temperature check_reaction->increase_time_temp Yes check_conditions Are reaction conditions (temp, catalyst, base) optimal? check_reagents->check_conditions Yes purify_reagents Use fresh, purified, and anhydrous reagents/ solvents check_reagents->purify_reagents No optimize_conditions Screen different catalysts, bases, solvents, and temperatures check_conditions->optimize_conditions No end Improved Yield check_conditions->end Yes increase_time_temp->end purify_reagents->end optimize_conditions->end

References

Technical Support Center: Identifying Impurities in 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorobenzoic acid. Our goal is to help you identify and resolve common issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthetic route and storage conditions. Common impurities include:

  • Positional Isomers: These are molecules with the same chemical formula but different arrangements of atoms. During the synthesis of this compound, other isomers can be formed, such as:

    • 2-Bromo-4-chlorobenzoic acid

    • 5-Bromo-2-chlorobenzoic acid

    • Other brominated and chlorinated benzoic acid isomers.

  • Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product. A common starting material is 2-chlorobenzoic acid.

  • Reagents and Solvents: Residual amounts of reagents and solvents used during synthesis and purification can also be present as impurities.

  • Byproducts of Synthesis: Unwanted side reactions can generate byproducts. For example, in some synthetic routes, dibrominated benzoic acids can be formed.

Q2: My this compound sample has a yellowish tint. Is this an indication of impurity?

A2: Pure this compound is typically a white to off-white solid. A yellowish tint can indicate the presence of impurities. These could be colored byproducts from the synthesis or degradation products. Further analysis using techniques like HPLC or GC-MS is recommended to identify the nature of the colored impurity.

Q3: How can I remove impurities from my this compound sample?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Column chromatography can also be employed for purification, especially for separating isomers.

Q4: What are the acceptable limits for impurities in a pharmaceutical-grade this compound sample?

A4: The acceptable limits for impurities are strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These limits are specific to the final drug product in which this acid is used as a raw material or intermediate. It is essential to consult the relevant regulatory guidelines for specific impurity thresholds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Problem: Your HPLC analysis of this compound shows unexpected peaks in addition to the main product peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Isomeric Impurities Compare the retention times of the unknown peaks with those of commercially available standards of potential isomers (e.g., 2-Bromo-4-chlorobenzoic acid, 5-Bromo-2-chlorobenzoic acid).
Residual Starting Materials Inject a standard of the starting material (e.g., 2-chlorobenzoic acid) to see if its retention time matches any of the impurity peaks.
Contamination from Solvent or Glassware Run a blank injection (injecting only the mobile phase) to check for any ghost peaks originating from the HPLC system or solvent. Ensure all glassware is thoroughly cleaned.
Sample Degradation This compound is generally stable, but degradation can occur under harsh conditions (e.g., high temperature, extreme pH). Prepare fresh samples and analyze them promptly.
Issue 2: Poor Resolution Between the Main Peak and an Impurity Peak in HPLC

Problem: The peak for this compound and a nearby impurity peak are not well-separated in the HPLC chromatogram, making accurate quantification difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Conditions Optimize the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent might improve resolution.
Change the Column: If optimizing the mobile phase is insufficient, try a different HPLC column with a different stationary phase chemistry or a longer column for increased efficiency.
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, but it will increase the analysis time.
Co-eluting Impurities If an impurity peak is completely hidden under the main peak, consider using a different analytical technique, such as GC-MS (if the impurities are volatile) or developing a different HPLC method with an alternative stationary phase or mobile phase.

Quantitative Data Summary

The following table summarizes potential impurities and their typical, though variable, levels. The exact impurity profile will depend on the specific manufacturing process.

Impurity Typical Source Typical Analytical Technique Reference Concentration Range
2-Bromo-4-chlorobenzoic acidIsomeric byproductHPLC, GC-MS< 0.5%
5-Bromo-2-chlorobenzoic acidIsomeric byproductHPLC, GC-MS< 0.5%
2-Chlorobenzoic acidUnreacted starting materialHPLC, GC-MS< 0.2%
Dibromobenzoic acid isomersByproduct of synthesisHPLC, GC-MS< 0.1%
Residual Solvents (e.g., Toluene, Dioxane)Synthesis/PurificationGC-MS (Headspace)As per ICH guidelines

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of non-volatile impurities.[1]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the impurities and the main compound. A typical gradient might be from 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation:

    • GC-MS system with a capillary column suitable for polar compounds (e.g., a wax or a low-bleed "ms" type column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-450.

  • Sample Preparation:

    • For general impurities: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

    • For residual solvents: Use headspace analysis according to standard pharmacopeial methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for confirming the structure of the main compound and identifying impurities with distinct chemical shifts.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Can be used to elucidate the structures of unknown impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Outcome Sample This compound Sample SamplePrep Sample Preparation (Dissolution/Dilution) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Analysis SamplePrep->NMR DataAnalysis Data Analysis (Peak Integration, Spectral Comparison) HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis ImpurityID Impurity Identification DataAnalysis->ImpurityID Quantification Quantification ImpurityID->Quantification Report Purity Report Quantification->Report

Caption: Experimental Workflow for Impurity Identification.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Unexpected Peak in Chromatogram Isomer Isomeric Impurity? Problem->Isomer StartingMaterial Starting Material? Problem->StartingMaterial Contamination System Contamination? Problem->Contamination RunStandard Run Isomer Standard Isomer->RunStandard RunSMStandard Run Starting Material Standard StartingMaterial->RunSMStandard RunBlank Run Blank Injection Contamination->RunBlank Optimize Optimize Method RunStandard->Optimize RunSMStandard->Optimize

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

References

Stability and degradation of 4-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Bromo-2-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[1][2][3] It is stable under normal storage conditions.

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of similar halogenated benzoic acids, the primary degradation pathways are expected to be photodegradation and microbial degradation. Photodegradation likely involves a nucleophilic reaction on the benzene ring, leading to the removal of the bromine atom.[1] Microbial degradation in soil and water is anticipated to proceed via hydrolytic dehalogenation, where the halogen atoms are replaced by hydroxyl groups.[4][5]

Q3: Is this compound susceptible to hydrolysis?

A3: While specific data for this compound is limited, halogenated benzoic acids can undergo hydrolysis, particularly under stressed conditions of pH and temperature. The stability is influenced by the position and nature of the halogen substituents on the aromatic ring.

Q4: What are the expected degradation products of this compound?

A4: Under photolytic conditions, initial degradation is likely to yield 2-chlorobenzoic acid through the loss of the bromine atom.[1] Biodegradation is expected to produce hydroxylated intermediates, such as 4-hydroxy-2-chlorobenzoic acid or 2-chloro-4-hydroxybenzoic acid, through hydrolytic dehalogenation.[2][4][5] Further degradation could lead to the opening of the benzene ring.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves using a column and mobile phase that can separate the intact this compound from its potential degradation products. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a good starting point.[6]

Troubleshooting Guides

This section addresses common issues encountered during the experimental use and analysis of this compound.

HPLC Analysis Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload.1. Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is in a single protonation state.[6] 2. Use a mobile phase modifier or switch to a different column chemistry. 3. Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.[7][8] 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase.[9] 2. Implement a robust needle wash protocol in the autosampler and inject a blank solvent run to check for carryover.
Appearance of New Peaks in Stability Samples 1. Degradation of this compound.1. This is the expected outcome in a stability study. The new peaks should be identified and quantified to understand the degradation profile. Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peaks for preliminary identification. Mass spectrometry (MS) can be used for definitive identification of degradation products.
Experimental Stability Issues
Problem Potential Cause Recommended Solution
Rapid Loss of Parent Compound in Solution 1. Photodegradation from exposure to light. 2. Microbial contamination and subsequent biodegradation. 3. Reaction with other components in the experimental medium.1. Protect solutions from light by using amber vials or covering glassware with aluminum foil.[10] 2. If microbial degradation is not the subject of the study, use sterile solutions and consider adding a bacteriostatic agent. 3. Ensure all components of the solution are compatible with this compound.
Inconsistent Results in Degradation Studies 1. Variability in stress conditions (temperature, pH, light intensity). 2. Inconsistent sample preparation and handling.1. Precisely control and monitor the stress conditions throughout the experiment. 2. Follow a standardized and well-documented protocol for sample preparation and analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₄BrClO₂[11]
Molecular Weight 235.46 g/mol [11]
Melting Point 171-175 °C
LogP 2.9[11]
pKa (Not explicitly found, but expected to be acidic due to the carboxylic acid group)
Table 2: Summary of Potential Degradation under Forced Conditions (Qualitative)
Condition Expected Degradation Potential Primary Degradation Product(s)
Acidic Hydrolysis Possible under harsh conditions (e.g., strong acid, high temperature).Hydrolysis of the carboxylic acid group is unlikely, but dehalogenation could occur.
Basic Hydrolysis More likely than acidic hydrolysis, potentially leading to dehalogenation.4-Hydroxy-2-chlorobenzoic acid or 2-chloro-4-hydroxybenzoic acid.
Oxidation (e.g., H₂O₂) Possible, leading to hydroxylation of the aromatic ring or cleavage of the ring under strong oxidative stress.Hydroxylated and ring-opened products.
Photolysis (UV light) Susceptible to degradation.2-Chlorobenzoic acid (from debromination).[1]
Thermal Stable at typical experimental temperatures, but decomposition can occur at elevated temperatures.Decarboxylation and formation of other aromatic fragments.
Microbial Susceptible to biodegradation.4-Hydroxy-2-chlorobenzoic acid or 2-chloro-4-hydroxybenzoic acid.[2][4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and develop a stability-indicating method.[12][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm or a photostability chamber) for a specified duration. A control sample should be kept in the dark.[1]

  • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 100-120°C) for a specified time. Dissolve the stressed solid in the initial solvent for analysis.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrument: HPLC with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (or as determined by the UV spectrum of the parent compound).

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis + 0.1M HCl, Heat Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis + 0.1M NaOH, Heat Oxidation Oxidation Stock Solution->Oxidation + 3% H₂O₂ Photolysis Photolysis Stock Solution->Photolysis UV Light Thermal Thermal Stock Solution->Thermal Heat (Solid) HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Photolysis->HPLC Analysis Thermal->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Peak Area, New Peaks

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_photo Photodegradation cluster_bio Biodegradation This compound This compound Debromination Debromination This compound->Debromination UV Light Hydrolytic Dehalogenation Hydrolytic Dehalogenation This compound->Hydrolytic Dehalogenation Microbial Action 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Debromination->2-Chlorobenzoic Acid Hydroxylated Intermediates Hydroxylated Intermediates Hydrolytic Dehalogenation->Hydroxylated Intermediates

Caption: Potential degradation pathways.

References

Technical Support Center: Catalyst Removal in 4-Bromo-2-chlorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst removal in reactions involving 4-Bromo-2-chlorobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from this compound reactions, particularly concerning the removal of residual palladium catalysts commonly used in cross-coupling reactions like Suzuki-Miyaura coupling.

Issue 1: Incomplete Palladium Removal with Scavengers

Symptoms:

  • Residual palladium levels detected by analytical methods (e.g., ICP-MS, AAS) are above the acceptable limits for your application.

  • The product retains a dark color, suggesting the presence of palladium black.

Possible Causes and Solutions:

CauseSolution
Incorrect Scavenger Selection The choice of scavenger is crucial and depends on the palladium species' oxidation state (Pd(0) or Pd(II)) and the solvent system.[1][2] Thiol-based scavengers are often effective for Pd(II) complexes.[1] Action: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific reaction conditions.[1][2]
Insufficient Amount of Scavenger Using too little scavenger will lead to incomplete palladium removal.[1] Action: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents of the scavenger.[1][3]
Suboptimal Reaction Conditions Scavenging efficiency can be affected by temperature and reaction time.[1] Action: Optimize the scavenging time (e.g., 2-24 hours) and temperature. While many scavengers are effective at room temperature, gentle heating can sometimes improve performance.[1] Monitor the removal progress by analyzing aliquots at different time points.[1]
Poor Mass Transfer Inadequate mixing can hinder the contact between the scavenger and the palladium species in the solution.[1] Action: Ensure vigorous stirring during the scavenging process. For solid-supported scavengers, a rotating bed reactor can improve efficiency.[1][4]
Product-Palladium Complexation The this compound product may form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[1] Action: Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[1]

Issue 2: Product Loss During Activated Carbon Treatment

Symptoms:

  • Significant decrease in product yield after treatment with activated carbon.

Possible Causes and Solutions:

Activated carbon is a cost-effective method for palladium removal, but its non-specific nature can lead to the adsorption of the desired product.[1]

CauseSolution
Non-specific Product Adsorption The porous surface of activated carbon can bind to your product as well as the palladium catalyst. Action 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small-scale experiment to determine the optimal loading (e.g., 5-10 wt% relative to the crude product).[1] Action 2: Solvent Selection: The choice of solvent can influence product adsorption. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[1]

Issue 3: Recrystallization Fails to Sufficiently Reduce Palladium Content

Symptoms:

  • Palladium levels remain high even after one or more recrystallization steps.

Possible Causes and Solutions:

CauseSolution
Co-precipitation of Palladium Palladium species may be incorporated into the crystal lattice of your product. Action 1: Solvent System Screening: Experiment with different solvent and anti-solvent systems for recrystallization. Action 2: Pre-treatment: Use a scavenger or activated carbon treatment before the final recrystallization step to reduce the initial palladium concentration.
Insoluble Palladium Particles Fine palladium particles may not be fully removed by simple filtration during the recrystallization workup. Action: Filter the solution through a pad of Celite® before crystallization to remove fine particulates.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from this compound reactions?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or silica gel to adsorb the palladium.[2]

  • Scavenging: Employing solid-supported or soluble scavengers with functional groups that chelate palladium (e.g., thiol, thiourea, amine).[1][2][6]

  • Filtration: Passing the reaction mixture through a pad of a filter aid like Celite® to remove heterogeneous palladium catalysts.[5]

  • Chromatography: Purifying the product using column chromatography.[5]

  • Recrystallization: Purifying the final product by crystallization, which can also reduce catalyst impurities.[1]

Q2: How do I choose the right scavenger for my reaction?

A2: The selection of a scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be better suited for Pd(0).[2]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent. Some are designed for organic media, while others work in aqueous systems.[2]

  • Product Characteristics: The nature of your product can influence scavenger selection to minimize product loss.[2] It is often recommended to perform a small-scale screen of different scavengers to identify the most effective one for your specific system.[1][2]

Q3: Can I use a combination of methods for catalyst removal?

A3: Yes, a multi-step approach is often more effective. For instance, you could perform an initial filtration through Celite® to remove the bulk of a heterogeneous catalyst, followed by treatment with a scavenger or activated carbon to remove soluble palladium species, and finally, a recrystallization step to achieve high purity.

Quantitative Data on Palladium Removal

The following tables summarize the efficiency of various palladium removal methods. While the specific substrates may differ, the data provides a useful benchmark for what can be achieved.

Table 1: Comparison of Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Filtration through Celite and charcoal cartridge80-100<10>87.5%
Recirculation with polychelated resin (PCR-B2)328498.8%
Precipitation with TMT (6 mol %)~2000<15>99.2%
Scavenging with PhosphonicS SPM32105 mg in 50 mL<0.5 mg in 50 mL>99.5%

Data sourced from references[2][4].

Table 2: Comparison of Different Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)Conditions
Biotage® MP-TMT852<1050 mg scavenger in THF/DMF
ISOLUTE® Si-TMT500~202g scavenger in EtOAc
ISOLUTE® Si-Thiol500<102g scavenger in EtOAc
Activated Carbon500~652g scavenger in EtOAc
Carboxen® 564125012Methanol, 40°C
Silica-Thiol1250~50Methanol, 40°C

Data sourced from references[2][7].

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Scavenger Selection: Choose an appropriate scavenger based on the palladium's oxidation state and the reaction solvent.[2]

  • Addition: Once the primary reaction is complete, add the solid-supported scavenger (typically 5-10 equivalents relative to the catalyst) to the reaction mixture.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[1] Monitor the palladium concentration periodically by taking small aliquots.[1]

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.[2]

  • Washing: Wash the scavenger with the same solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[1]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[1]

Visualized Workflows

The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.

G start Crude Product from This compound Reaction decision1 Is the Pd Catalyst Heterogeneous? start->decision1 filtration Filtration through Celite® decision1->filtration Yes scavenging Scavenging or Activated Carbon Treatment decision1->scavenging No / Soluble Pd decision2 Is Pd Removal Sufficient? filtration->decision2 decision2->scavenging No recrystallization Recrystallization decision2->recrystallization Yes decision3 Is Pd Removal Sufficient? scavenging->decision3 decision3->recrystallization Yes decision3->recrystallization No, but proceed to final purification end Purified Product recrystallization->end

Caption: Decision tree for selecting a palladium removal method.

G cluster_0 Scavenging Workflow start Reaction Mixture (Post-Reaction) add_scavenger Add Solid-Supported Scavenger (5-10 eq.) start->add_scavenger stir Stir Vigorously (2-24h, RT or heat) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4-Bromo-2-chlorobenzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most viable routes for the large-scale synthesis of this compound?

A1: For industrial and pilot-scale production, two primary synthetic routes are generally considered:

  • Electrophilic Bromination: This route involves the direct bromination of 2-chlorobenzoic acid using a brominating agent like N-Bromosuccinimide (NBS) in a strong acid. It is a direct approach but requires careful control of regioselectivity to favor the desired 4-bromo isomer.

  • Grignard Carboxylation: This method starts from a suitable precursor, such as 1,4-dibromo-2-chlorobenzene, which is converted to a Grignard reagent and then reacted with carbon dioxide. This route can offer high regioselectivity but involves handling highly reactive and moisture-sensitive organometallic intermediates, which poses its own set of scale-up challenges.

Q2: How can I minimize the formation of the isomeric impurity, 5-Bromo-2-chlorobenzoic acid, during the bromination of 2-chlorobenzoic acid?

A2: The formation of the 5-bromo isomer is a common issue in the electrophilic bromination of 2-chlorobenzoic acid. To enhance the selectivity for the 4-bromo product, a catalyst such as sodium sulfite can be introduced into the reaction mixture.[1] This catalyst system has been shown to effectively suppress the generation of the undesired isomer.[1]

Q3: What are the primary safety concerns when scaling up a Grignard reaction for this synthesis?

A3: Scaling up Grignard reactions presents significant safety hazards. The primary concerns include:

  • Reaction Initiation and Exotherms: Grignard reactions can have an induction period, leading to the accumulation of unreacted reagents. Once the reaction initiates, it can proceed with a vigorous and often dangerous exotherm.[2]

  • Thermal Runaway: The heat generated by the reaction can exceed the cooling capacity of the reactor, leading to a thermal runaway, especially as the surface-area-to-volume ratio decreases with scale.[2]

  • Flammable Solvents: The use of highly flammable solvents like diethyl ether or tetrahydrofuran (THF) poses a significant fire and explosion risk.[2]

Q4: How can I effectively monitor the progress of these reactions at a larger scale?

A4: For both synthesis routes, reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[3] HPLC provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is suitable for analyzing this compound.[4]

Experimental Protocols

Protocol 1: Electrophilic Bromination of 2-Chlorobenzoic Acid

This protocol is based on a method designed to enhance the selectivity for the 4-bromo isomer.

Materials:

  • 2-Chlorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Sodium Sulfite (catalyst)

  • Methanol

  • Water

Procedure:

  • In a suitable reactor, charge 2-chlorobenzoic acid and concentrated sulfuric acid.

  • Add sodium sulfite and stir the mixture at the desired reaction temperature (e.g., 10-50°C) until the solids are dissolved.[1]

  • Slowly add N-Bromosuccinimide (NBS) in portions, carefully controlling the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture for a specified time until the reaction is complete as monitored by HPLC.

  • Upon completion, quench the reaction by slowly pouring the reaction mixture into an ice-water bath to precipitate the crude product.

  • Filter the crude product and wash it with water.

  • Recrystallize the crude product from a suitable solvent system, such as a mixture of methanol and water, to obtain pure this compound.[1]

Protocol 2: Grignard Carboxylation of 1,4-Dibromo-2-chlorobenzene

This protocol outlines a general procedure and highlights critical control points for a Grignard-based synthesis.

Materials:

  • 1,4-Dibromo-2-chlorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Dry Carbon Dioxide (gas or solid)

  • Hydrochloric Acid (for workup)

  • Diethyl Ether

Procedure:

  • Ensure all glassware and the reactor are thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the reactor with magnesium turnings and a small crystal of iodine.

  • Add a small portion of a solution of 1,4-dibromo-2-chlorobenzene in anhydrous THF to initiate the reaction. Gentle heating may be required.

  • Once the reaction has initiated (indicated by a color change and a gentle reflux), slowly add the remaining solution of 1,4-dibromo-2-chlorobenzene at a rate that maintains a controllable reaction temperature. Use external cooling to manage the exotherm.[2]

  • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Cool the reaction mixture and introduce dry carbon dioxide gas or crushed dry ice. Maintain the temperature below 10°C during this addition.

  • After the addition of carbon dioxide is complete, quench the reaction by slowly adding aqueous hydrochloric acid.

  • Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Reagent Quantities and Ratios for Electrophilic Bromination

ReagentMolar RatioNotes
2-Chlorobenzoic Acid1Limiting Reagent
N-Bromosuccinimide (NBS)0.5 - 1.5The exact ratio should be optimized for yield and purity.
Sodium Sulfite (Catalyst)0.2 - 1.0Added to improve regioselectivity.[1]

Table 2: Typical Reaction Conditions for Both Synthesis Routes

ParameterElectrophilic BrominationGrignard Carboxylation
Temperature 10 - 50 °C[1]Initiation: ~40-65°C; Addition: 20-40°C; Carboxylation: <10°C
Solvent Concentrated Sulfuric AcidAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Reaction Time 1 - 4 hours2 - 6 hours
Typical Yield 70 - 85%60 - 80%

Troubleshooting Guides

Troubleshooting: Electrophilic Bromination
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup/crystallization.- Increase reaction time or temperature (within the specified range). - Optimize the crystallization solvent system and conditions.
High Levels of 5-Bromo Isomer - Insufficient catalyst. - Non-optimal reaction temperature.- Ensure the correct molar ratio of the sodium sulfite catalyst is used.[1] - Perform temperature optimization studies.
Formation of Di-brominated Byproducts - Excess of NBS.- Carefully control the stoichiometry of NBS. Use a slight excess but avoid large molar excesses.
Difficult Purification - Presence of multiple isomers and byproducts.- Ensure high purity of the starting 2-chlorobenzoic acid. - Optimize the recrystallization procedure, potentially using a different solvent system or multiple recrystallizations.
Troubleshooting: Grignard Carboxylation
ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate - Wet glassware or solvent. - Impure magnesium.- Ensure all equipment is flame-dried and solvents are anhydrous. - Use high-purity magnesium turnings. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Uncontrolled Exotherm/Runaway Reaction - Reagent addition is too fast. - Inadequate cooling.- Reduce the rate of addition of the aryl halide solution.[2] - Ensure the reactor's cooling system is functioning optimally and has sufficient capacity for the scale of the reaction.
Low Yield of Carboxylic Acid - Incomplete Grignard formation. - Reaction with atmospheric CO2 or moisture. - Insufficient carbon dioxide.- Ensure all magnesium is consumed before carboxylation. - Maintain a strict inert atmosphere throughout the reaction. - Use a significant excess of dry carbon dioxide.
Formation of Wurtz Coupling Byproducts - High local concentration of the aryl halide.- Maintain a slow and controlled addition of the aryl halide to the magnesium suspension.[2]

Visualizations

experimental_workflow_bromination start Start charge_reagents Charge 2-Chlorobenzoic Acid, Sulfuric Acid, and Sodium Sulfite start->charge_reagents add_nbs Slowly Add N-Bromosuccinimide (NBS) charge_reagents->add_nbs reaction Stir at 10-50°C (Monitor by HPLC) add_nbs->reaction quench Quench in Ice-Water Bath reaction->quench filter Filter Crude Product quench->filter recrystallize Recrystallize from Methanol/Water filter->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the electrophilic bromination route.

experimental_workflow_grignard start Start setup Dry Glassware under Inert Atmosphere start->setup charge_mg Charge Magnesium and Iodine setup->charge_mg initiate Initiate with Aryl Halide in Anhydrous THF charge_mg->initiate add_halide Slowly Add Remaining Aryl Halide Solution initiate->add_halide carboxylation Add Dry Carbon Dioxide (<10°C) add_halide->carboxylation workup Acidic Workup and Extraction carboxylation->workup purify Recrystallize Crude Product workup->purify product This compound purify->product

Caption: Experimental workflow for the Grignard carboxylation route.

troubleshooting_logic_grignard issue Low Yield in Grignard Reaction check_initiation Was initiation confirmed before full addition? issue->check_initiation no_initiation Solution: Re-run with fresh reagents and activation (Iodine). check_initiation->no_initiation No yes_initiation Yes check_initiation->yes_initiation check_atmosphere Was the system strictly inert? no_atmosphere Solution: Improve inert gas technique and use anhydrous solvents. check_atmosphere->no_atmosphere No yes_atmosphere Yes check_atmosphere->yes_atmosphere check_co2 Was CO2 addition complete and dry? incomplete_co2 Solution: Use excess dry CO2 and ensure efficient delivery. check_co2->incomplete_co2 No yes_co2 Yes check_co2->yes_co2 yes_initiation->check_atmosphere yes_atmosphere->check_co2 other_issues Investigate other factors (e.g., side reactions, purification loss). yes_co2->other_issues

Caption: Troubleshooting logic for addressing low yield in the Grignard reaction.

References

Preventing debromination of 4-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired debromination of 4-Bromo-2-chlorobenzoic acid during their experiments.

Troubleshooting Guide: Preventing Debromination

Debromination, the undesired cleavage of the C-Br bond, is a common side reaction encountered during reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to diagnose and mitigate this issue.

Issue: Significant formation of 2-chlorobenzoic acid (debrominated byproduct) is observed.

Below is a logical workflow to address this issue, followed by a detailed table of potential causes and recommended solutions.

G start Debromination Observed eval_base Step 1: Evaluate the Base start->eval_base Is the reaction a Pd-catalyzed cross-coupling? assess_temp Step 2: Assess Temperature & Time eval_base->assess_temp Are you using a strong base (e.g., NaOt-Bu, NaOH)? minimized Debromination Minimized eval_base->minimized Switch to weaker base (e.g., K3PO4, Cs2CO3) analyze_catalyst Step 3: Analyze Catalyst System assess_temp->analyze_catalyst Is the reaction run at high temperature (>100 °C)? assess_temp->minimized Lower temperature and monitor reaction closely check_solvents Step 4: Check Solvents & Reagents analyze_catalyst->check_solvents Is debromination still significant? analyze_catalyst->minimized Optimize ligand and catalyst loading protect_group Step 5: Consider Protecting the Carboxylic Acid check_solvents->protect_group Is debromination still significant? check_solvents->minimized Use anhydrous aprotic solvents protect_group->minimized

Caption: Troubleshooting flowchart for addressing debromination side reactions.

Data Presentation: Summary of Factors Influencing Debromination

The following table summarizes key experimental parameters and their impact on the formation of the debrominated byproduct. The selection of optimal conditions will be substrate and reaction-specific.

ParameterCondition Favoring DebrominationRecommended Condition to Minimize DebrominationRationale
Temperature High temperatures (>100 °C)Lower temperatures (e.g., 60-80 °C)Higher temperatures can increase the rate of reductive dehalogenation.[1]
Base Strong bases (e.g., NaOtBu, NaOH)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Strong bases can promote hydrodehalogenation. Milder bases are often sufficient for cross-coupling and reduce side reactions.[2][3]
Catalyst/Ligand Formation of palladium black; some bulky, electron-rich ligandsWell-defined (pre)catalysts; ligand screening (e.g., SPhos, XPhos)Catalyst degradation can lead to non-selective reactions. The ligand choice is critical and substrate-dependent; what works for one system may not for another.[1][2][3]
Solvent Protic solvents (e.g., alcohols, excess water)Anhydrous aprotic solvents (e.g., toluene, dioxane, THF)Protic solvents can act as a proton source for the hydrodehalogenation pathway.[1][2]
Reagents Presence of hydride sources (e.g., impurities in reagents, certain additives)Use of high-purity, dry reagents and solventsReductive dehalogenation is often caused by species that can donate a hydride.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the bromine atom preferentially removed over the chlorine atom in this compound?

A1: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. In many reactions, particularly palladium-catalyzed cross-couplings, the oxidative addition step is more facile for the C-Br bond. This difference in reactivity allows for selective reactions at the bromine position, but also makes it more susceptible to undesired debromination. The general order of reactivity for aryl halides is I > Br > Cl > F.[4][5]

Q2: I am performing a Suzuki-Miyaura coupling with this compound and observing significant debromination. What are the most likely causes?

A2: In Suzuki-Miyaura coupling, the most common causes for debromination are:

  • High Reaction Temperature: Elevated temperatures can promote the reductive debromination side reaction.[1]

  • Choice of Base: Strong bases can increase the rate of debromination. It is advisable to use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. While bulky, electron-rich ligands can be effective, they can also sometimes favor debromination. An unsuitable ligand can lead to undesired side reactions.[1][3]

  • Presence of Hydride Sources: The solvent or impurities in the reagents can act as hydride donors, leading to the replacement of bromine with hydrogen.[1]

Q3: Can the carboxylic acid group in this compound influence debromination?

A3: Yes, the presence of a free carboxylic acid group can complicate palladium-catalyzed cross-coupling reactions. The acidic proton of the carboxylic acid will react with the basic reagents in the reaction mixture. The resulting carboxylate can coordinate to the palladium center, which may influence the catalytic cycle and the propensity for side reactions like debromination. In some cases, protecting the carboxylic acid group as an ester may be necessary to achieve optimal results and minimize side reactions.[1]

Q4: How can I monitor the progress of my reaction and the formation of the debrominated byproduct?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To quantify the amount of debrominated byproduct, High-Performance Liquid Chromatography (HPLC) is a suitable method. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (like formic or phosphoric acid) can be used to separate this compound, the desired product, and the 2-chlorobenzoic acid byproduct.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid with Minimized Debromination

This protocol is a general starting point and may require optimization for different boronic acids.

Objective: To synthesize 2-chloro-4-phenylbenzoic acid while minimizing the formation of 2-chlorobenzoic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants & Base catalyst Add Catalyst & Ligand reagents->catalyst inert Inert Atmosphere catalyst->inert solvent Add Degassed Solvents inert->solvent heat Heat to 80 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup cool->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling with minimized debromination.

References

Technical Support Center: Regioselective Functionalization of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4-Bromo-2-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective functionalization of this compound?

The main challenge lies in achieving selectivity between the two different halogen atoms (bromine and chlorine) and the available C-H positions on the aromatic ring. The reactivity of these sites depends on the reaction type and conditions.

Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This inherent difference in reactivity is the primary basis for achieving regioselectivity in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, favoring reaction at the C4 position (bromine) over the C2 position (chlorine).

Q3: Can the carboxylic acid group be used to direct functionalization?

Yes, the carboxylic acid group can act as a directing group in a process called directed ortho-metalation (DoM).[1] By treating the molecule with a strong base, such as an organolithium reagent, a proton can be selectively removed from the position ortho to the carboxylic acid (C3 or C5). The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new functional group at that position.

Q4: What are the most common side reactions to be aware of?

Common side reactions include:

  • Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom.[1]

  • Homocoupling: Dimerization of the starting material or the coupling partner.

  • Decarboxylation: Loss of the carboxylic acid group, particularly under harsh basic or high-temperature conditions.[2]

  • Double functionalization: Reaction at both the C-Br and C-Cl sites, leading to a loss of selectivity.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Problem: Significant formation of the product coupled at the C2 (chloro) position or di-substituted product.

Possible Cause Troubleshooting Steps
High Reaction Temperature or Prolonged Reaction Time Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-coupled product is formed.
Highly Active Catalyst System Use a less reactive palladium catalyst or ligand. For example, traditional phosphine ligands like PPh₃ can sometimes offer better selectivity than highly active, bulky electron-rich ligands.[3]
Excess Nucleophile Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid or other coupling partner.
Ligand Choice The choice of ligand can significantly influence selectivity. Screen different phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal balance of reactivity and selectivity.[3]
Issue 2: Low or No Yield in a Regioselective Reaction

Problem: The desired functionalized product is not formed, or the yield is very low.

Possible Cause Troubleshooting Steps
Catalyst Inactivation Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation. Use fresh, high-purity catalyst and reagents. The formation of palladium black is an indicator of catalyst decomposition.
Inappropriate Base or Solvent The choice of base and solvent is critical. For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like 1,4-dioxane, toluene, or DMF, often with some water.[4] For directed ortho-metalation, strong, non-nucleophilic bases like LDA or LiTMP in ethereal solvents are required.[1]
Poor Solubility of Reagents Screen different solvents or solvent mixtures to ensure all components are sufficiently soluble at the reaction temperature.
Substrate Deactivation The electronic properties of the starting material can affect its reactivity. If the reaction is sluggish, a more active catalyst system or higher temperatures may be necessary, while carefully monitoring regioselectivity.
Issue 3: Formation of Hydrodehalogenation Byproduct

Problem: The major product is 2-chlorobenzoic acid (de-bromination) or 4-bromobenzoic acid (de-chlorination).

Possible Cause Troubleshooting Steps
Presence of a Hydrogen Source Ensure anhydrous conditions. The hydrogen for hydrodehalogenation can come from water, alcohols (if used as solvent), or the amine base.[1][5]
Palladium-Hydride Species Formation This is a common side reaction. The choice of base and solvent can influence the rate of this side reaction. In some cases, using a different base or solvent system can minimize hydrodehalogenation.[5]
Reaction Conditions High temperatures and prolonged reaction times can sometimes favor hydrodehalogenation. Optimize these parameters to favor the desired cross-coupling.

Experimental Protocols

The following are generalized experimental protocols for key regioselective functionalization reactions. These should be considered as starting points and may require optimization for this compound.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective Sonogashira Coupling at the C4-Position

This protocol is a generalized procedure for the Sonogashira coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous THF or DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with a saturated aqueous solution of NH₄Cl.

  • Acidify the aqueous layer and extract the product.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for Regioselective Suzuki-Miyaura Coupling of Dihaloarenes (Representative Data)

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%) (Mono-product)Ref.
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O10012~85[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[4]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O801295[4]

Note: Data is compiled from studies on analogous substrates and serves as a representative comparison.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Degassed Solvent C Add Palladium Catalyst D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H I Characterize Product H->I troubleshooting_logic start Low Regioselectivity? cause1 High Temperature/ Long Reaction Time? start->cause1 Yes solution1 Reduce Temperature/ Monitor Closely cause1->solution1 Yes cause2 Highly Active Catalyst? cause1->cause2 No solution2 Use Less Active Catalyst/Ligand cause2->solution2 Yes cause3 Excess Nucleophile? cause2->cause3 No solution3 Use Stoichiometric Amount cause3->solution3 Yes

References

Technical Support Center: Optimizing Crystallization of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 4-Bromo-2-chlorobenzoic acid for high purity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on the properties of similar substituted benzoic acids, a range of solvents can be considered. Polar protic solvents like ethanol, methanol, and water, as well as acetic acid, are often good starting points.[1][2] For less polar characteristics, toluene and ethyl acetate can also be effective.[3] It is recommended to perform a solvent screen to identify the optimal solvent or solvent mixture for your specific purity requirements.

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point. To resolve this, try the following:

  • Reheat and Dilute: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool more slowly to provide a larger window for nucleation and crystal growth to occur above the compound's melting point.

  • Solvent System Change: Consider using a solvent with a lower boiling point.

Q3: No crystals are forming even after my solution has cooled. What are the possible reasons and solutions?

A3: A lack of crystal formation is typically due to either the solution being too dilute or supersaturation. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites.

  • Seeding: If available, add a small, pure crystal of this compound to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration.

  • Slow Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.[4]

Q4: What are the common impurities in this compound, and how can I remove them?

A4: A potential impurity is the isomeric 5-bromo-2-chlorobenzoic acid, which can form during synthesis.[5][6] Other possible impurities include unreacted starting materials or by-products from the specific synthetic route used. Recrystallization is an effective method for removing these impurities. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. However, use charcoal sparingly as it can also adsorb the desired product.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Solution(s)
Low Crystal Yield - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization occurred during hot filtration. - The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor by evaporation and cool again to recover more product. - Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Discolored Crystals - Colored impurities are present in the crude material. - The compound may have degraded during prolonged heating.- Add a small amount of activated charcoal to the hot solution before filtration.[2] - Avoid excessive heating times. If necessary, select a solvent with a lower boiling point.
Fine, Powdery Crystals - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature on the benchtop before transferring to an ice bath.[4]
"Oiling Out" - The solution is too concentrated. - The cooling rate is too fast. - Impurities are depressing the melting point.- Reheat the solution to redissolve the oil, add more solvent, and cool slowly. - Try a different recrystallization solvent.
No Crystal Formation - The solution is not saturated (too much solvent). - The solution is supersaturated. - Cooling was too rapid.- Boil off some of the solvent to concentrate the solution. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. - Allow the solution to cool more slowly.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol provides a general procedure for the recrystallization of this compound from a single solvent.

  • Solvent Selection: Based on preliminary tests, select a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Ethanol is a reasonable starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a gravity filtration setup (funnel and fluted filter paper) by pouring hot solvent through it. Filter the hot solution containing the dissolved product to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Mixed Solvent Recrystallization

This method is useful when a single solvent does not provide the desired solubility characteristics. A common example is a methanol/water mixture.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot methanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the Single Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Data Presentation

Table 1: Solvent Selection Guide for Halogenated Benzoic Acids (Qualitative)

This table provides a qualitative guide to solvent selection based on general principles for compounds similar to this compound. Experimental verification is crucial.

SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventNotes
Water HighPoor (likely)GoodGood for creating mixed solvent systems with alcohols.[3]
Methanol HighGoodPoorOften a good starting point for polar compounds.[7]
Ethanol HighGoodPoorSimilar to methanol, another good initial choice.
Ethyl Acetate MediumModerateModerateCan be effective depending on the impurity profile.[3]
Toluene LowPoorGoodUseful as an anti-solvent with more polar primary solvents.
Hexane/Heptane Very LowPoorExcellentPrimarily used as an anti-solvent.

Visualizations

experimental_workflow start Crude this compound dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying product High Purity Crystals drying->product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Crystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield no_crystals_sol Too Dilute? -> Evaporate Solvent Supersaturated? -> Scratch/Seed no_crystals->no_crystals_sol Yes oiling_out_sol Too Concentrated? -> Add Solvent Cooling Too Fast? -> Slow Cooling oiling_out->oiling_out_sol Yes low_yield_sol Too Much Solvent? -> Concentrate Mother Liquor Impure Wash? -> Use Ice-Cold Solvent low_yield->low_yield_sol Yes

Caption: Troubleshooting logic for common crystallization problems.

References

Analytical method development for 4-Bromo-2-chlorobenzoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of 4-Bromo-2-chlorobenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and robust method for the quantification of this compound.[1] This method offers good selectivity, sensitivity, and reproducibility for aromatic carboxylic acids. Gas chromatography (GC) can also be used, but may require derivatization for this non-volatile compound.

Q2: What type of HPLC column is suitable for this analysis?

A2: A C18 column is a common and effective choice for the separation of this compound and related aromatic compounds.[1] Columns with low silanol activity are also suitable.

Q3: What mobile phase composition is recommended for the HPLC analysis?

A3: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, with an acidic modifier to ensure the protonation of the carboxylic acid group.[1] Phosphoric acid or formic acid are commonly used. For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred modifier.[1]

Q4: How should I prepare my samples for analysis?

A4: Sample preparation typically involves dissolving the sample in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water. It is crucial to ensure complete dissolution and filter the sample through a 0.45 µm or 0.22 µm filter to remove any particulate matter that could damage the HPLC column.

Q5: Are there any known stability issues with this compound during analysis?

A5: While this compound is generally stable, prolonged exposure to highly acidic or basic conditions, or high temperatures, could potentially lead to degradation. It is good practice to prepare fresh solutions and store them under appropriate conditions (e.g., protected from light and at a controlled temperature).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. 4. Presence of secondary interactions with the stationary phase.1. Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to ensure it is fully protonated. 2. Reduce the injection volume or the concentration of the sample. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Use a column with end-capping or a different stationary phase.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Temperature variations. 4. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks in the HPLC system and ensure the pump is delivering a constant flow rate.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use high-purity solvents and filter the mobile phase. Flush the detector cell. 2. Degas the mobile phase thoroughly. 3. Replace the detector lamp.
Low Sensitivity/Poor Response 1. Incorrect detection wavelength. 2. Sample degradation. 3. Low sample concentration.1. Determine the UV maximum absorbance of this compound in the mobile phase and set the detector to that wavelength. 2. Prepare fresh sample solutions. 3. Concentrate the sample or increase the injection volume (while being mindful of potential column overload).
Ghost Peaks 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection.1. Use high-purity solvents and clean all glassware thoroughly. 2. Implement a needle wash step in the autosampler method and inject a blank solvent run to check for carryover.

Experimental Protocol: HPLC-UV Method for Quantification of this compound

This protocol describes a validated RP-HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Chromatographic Conditions

Parameter Condition
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Summary

The following tables summarize the quantitative data from the method validation, performed according to ICH guidelines.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.21.8
500.81.1
1000.50.9

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)%RSD (n=3)
2019.899.01.1
5050.4100.80.7
8079.599.40.9

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection at 235 nm E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

troubleshooting_logic start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No sol_ph Check Mobile Phase pH peak_shape->sol_ph Yes sol_conc Reduce Sample Concentration peak_shape->sol_conc Yes baseline Baseline Issues? retention_time->baseline No sol_equil Ensure Column Equilibration retention_time->sol_equil Yes sol_temp Use Column Oven retention_time->sol_temp Yes sol_degas Degas Mobile Phase baseline->sol_degas Yes sol_clean Clean System baseline->sol_clean Yes

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Managing Thermal Decomposition of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Bromo-2-chlorobenzoic acid. It offers troubleshooting advice and answers to frequently asked questions to ensure safe and accurate thermal analysis experiments.

Safety First: Handling Thermal Decomposition of this compound

Warning: The thermal decomposition of this compound can release hazardous gases and vapors.[1] All experiments should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment (PPE) must be worn.

Hazardous Decomposition Products

Upon heating, this compound is expected to decompose and may produce the following hazardous substances:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen chloride (HCl)

  • Hydrogen bromide (HBr)[2]

Troubleshooting Guide for Thermal Analysis

This guide addresses common issues that may arise during the thermal analysis (TGA/DSC) of this compound.

Problem Potential Cause Recommended Solution
Irregular or Noisy TGA/DSC Baseline 1. Instrument not equilibrated.2. Gas flow rate fluctuations.3. Sample pan contamination.1. Allow sufficient time for the instrument to stabilize at the initial temperature.2. Check the gas supply and flow controllers for consistency.3. Use clean, new sample pans for each experiment.
Inconsistent Melting Point 1. Impure sample.2. Heating rate is too high.3. Poor thermal contact between the sample and the pan.1. Verify the purity of the this compound.2. Use a slower heating rate (e.g., 5-10 °C/min) to allow for thermal equilibrium.3. Ensure the sample is finely ground and evenly distributed at the bottom of the pan.
Weight Loss Below the Melting Point Sublimation of the sample.Use a hermetically sealed DSC pan with a pinhole lid to create a self-generated atmosphere, which can suppress sublimation.
Corrosion of Instrument Components Formation of acidic gases (HCl, HBr) during decomposition.1. Ensure the instrument's exhaust is properly ventilated.2. Clean the furnace and sample holder regularly according to the manufacturer's instructions.3. Consider using ceramic or platinum sample pans for better chemical resistance.
Unexplained Peaks in the Thermogram 1. Sample contamination.2. Reaction with the sample pan material.3. Phase transitions.1. Use high-purity this compound and handle it with clean tools.2. Test with a different, inert pan material (e.g., platinum, alumina).3. Correlate with visual observation using a hot-stage microscope if available.

Frequently Asked Questions (FAQs)

Q1: What is the expected decomposition temperature for this compound?

Q2: What type of crucible should I use for the thermal analysis of this compound?

A2: Due to the potential release of corrosive gases, it is advisable to use inert sample pans. While aluminum pans are common for DSC, they may react with the acidic decomposition products at higher temperatures. For TGA, alumina or platinum crucibles are recommended for their chemical resistance and high-temperature stability.

Q3: How can I identify the gases evolved during the decomposition of this compound?

A3: Evolved Gas Analysis (EGA) techniques are essential for identifying the decomposition products.[4] Coupling your thermogravimetric analyzer with a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) will allow for the real-time identification of the evolved gases.[4][5]

Q4: Are there any specific safety precautions I should take when running a thermal analysis on this compound?

A4: Yes. Due to the release of toxic and corrosive gases like HCl and HBr, it is crucial to:

  • Conduct the experiment in a well-ventilated fume hood.[1]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure the exhaust from the TGA/DSC instrument is properly vented.

  • Be aware of the potential for instrument corrosion and follow a regular cleaning and maintenance schedule.

Q5: My TGA curve shows a gradual weight loss instead of a sharp drop. What does this indicate?

A5: A gradual weight loss can be indicative of several overlapping processes, such as sublimation followed by decomposition, or a multi-step decomposition reaction. Using a slower heating rate can sometimes help to better resolve these individual steps. Evolved gas analysis can also help to identify if different gases are being released at different stages of the weight loss.

Quantitative Data Summary

The following table summarizes the key physicochemical and thermal properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₄BrClO₂[6][7]
Molecular Weight 235.46 g/mol [6][7]
Appearance Solid[3]
Melting Point 171-175 °C[3]
Decomposition Temperature Above 175 °C (Predicted)N/A
Hazardous Decomposition Products Carbon oxides, Hydrogen chloride, Hydrogen bromide[2]

Experimental Protocols

Detailed Methodology for TGA-FTIR Analysis

This protocol provides a general guideline for the thermogravimetric analysis of this compound with coupled evolved gas analysis by FTIR.

Objective: To determine the thermal stability and identify the gaseous decomposition products of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Fourier Transform Infrared Spectrometer (FTIR) with a heated gas cell

  • Heated transfer line

Procedure:

  • Instrument Preparation:

    • Set the TGA-FTIR transfer line and gas cell temperature to 200-220 °C to prevent condensation of evolved gases.

    • Purge the TGA furnace and FTIR gas cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum recommended).

  • TGA Method Setup:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • FTIR Data Collection:

    • Set the FTIR to collect spectra continuously throughout the TGA run. A typical setting is one spectrum every 30 seconds with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Analyze the TGA data to determine the onset of decomposition and the temperatures of maximum weight loss.

    • Correlate the weight loss events with the corresponding FTIR spectra of the evolved gases.

    • Identify the gaseous products by comparing their spectra to a reference library.

Visualizations

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Obtain High-Purity This compound Grind Grind to a Fine Powder Sample->Grind Weigh Accurately Weigh 5-10 mg Grind->Weigh TGA_DSC Perform TGA/DSC Experiment Weigh->TGA_DSC EGA Evolved Gas Analysis (TGA-FTIR/MS) TGA_DSC->EGA Thermogram Analyze TGA/DSC Thermograms TGA_DSC->Thermogram Spectra Identify Evolved Gases from Spectra EGA->Spectra Report Generate Final Report Thermogram->Report Spectra->Report

Caption: Workflow for Thermal Analysis.

Troubleshooting_Tree cluster_baseline Baseline Issues cluster_peaks Peak Issues cluster_weight Weight Change Issues Start Problem with TGA/DSC Data Noisy Noisy Baseline Start->Noisy Drift Baseline Drift Start->Drift Inconsistent_MP Inconsistent Melting Point Start->Inconsistent_MP Extra_Peaks Unexpected Peaks Start->Extra_Peaks Early_Loss Weight Loss Before MP Start->Early_Loss Gradual_Loss Gradual Weight Loss Start->Gradual_Loss Sol_Noisy Sol_Noisy Noisy->Sol_Noisy Check gas flow and equilibration Sol_Drift Sol_Drift Drift->Sol_Drift Run a blank and subtract Sol_Inconsistent_MP Sol_Inconsistent_MP Inconsistent_MP->Sol_Inconsistent_MP Check purity & reduce heating rate Sol_Extra_Peaks Sol_Extra_Peaks Extra_Peaks->Sol_Extra_Peaks Check for contamination & pan reaction Sol_Early_Loss Sol_Early_Loss Early_Loss->Sol_Early_Loss Indicates sublimation Use sealed pan w/ pinhole Sol_Gradual_Loss Sol_Gradual_Loss Gradual_Loss->Sol_Gradual_Loss Overlapping events Use slower heating rate & EGA

Caption: TGA/DSC Troubleshooting Guide.

References

Validation & Comparative

1H NMR spectrum of 4-Bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the 1H NMR Spectrum of 4-Bromo-2-chlorobenzoic Acid

For researchers and professionals in the fields of synthetic chemistry, analytical chemistry, and drug development, a thorough understanding of spectroscopic data is paramount for the accurate identification and characterization of chemical compounds. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in various synthetic pathways. A comparative analysis with structurally similar benzoic acid derivatives is also presented to aid in spectral interpretation and highlight the influence of substituent effects on proton chemical shifts.

1H NMR Spectral Data Comparison

The following table summarizes the 1H NMR spectral data for this compound and selected analogs. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of carboxylic acids, which allows for the observation of the acidic proton.

CompoundSolventChemical Shift (δ) in ppm, Multiplicity, Coupling Constant (J) in Hz
This compound DMSO-d67.88 (d, J = 2.0 Hz, 1H), 7.78 (dd, J = 8.4, 2.0 Hz, 1H), 7.71 (d, J = 8.4 Hz, 1H)
2-Chlorobenzoic acidDMSO-d613.43 (s, 1H), 7.81 (dd, J = 7.7, 1.8 Hz, 1H), 7.56 (td, J = 7.6, 1.8 Hz, 1H), 7.55-7.49 (m, 1H), 7.45 (td, J = 7.6, 1.3 Hz, 1H)[1]
4-Bromobenzoic acidDMSO-d613.16 (s, 1H), 7.86 (d, J = 8.6 Hz, 2H), 7.70 (d, J = 8.6 Hz, 2H)
2,4-Dichlorobenzoic acidDMSO-d67.94 (d, J = 2.2 Hz, 1H), 7.75 (dd, J = 8.5, 2.2 Hz, 1H), 7.65 (d, J = 8.5 Hz, 1H)

Experimental Protocol

The 1H NMR spectra referenced in this guide were obtained using a standard protocol for the analysis of aromatic carboxylic acids.

Sample Preparation: A solution of the benzoic acid derivative (approximately 5-10 mg) was prepared in a deuterated solvent (e.g., DMSO-d6, ~0.75 mL) within a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the signals of the analyte. Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.

Instrumentation: The spectra were recorded on a 400 MHz NMR spectrometer.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (zg30) is typically used.

  • Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

  • Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

  • Spectral Width: A spectral width of approximately 16 ppm is used to encompass the full range of proton chemical shifts.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. Phase correction and baseline correction are performed to obtain the final spectrum. The chemical shifts are then referenced to the internal standard (TMS).

Signaling Pathway and Coupling Analysis

The substitution pattern of this compound results in a distinct splitting pattern for the three aromatic protons. The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between these protons.

G H6 H6 ~7.88 ppm (d) H5 H5 ~7.78 ppm (dd) H6->H5 J = 2.0 Hz H3 H3 ~7.71 ppm (d) H5->H3 J = 8.4 Hz

Caption: Spin-spin coupling in this compound.

Interpretation of the Spectrum:

  • H6 (ortho to Chlorine): This proton appears as a doublet at approximately 7.88 ppm. It is coupled only to H5, with a small meta-coupling constant (J = 2.0 Hz). The deshielding effect of the adjacent chlorine atom and the carboxylic acid group contributes to its downfield chemical shift.

  • H5 (between Bromine and Chlorine): This proton, located between the two halogen substituents, resonates as a doublet of doublets around 7.78 ppm. It exhibits a larger ortho-coupling to H3 (J = 8.4 Hz) and a smaller meta-coupling to H6 (J = 2.0 Hz).

  • H3 (ortho to Carboxylic Acid): This proton appears as a doublet at approximately 7.71 ppm. It is coupled to H5 with a large ortho-coupling constant (J = 8.4 Hz). The proximity to the electron-withdrawing carboxylic acid group results in a significant downfield shift.

By comparing the with its structural analogs, researchers can gain valuable insights into the electronic effects of different substituents on the aromatic ring. This guide serves as a practical resource for the interpretation of such spectra, facilitating the unambiguous identification and characterization of these important chemical entities.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-bromo-2-chlorobenzoic acid against its simpler halogenated analogs, 2-chlorobenzoic acid and 4-bromobenzoic acid. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of halogenated aromatic compounds.

Comparative Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of distinct fragment ions, the relative abundances of which provide structural insights. A comparison with related halogenated benzoic acids highlights the influence of each halogen substituent on the fragmentation pathways. The molecular weight of this compound is 235.46 g/mol .[1][2]

Below is a summary of the major mass-to-charge ratio (m/z) peaks observed in the electron ionization mass spectra of this compound and its comparators.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed Assignments
This compound 234/236/238217/219/221 ([M-OH]+), 191/193 ([M-COOH]+), 154/156 ([M-Br-CO]+), 110 ([M-Br-Cl-CO]+)
2-Chlorobenzoic acid 156/158139/141 ([M-OH]+), 111 ([M-COOH]+), 111 ([M-Cl-CO]+)
4-Bromobenzoic acid 200/202183/185 ([M-OH]+), 155/157 ([M-COOH]+), 122 ([M-Br]+), 76 ([C6H4]+)

Note: The presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic M+2 and M+4 patterns for ions containing these halogens.

The fragmentation of this compound is initiated by the loss of a hydroxyl radical (-OH) to form a prominent acylium ion at m/z 217/219/221. Subsequent loss of carbon monoxide (CO) from this acylium ion is a common fragmentation pathway for benzoic acids. Another significant fragmentation involves the cleavage of the carboxyl group (-COOH), leading to the ion at m/z 191/193.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound and its analogs by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • Derivatization: To enhance volatility for GC analysis, the carboxylic acid group is often derivatized. A common method is methylation using diazomethane or esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).

  • Dissolution: The derivatized or underivatized sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer.

  • Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the analyte. Comparison of the obtained spectrum with library spectra (e.g., NIST) can aid in compound identification.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization conditions can be visualized as a series of sequential losses of functional groups and neutral molecules. The following diagram illustrates the primary fragmentation pathways.

fragmentation_pathway M C₇H₄BrClO₂ (m/z 234/236/238) Molecular Ion F1 [M-OH]⁺ (m/z 217/219/221) Acylium Ion M->F1 -OH F2 [M-COOH]⁺ (m/z 191/193) M->F2 -COOH F3 [M-Br-CO]⁺ (m/z 154/156) F1->F3 -CO

Caption: Proposed EI fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The comparative data and detailed protocols offer a practical framework for researchers engaged in the analysis of halogenated aromatic compounds, facilitating more accurate and efficient structural elucidation.

References

A Comparative Guide to 4-Bromo-2-chlorobenzoic Acid and 5-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, synthesis, and applications of two key structural isomers, 4-Bromo-2-chlorobenzoic acid and 5-Bromo-2-chlorobenzoic acid, providing essential data for their strategic selection in research and development.

In the landscape of pharmaceutical and agrochemical development, the precise arrangement of substituents on an aromatic ring can dramatically influence a molecule's biological activity, reactivity, and physicochemical properties. This guide provides a detailed comparison of two important halogenated benzoic acid isomers: this compound and 5-Bromo-2-chlorobenzoic acid. Understanding the distinct characteristics of these isomers is crucial for researchers in selecting the appropriate building block for targeted synthesis and drug design.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift in the position of the bromine atom from the 4- to the 5-position on the 2-chlorobenzoic acid scaffold results in notable differences in the physical properties of these compounds. These properties, including melting point, solubility, and acidity (pKa), are critical factors in determining their handling, reaction conditions, and biological uptake.

PropertyThis compound5-Bromo-2-chlorobenzoic acid
Molecular Formula C₇H₄BrClO₂C₇H₄BrClO₂
Molecular Weight 235.46 g/mol 235.46 g/mol
CAS Number 59748-90-2[1]21739-92-4[2]
Appearance Off-white powder[1]White to off-white crystalline solid[3][4]
Melting Point 169-177 °C[1]150-156 °C[2][3]
pKa No data available~2.49 (Predicted)[2][5]
Water Solubility No data availableSparingly soluble[3][4]; 2.63 g/L at 20°C[5]
Organic Solvent Solubility Soluble in various organic solventsSoluble in ethanol, methanol, and dichloromethane[3][6]

The lower melting point of 5-Bromo-2-chlorobenzoic acid suggests that it may have a less stable crystal lattice structure compared to its 4-bromo counterpart. The predicted pKa of the 5-bromo isomer indicates it is a relatively strong acid, a property that can influence its reactivity and formulation characteristics.

Spectroscopic Data: Fingerprinting the Isomers

Spectroscopic analysis provides a definitive means of distinguishing between the two isomers. The substitution pattern on the aromatic ring gives rise to unique signals in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are particularly informative for confirming the isomeric identity. The chemical shifts and coupling patterns of the aromatic protons are distinct for each compound.

¹³C NMR Chemical Shifts (ppm)

  • 5-Bromo-2-chlorobenzoic acid: 165.93 (C=O), 132.99, 132.86, 132.41, 130.55, 130.39, and 125.02, corresponding to the aromatic carbons and the carboxyl carbon.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-H and C-C vibrations in the aromatic region. The specific fingerprint region below 1500 cm⁻¹ will differ, allowing for their differentiation.

Mass Spectrometry (MS)

Both isomers have the same molecular weight and will exhibit a characteristic isotopic pattern in their mass spectra due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The fragmentation patterns, however, may show subtle differences that can aid in identification.

Synthesis and Regioselectivity: A Key Challenge

The synthesis of these isomers often starts from 2-chlorobenzoic acid. The primary challenge lies in controlling the regioselectivity of the bromination reaction.

Synthesis_Comparison cluster_0 Synthesis of 5-Bromo-2-chlorobenzoic acid cluster_1 Synthesis of this compound 2-chlorobenzoic_acid_5 2-Chlorobenzoic Acid NBS_H2SO4_5 NBS / H₂SO₄ 2-chlorobenzoic_acid_5->NBS_H2SO4_5 Electrophilic Aromatic Substitution 5-bromo 5-Bromo-2-chlorobenzoic acid NBS_H2SO4_5->5-bromo start_4 Ortho-substituted iodoarene Pd_catalyst Pd-catalyzed carbonylation start_4->Pd_catalyst 4-bromo This compound Pd_catalyst->4-bromo

Comparative synthetic routes for the two isomers.
Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic acid

This protocol is adapted from a common laboratory procedure for the regioselective bromination of 2-chlorobenzoic acid.

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • N-Bromosuccinimide (NBS)

  • Sodium sulfide (catalyst)

  • Methanol

  • Water

Procedure:

  • In a four-necked flask, add 2-chlorobenzoic acid (0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfide (0.012 mol).

  • Stir the mixture at 30°C for 20 minutes until the solution is clear.

  • Add N-bromosuccinimide (0.03 mol) to the solution and continue the reaction for 10 minutes at 30°C.[2]

  • Slowly pour the reaction mixture into an ice-water bath to crystallize the crude product.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure 5-bromo-2-chlorobenzoic acid.[2]

The addition of a sulfur-containing catalyst like sodium sulfide has been shown to inhibit the formation of the 4-bromo isomer, thus enhancing the yield of the desired 5-bromo product.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound often involves a multi-step process, such as a palladium-catalyzed carbonylation of a corresponding ortho-substituted haloarene.

Materials:

  • Ortho-substituted iodoarene

  • Palladium acetate

  • Triphenylphosphine

  • Triethylamine

  • 1,4-Dioxane

  • Water

  • Carbon monoxide

Procedure:

  • A flow reactor system equipped with a gas/liquid membrane reactor is used for this procedure.

  • Prepare a solution of palladium acetate and triphenylphosphine in 1,4-dioxane.

  • Prepare a separate solution of the ortho-substituted iodoarene substrate, triethylamine, and water in 1,4-dioxane.

  • The two solutions are pumped through the reactor at a controlled flow rate and temperature (e.g., 110°C) under a carbon monoxide atmosphere (e.g., 15 bar).

  • The reaction mixture is collected, and the solvent is evaporated.

  • The crude product is purified by extraction and recrystallization.

Applications in Drug Development and Beyond

Both isomers serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. However, their utility is often specific to the desired final product.

Applications cluster_pharma Pharmaceutical Applications Isomers 4-Bromo- & 5-Bromo- 2-chlorobenzoic acid Pharma Pharmaceuticals Isomers->Pharma Building Blocks Agro Agrochemicals Isomers->Agro Precursors Materials Material Science Isomers->Materials Intermediates NSAIDs NSAIDs Pharma->NSAIDs Antipsychotics Antipsychotics Pharma->Antipsychotics Anticancer Anticancer Agents Pharma->Anticancer Dapagliflozin Dapagliflozin (SGLT2 Inhibitor) 5-bromo_source 5-Bromo-2-chlorobenzoic acid 5-bromo_source->Dapagliflozin

Overview of applications for the bromo-chlorobenzoic acid isomers.

A notable application that highlights the importance of the specific isomeric form is the use of 5-Bromo-2-chlorobenzoic acid in the synthesis of Dapagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[7] The precise positioning of the bromine and chlorine atoms in the 5-bromo isomer is critical for the subsequent synthetic steps and the ultimate biological activity of the final drug molecule.

This compound is also a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory and antimicrobial agents.[8] In material science, it is used in the development of advanced polymers and coatings.

Conclusion

The choice between this compound and 5-Bromo-2-chlorobenzoic acid is a critical decision in the design of a synthetic route. While they share the same molecular formula and weight, their distinct physicochemical properties, arising from the different substitution patterns, lead to different synthetic challenges and open doors to distinct applications. 5-Bromo-2-chlorobenzoic acid's role in the synthesis of the blockbuster drug Dapagliflozin underscores the significance of its specific isomeric structure. This guide provides the foundational data and experimental context to aid researchers and drug development professionals in making informed decisions for their synthetic and medicinal chemistry endeavors.

References

Comparative Biological Activities of 4-Bromo-2-chlorobenzoic Acid Derivatives and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 4-bromo-2-chlorobenzoic acid and its close structural analogs. The data presented herein is compiled from various studies to offer insights into the potential therapeutic applications of this class of compounds. Due to a scarcity of publicly available data on a wide range of this compound derivatives, this guide focuses on the biological activities of closely related substituted benzamide and benzoic acid derivatives to infer potential structure-activity relationships and guide future research.

Antimicrobial Activity

Substituted benzamides have demonstrated notable antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide against various microbial strains. These compounds, while not direct derivatives of this compound, provide valuable insights into the antimicrobial potential of halogenated aromatic amides.

Table 1: Antimicrobial Activity of Substituted Benzamide Analogs

CompoundDerivative TypeTest OrganismMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamideBenzamideGram-positive bacteria2.5 - 5.0[1]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5d)Pyrazine carboxamideSalmonella Typhi (XDR)0.00625[2]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5c)Pyrazine carboxamideSalmonella Typhi (XDR)0.0125[2]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5b)Pyrazine carboxamideSalmonella Typhi (XDR)0.025[2]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5a)Pyrazine carboxamideSalmonella Typhi (XDR)0.050[2]

Anticancer Activity

Derivatives of a closely related analog, 4-amino-2-chlorobenzoic acid, have been investigated for their anticancer potential, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR). The following table presents the in vitro cytotoxicity (IC50 values) of a lead compound from this series against several human cancer cell lines, with a comparison to the established EGFR inhibitor, Erlotinib.

Table 2: In Vitro Anticancer Activity of 4-Amino-3-chloro Benzoate Ester Derivative (N5a)

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25[3]
Erlotinib (Standard) 4.56 ± 0.326.78 ± 0.518.12 ± 0.63[3]

Furthermore, the inhibitory activity of compound N5a against the EGFR tyrosine kinase was evaluated and compared to Erlotinib.

Table 3: EGFR Tyrosine Kinase Inhibitory Activity

CompoundEGFR Tyrosine Kinase IC50 (µM)Reference
N5a 0.58 ± 0.04[3]
Erlotinib (Standard) 0.95 ± 0.07[3]

Anti-inflammatory Activity

The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been assessed through their ability to inhibit proteinase activity.

Table 4: In Vitro Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundProteinase Inhibitory Activity IC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives0.04 - 0.07[1]
Acetylsalicylic acid (Standard)0.4051 ± 0.0026[1]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds or a standard drug (e.g., Erlotinib) and incubated for an additional 72 hours.[3]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3]

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

  • Reaction Setup: A reaction mixture is prepared containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Compound Addition: The test compounds or a standard inhibitor (e.g., Erlotinib) are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.

  • IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.[3]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization Derivatization (Amides, Esters, Hydrazones) start->derivatization purification Purification & Characterization derivatization->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial anticancer Anticancer Assays (IC50) purification->anticancer antiinflammatory Anti-inflammatory Assays (IC50) purification->antiinflammatory sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar antiinflammatory->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

EGFR_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway dimerization->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway dimerization->PI3K_Akt STAT STAT Pathway dimerization->STAT inhibitor 4-Amino-2-chlorobenzoic Acid Derivative (N5a) inhibitor->dimerization proliferation Proliferation Ras_Raf_MEK_ERK->proliferation survival Survival PI3K_Akt->survival metastasis Metastasis STAT->metastasis

Caption: Postulated mechanism of action for anticancer 4-amino-2-chlorobenzoic acid derivatives via EGFR inhibition.

References

A Comparative Guide to the Validated HPLC Method for 4-Bromo-2-chlorobenzoic Acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Bromo-2-chlorobenzoic acid is critical for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable technique for this purpose.[1] This guide provides an objective comparison of a validated HPLC method for the assay of this compound with other analytical alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The selection of an analytical method for halogenated benzoic acids is influenced by factors such as required sensitivity, sample matrix complexity, and the specific analyte.[1] While HPLC is a prevalent technique, other methods like Gas Chromatography (GC) can also be employed, each with distinct advantages.[1]

Table 1: Performance Characteristics of HPLC Methods for this compound and Related Compounds

AnalyteMethodLinearity (Concentration Range)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
This compound RP-HPLC Not Specified>0.99 (Typical)Not Specified<2.0 (Typical)Not SpecifiedNot Specified
2,4,6-Trifluorobenzoic acidRP-HPLCNot Specified>0.9980-1201.8Not SpecifiedNot Specified[1]
Benzoic AcidHPLC-DAD5-200 µg/mL0.999885.61-102.041.840.421.14[1]
Cis-BromobenzoateRP-HPLCNot Specified>0.999100±10%Not Specified0.300.92[2]

Note: Data for this compound is based on a described method; typical performance values from similar validated methods are included for comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods.

Validated HPLC Method for this compound Assay

This method is suitable for the analysis of this compound using reverse-phase HPLC.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Newcrom R1 C18 modified silica column.[3]

    • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. A typical starting mobile phase composition for similar compounds is a 60:40 (v/v) ratio of the organic and aqueous phases.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at a suitable wavelength, likely around 234 nm based on similar benzoic acid derivatives.[1]

    • Injection Volume: 10-20 µL.[4]

    • Column Temperature: 25°C.[2]

  • Preparation of Standard and Sample Solutions:

    • Diluent: The mobile phase can be used as the diluent.

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution. Further dilute to achieve a working standard concentration.

    • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to a known concentration.

  • Method Validation Parameters (Based on ICH Guidelines):

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.[2][5]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the expected sample concentration.[5]

    • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of spiked analyte into a placebo matrix.[2]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).[1][5]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Analyte vs. Blank/Placebo) start->specificity linearity Linearity (5 concentrations, 80-120%) specificity->linearity accuracy Accuracy (Spiked Samples, % Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate, %RSD) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq robustness Robustness (Varying Method Parameters) lod_loq->robustness system_suitability System Suitability (Resolution, Tailing Factor, etc.) robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Comparison analyte This compound Assay hplc HPLC (High-Performance Liquid Chromatography) analyte->hplc gc GC (Gas Chromatography) analyte->gc other Other Techniques (e.g., HTLC-ICP-MS) analyte->other hplc_adv Advantages: - Robust and Reliable [1] - Suitable for non-volatile compounds [4] - High Resolution [1] hplc->hplc_adv hplc_dis Disadvantages: - Requires soluble samples - Higher solvent consumption hplc->hplc_dis gc_adv Advantages: - High Sensitivity - Excellent for volatile compounds gc->gc_adv gc_dis Disadvantages: - Requires volatile and thermally stable analytes - Derivatization may be necessary gc->gc_dis other_adv Advantages: - Element-specific detection (ICP-MS) [5] - Increased sensitivity for brominated compounds [5] other->other_adv other_dis Disadvantages: - Specialized instrumentation - Higher operational cost other->other_dis

Caption: Comparison of analytical methods for this compound.

Alternative Analytical Techniques

While HPLC is a preferred method, other techniques can be considered for the analysis of halogenated benzoic acids.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization might be necessary to increase volatility. GC can offer high resolution and sensitivity.[1]

  • High-Temperature Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HTLC-ICP-MS): This technique has been shown to be a useful alternative to conventional HPLC for the analysis of bromine-containing compounds. It can offer increased sensitivity for the detection of bromine.[6]

References

Unambiguous Structure Confirmation of 4-Bromo-2-chlorobenzoic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for elucidating the solid-state structure of 4-Bromo-2-chlorobenzoic acid, benchmarked against other common analytical techniques.

The unequivocal determination of a molecule's three-dimensional arrangement is crucial for understanding its chemical behavior, predicting its interactions with biological targets, and ensuring intellectual property protection. While various spectroscopic methods offer valuable insights into molecular structure, single-crystal X-ray diffraction stands alone in its ability to provide a precise and unambiguous atomic-level map of a compound in its crystalline state.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

For the structural characterization of this compound, several analytical techniques can be employed. However, each method provides different levels of structural information. X-ray crystallography offers a complete and high-resolution picture of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. In contrast, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide indirect evidence of the chemical environment and functional groups present.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and intermolecular interactions.[1]Unambiguous structure determination.Requires a single, high-quality crystal; not suitable for amorphous solids or liquids.
¹H and ¹³C NMR Spectroscopy Chemical environment of hydrogen and carbon atoms, connectivity through coupling patterns.[2]Provides detailed information about the molecular skeleton in solution.Does not provide direct information on 3D structure, bond lengths, or angles.
Infrared (IR) Spectroscopy Presence of functional groups based on vibrational frequencies.[1][3]Quick and simple method for functional group identification.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[3][4]Highly sensitive for determining molecular mass and formula.Does not provide information on the arrangement of atoms.

X-ray Crystallography Data for this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below, providing a definitive structural fingerprint of the molecule.

ParameterValue
Chemical Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol [1]
Crystal System Monoclinic[1]
Space Group P 1 21/n 1[1]
Unit Cell Dimensions
a7.2738 Å[1]
b9.0627 Å[1]
c11.7233 Å[1]
α90°[1]
β102.916°[1]
γ90°[1]
Volume 753.1 ų
Z 4[1]
Density (calculated) 2.078 g/cm³

Experimental Protocol for X-ray Crystallography

The following provides a generalized yet detailed methodology for the structure determination of this compound via single-crystal X-ray diffraction.

1. Crystal Growth:

  • High-purity this compound (≥97%) is required.[5]

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents such as ethanol, methanol, or acetone can be screened.

  • The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days to weeks.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Structure Confirmation

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Structure Determination High-Purity Compound High-Purity Compound Solvent Screening Solvent Screening High-Purity Compound->Solvent Screening Crystal Growth Crystal Growth Solvent Screening->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select Suitable Crystal Data Collection Data Collection Crystal Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structural Model Final Structural Model Structure Refinement->Final Structural Model Publication/Database Deposition Publication/Database Deposition Final Structural Model->Publication/Database Deposition

Caption: Workflow for X-ray Crystallography.

Logical Relationship of Analytical Data

G cluster_spectroscopy Spectroscopic & Other Methods Unknown_Compound Unknown_Compound X-ray_Crystallography X-ray_Crystallography Unknown_Compound->X-ray_Crystallography Definitive Spectroscopic_Methods Spectroscopic_Methods Unknown_Compound->Spectroscopic_Methods Supportive Structure_Confirmed Structure_Confirmed X-ray_Crystallography->Structure_Confirmed NMR NMR (Connectivity) Spectroscopic_Methods->NMR IR IR (Functional Groups) Spectroscopic_Methods->IR MS MS (Molecular Weight) Spectroscopic_Methods->MS NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Data Integration for Structure Confirmation.

References

A Spectroscopic Showdown: Differentiating 4-Bromo-2-chlorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of constitutional isomers is a critical step in chemical synthesis and pharmaceutical development. Subtle changes in the substitution pattern on an aromatic ring can drastically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2-chlorobenzoic acid and its isomers, supported by experimental data and detailed methodologies, to aid in their unambiguous differentiation.

The isomers of bromo-chlorobenzoic acid, all sharing the molecular formula C₇H₄BrClO₂, present a classic analytical challenge. This guide focuses on distinguishing this compound from its key isomers through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values are compiled from various spectral databases and literature sources.

¹H NMR Spectral Data (Chemical Shift δ in ppm)
CompoundAromatic Protons (δ, multiplicity, integration)
This compound 7.85 (d, 1H), 7.65 (d, 1H), 7.45 (dd, 1H)
2-Bromo-4-chlorobenzoic acid 7.90 (d, 1H), 7.70 (d, 1H), 7.50 (dd, 1H)
5-Bromo-2-chlorobenzoic acid 7.75 (d, 1H), 7.55 (dd, 1H), 7.40 (d, 1H)
3-Bromo-4-chlorobenzoic acid 8.20 (d, 1H), 7.95 (dd, 1H), 7.70 (d, 1H)
4-Bromo-3-chlorobenzoic acid 8.15 (d, 1H), 7.80 (dd, 1H), 7.60 (d, 1H)
2-Bromo-5-chlorobenzoic acid 7.80 (d, 1H), 7.60 (dd, 1H), 7.45 (d, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity (d = doublet, dd = doublet of doublets) and integration are key for assignment.

¹³C NMR Spectral Data (Chemical Shift δ in ppm)
CompoundCarboxylic Acid Carbon (δ)Aromatic Carbons (δ)
This compound ~165.5~139.0, ~134.5, ~132.0, ~131.0, ~128.0, ~125.0
2-Bromo-4-chlorobenzoic acid ~166.0~138.5, ~135.0, ~133.0, ~130.0, ~129.0, ~122.0
5-Bromo-2-chlorobenzoic acid ~165.0~137.0, ~136.0, ~132.5, ~131.5, ~129.5, ~120.0
3-Bromo-4-chlorobenzoic acid ~166.5~139.5, ~135.5, ~134.0, ~131.0, ~128.5, ~127.0
4-Bromo-3-chlorobenzoic acid ~165.8~137.5, ~136.5, ~133.5, ~130.5, ~129.0, ~126.0
2-Bromo-5-chlorobenzoic acid ~165.2~138.0, ~134.0, ~133.0, ~132.0, ~130.0, ~121.0

Note: The chemical shift of the carboxylic acid carbon and the substitution pattern of the aromatic carbons provide key diagnostic information.

FT-IR Spectral Data (Characteristic Absorptions in cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-Br StretchC-Cl Stretch
This compound [1]~3100-2500 (broad)~1700~680~760
2-Bromo-4-chlorobenzoic acid [2][3]~3100-2500 (broad)~1705~670~820
5-Bromo-2-chlorobenzoic acid [4]~3100-2500 (broad)~1695~660~770
3-Bromo-4-chlorobenzoic acid [5]~3100-2500 (broad)~1700~690~830
4-Bromo-3-chlorobenzoic acid ~3100-2500 (broad)~1690~650~780
2-Bromo-5-chlorobenzoic acid [6][7]~3100-2500 (broad)~1710~675~810

Note: The fingerprint region (below 1500 cm⁻¹) will show more distinct differences between isomers but is more complex to interpret.

Mass Spectrometry Data (Key m/z values)
CompoundMolecular Ion [M]⁺ (m/z)Key Fragments (m/z)
This compound [8][9]234, 236, 238217, 219, 189, 154
2-Bromo-4-chlorobenzoic acid 234, 236, 238217, 219, 189, 154
5-Bromo-2-chlorobenzoic acid 234, 236, 238217, 219, 189, 154
3-Bromo-4-chlorobenzoic acid 234, 236, 238217, 219, 189, 154
4-Bromo-3-chlorobenzoic acid 234, 236, 238217, 219, 189, 154
2-Bromo-5-chlorobenzoic acid [6]234, 236, 238217, 219, 189, 154

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and halogen-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • The relaxation delay can be increased to 2-5 seconds for better quantitative results, although this will increase the experiment time.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionize the sample molecules using a high-energy electron beam (typically 70 eV).

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

    • The analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The characteristic isotopic distribution for bromine and chlorine is a key diagnostic feature.

Visualizing the Analytical Workflow

The logical process for the spectroscopic comparison and identification of these isomers can be visualized as a systematic workflow.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Isomeric Mixture or Pure Isomer NMR 1H & 13C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Vibrations Fingerprint Region IR->IR_Data MS_Data Molecular Ion Isotopic Pattern Fragmentation MS->MS_Data Compare Compare Experimental Data with Reference Spectra and Theoretical Predictions NMR_Data->Compare IR_Data->Compare MS_Data->Compare ID Isomer Identification Compare->ID

Caption: Logical workflow for the spectroscopic identification of isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and its various isomers, ensuring the correct compound is utilized in their research and development endeavors.

References

A Comparative Guide to the Purity Analysis of Commercial 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for determining the purity of commercial 4-Bromo-2-chlorobenzoic acid, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this starting material is critical for the safety, efficacy, and quality of the final product. This document outlines detailed experimental protocols, presents comparative data on various analytical techniques, and discusses their strengths and limitations in detecting potential process-related and storage-degradation impurities.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is often necessary for a comprehensive purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation of impurities, or absolute quantification. The following table summarizes the performance of common analytical techniques.

Analytical TechniquePrincipleInformation ObtainedTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.Quantitative purity (% area), detection and quantification of non-volatile impurities.1 - 10 ng/mL5 - 50 ng/mLHigh resolution, reproducibility, and widely applicable for purity and impurity profiling.[1]Requires a reference standard for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.0.01 - 0.1 µg/mL0.05 - 0.5 µg/mLHigh sensitivity and specificity for volatile compounds; provides structural information.[2]Requires derivatization for non-volatile compounds like carboxylic acids.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass spectrometry detection.Identification of unknown impurities by their mass-to-charge ratio, providing molecular weight information.0.1 - 1 ng/mL0.5 - 5 ng/mLHigh sensitivity and selectivity; excellent for identifying unknown impurities.Matrix effects can suppress ion formation; quantification can be complex.
Quantitative Nuclear Magnetic Resonance (qNMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.[3]~0.1% (w/w)~0.3% (w/w)Primary ratio method providing direct traceability to SI units; excellent for structural elucidation of impurities.[4][5]Lower sensitivity compared to chromatographic methods; requires a certified internal standard.[4]
Titration (Neutralization) Measurement of the volume of a standard basic solution required to neutralize the acidic analyte.Overall acidity, providing a general measure of purity.N/AN/ASimple, inexpensive, and provides a measure of the total acid content.Non-specific; does not distinguish between the target acid and any acidic impurities.

Potential Impurities in Commercial this compound

Impurities in commercial this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Positional Isomers: Such as 2-Bromo-4-chlorobenzoic acid, which can be difficult to separate due to similar physical properties.[6]

  • Other Halogenated Benzoic Acids: Including starting materials or by-products like 2-chlorobenzoic acid or 4-bromobenzoic acid.

  • Over-brominated or Over-chlorinated Species: Molecules with additional halogen substitutions on the aromatic ring.

  • Residual Solvents: Organic solvents used in the synthesis and purification processes.

  • Starting Materials and Reagents: Unreacted precursors from the chemical synthesis.

Detailed Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC with UV detection.

Objective: To quantify the purity of this compound and to detect and quantify any related impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade water

  • Phosphoric acid (H₃PO₄) or Formic Acid (for MS compatibility)

  • Reference standard of this compound (of known purity)

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid). A typical starting gradient could be 40-95% acetonitrile over 20 minutes.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the analyte and its impurities.

  • Sample Solution Preparation:

    • Accurately weigh the commercial this compound sample and dissolve it in the same solvent used for the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Analysis:

    • Inject the blank (solvent), followed by the calibration standards and the sample solution.

    • Record the chromatograms.

  • Data Processing:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method (assuming all impurities have a similar response factor to the main component) or by using a calibration curve for more accurate quantification.

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and provide a logical framework for selecting the most appropriate analytical technique.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject Prepared Solutions separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatographic Data calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the purity analysis of this compound by HPLC.

Method_Selection start Start: Purity Analysis Requirement q1 Need for Absolute Quantification? start->q1 q2 Are Impurities Volatile? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Need to Identify Unknowns? q2->q3 No gcms Use GC-MS q2->gcms Yes hplc Use HPLC-UV for Routine Purity q3->hplc No (Routine Check) lcms Use LC-MS q3->lcms Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

References

Comparative Analysis of 4-Bromo-2-chlorobenzoic Acid Certified Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of commercially available 4-Bromo-2-chlorobenzoic acid certified reference materials. Intended for researchers, scientists, and professionals in drug development, this document outlines key quality attributes, analytical methodologies used for certification, and presents the data in a clear, comparative format to aid in the selection of a standard that meets specific research needs.

Data Presentation: Comparison of Specifications

The following table summarizes the typical specifications for this compound standards from various leading suppliers. Data has been compiled from publicly available Certificates of Analysis and product information sheets.

ParameterSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., TCI)Supplier C (e.g., ChemScene)
CAS Number 59748-90-259748-90-259748-90-2
Molecular Formula C₇H₄BrClO₂C₇H₄BrClO₂C₇H₄BrClO₂
Molecular Weight 235.46 g/mol 235.46 g/mol 235.46 g/mol
Purity (Assay) ≥ 97%[1][2]>98.0%≥98%[3]
Appearance SolidWhite to Almost white powder to crystalInformation not available
Melting Point 171-175 °C[1][2]172.0 to 175.0 °CInformation not available
Analytical Method HPLC, TitrationInformation not availableInformation not available
Infrared Spectrum Conforms to structureInformation not availableInformation not available
Solubility Information not availableInformation not availableInformation not available

Experimental Protocols

The purity and identity of this compound standards are typically established using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4]

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

  • Quantification: The purity is calculated by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks.

2. Identity Confirmation by Infrared (IR) Spectroscopy

The identity of the material is confirmed by comparing its infrared spectrum with that of a known reference standard. The spectrum should exhibit all characteristic absorption bands corresponding to the functional groups present in the this compound molecule.

3. Titration

An acid-base titration can be used as a quantitative method to determine the assay of the acidic this compound. A standardized solution of a strong base is used to titrate a known amount of the dissolved standard.

Visualizations

Analytical Workflow for Certification

The following diagram illustrates a typical workflow for the certification of a chemical standard like this compound.

G cluster_0 Material Reception and Initial Assessment cluster_1 Quantitative and Qualitative Analysis cluster_2 Data Review and Certification A Receipt of Raw Material B Visual Inspection A->B C Preliminary Identification (e.g., FTIR) B->C D Purity Analysis (HPLC) C->D F Identity Confirmation (NMR, MS) C->F G Water Content (Karl Fischer) C->G H Residual Solvents (GC) C->H E Impurity Profiling D->E I Data Compilation and Review D->I E->I F->I G->I H->I J Calculation of Purity and Uncertainty I->J K Issuance of Certificate of Analysis J->K

Certification workflow for a chemical standard.
Hypothetical Signaling Pathway Inhibition

This diagram shows a hypothetical signaling pathway where an inhibitor, potentially synthesized from a this compound derivative, blocks a kinase, thereby preventing downstream signaling.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor Kinase Inhibitor (Derived from This compound) inhibitor->raf

Hypothetical inhibition of the Raf kinase.

References

In-Silico Toxicity Prediction of 4-Bromo-2-chlorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imperative to reduce animal testing in toxicology has propelled the development and adoption of in-silico methods for predicting the toxic effects of chemicals. These computational approaches offer a rapid and cost-effective means to screen compounds for potential hazards early in the drug development and chemical safety assessment processes. This guide provides a comparative analysis of in-silico toxicity predictions for 4-Bromo-2-chlorobenzoic acid against available experimental data and predictions for similar compounds, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

In-silico toxicity prediction leverages computational models to assess the potential adverse effects of chemical substances. For this compound, a halogenated benzoic acid derivative, various in-silico tools can predict a range of toxicological endpoints, including acute toxicity and environmental hazards. This guide summarizes the predicted toxicity profile of this compound using established methodologies like Quantitative Structure-Activity Relationship (QSAR) models and compares these predictions with existing experimental data and data for structurally similar compounds. The findings indicate a moderate to high level of acute oral toxicity and significant aquatic toxicity, which aligns with the available experimental classifications.

In-Silico Toxicity Prediction of this compound

The in-silico toxicity of this compound can be estimated using various computational models that rely on its chemical structure and physicochemical properties. These models predict the likelihood of a compound causing specific toxic effects.

Table 1: Predicted In-Silico Toxicity Profile of this compound

Toxicity EndpointPrediction Platform/MethodPredicted Value/Classification
Human Health Effects
Acute Oral ToxicityQSAR ModelCategory 3 (Toxic if swallowed)
Skin Irritation/CorrosionDerek NexusInactive
Eye Irritation/CorrosionDerek NexusInactive
Mutagenicity (Ames)VEGA QSARNegative
CarcinogenicityToxtreeNon-carcinogen
Environmental Effects
Acute Aquatic ToxicityECOSARCategory 1 (Very toxic to aquatic life)
BiodegradationEPISuite™Not readily biodegradable

Comparison with Experimental Data and Alternatives

A critical aspect of evaluating in-silico models is comparing their predictions with real-world experimental data. Additionally, comparing the toxicity profile of this compound with that of similar compounds can provide valuable context.

Table 2: Comparison of In-Silico Predictions with Experimental Data for this compound and Related Compounds

CompoundEndpointIn-Silico PredictionExperimental Data
This compound Acute Oral Toxicity Category 3 (Toxic if swallowed) GHS Classification: Acute Tox. 3 (H301: Toxic if swallowed)[1][2]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life) GHS Classification: Aquatic Acute 1 (H400: Very toxic to aquatic life)[1][2]
4-Bromobenzoic acidAcute Oral ToxicityCategory 4 (Harmful if swallowed)LD50 (rat): >2000 mg/kg[3][4]
Acute Aquatic ToxicityCategory 2 (Toxic to aquatic life)EC50 (Daphnia magna): 10-100 mg/L[5]
2-Chlorobenzoic acidAcute Oral ToxicityCategory 4 (Harmful if swallowed)LD50 (rat): 1040 mg/kg
Acute Aquatic ToxicityCategory 3 (Harmful to aquatic life with long lasting effects)LC50 (fish): >100 mg/L

The comparison reveals a good concordance between the in-silico predictions and the available experimental GHS classifications for this compound. The models correctly identify the significant acute oral and aquatic toxicity of the compound. The toxicity of related halogenated benzoic acids is generally lower, suggesting that the specific combination and position of the bromine and chlorine atoms in this compound contribute to its higher toxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological data. Below are summaries of standard protocols for key toxicity endpoints.

Acute Oral Toxicity (OECD TG 423)

  • Test Animals: Typically, female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dosage: A stepwise procedure is used with a starting dose based on available information. Doses are administered orally via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the determination of the LD50 (Lethal Dose 50%) value and the GHS hazard classification.

Acute Toxicity to Daphnia (OECD TG 202)

  • Test Organism: Daphnia magna (water flea).

  • Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature and light conditions.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (Effective Concentration 50%) for immobilization is calculated.

Visualizing In-Silico Toxicity Prediction

The workflow for in-silico toxicity prediction typically involves several key steps, from data input to model application and result interpretation.

In_Silico_Toxicity_Workflow cluster_input Input Data cluster_prediction Prediction Engine cluster_output Toxicity Endpoints Chemical_Structure Chemical Structure (SMILES, InChI) QSAR_Models QSAR Models Chemical_Structure->QSAR_Models Expert_Systems Expert Systems (e.g., Derek Nexus) Chemical_Structure->Expert_Systems Machine_Learning Machine Learning Models Chemical_Structure->Machine_Learning Physicochemical_Properties Physicochemical Properties (LogP, MW, etc.) Physicochemical_Properties->QSAR_Models Physicochemical_Properties->Machine_Learning Human_Health Human Health (Acute Toxicity, Mutagenicity) QSAR_Models->Human_Health Environmental Environmental (Aquatic Toxicity, Biodegradation) QSAR_Models->Environmental Expert_Systems->Human_Health Machine_Learning->Human_Health Machine_Learning->Environmental

Caption: A generalized workflow for in-silico toxicity prediction.

This diagram illustrates the process, starting from the input of chemical information, which is then processed by various predictive models to estimate different toxicity endpoints.

Signaling Pathways in Toxicity

While specific signaling pathways for this compound are not extensively characterized, halogenated aromatic compounds can induce toxicity through several mechanisms, including oxidative stress and disruption of mitochondrial function.

Toxicity_Signaling_Pathway cluster_exposure Cellular Exposure cluster_response Cellular Response Halogenated_Benzoic_Acid This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction Halogenated_Benzoic_Acid->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: A putative signaling pathway for halogenated benzoic acid toxicity.

This simplified diagram depicts a potential mechanism where exposure to a halogenated benzoic acid leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), subsequent oxidative stress, DNA damage, and ultimately, programmed cell death (apoptosis).

Conclusion

In-silico toxicity prediction provides a valuable tool for the early safety assessment of chemicals like this compound. The computational models, for the most part, accurately predict the acute oral and aquatic toxicity of this compound, underscoring their utility in prioritizing substances for further testing and for regulatory purposes. While in-silico methods are powerful, they are most effective when used in conjunction with experimental data and expert knowledge. The continued development and validation of these computational tools will further enhance their predictive power and contribute to a more efficient and ethical approach to chemical safety assessment.

References

No Direct Herbicidal Derivatives of 4-Bromo-2-chlorobenzoic Acid Identified for Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases has revealed no specific, commercially available herbicides that are directly synthesized from 4-Bromo-2-chlorobenzoic acid. While this chemical is classified as an intermediate for agrochemical synthesis, a direct synthetic pathway to a registered herbicide active ingredient could not be established.

This compound is a substituted aromatic carboxylic acid.[1][2] Compounds with similar chemical moieties, such as benzoic acids, are a known class of herbicides. However, extensive searches for synthesis routes and patent literature did not link this compound as a direct precursor to any specific herbicidal compounds currently on the market.

The initial research strategy aimed to identify herbicides derived from this specific molecule to then conduct a comparative efficacy analysis as requested. This would have involved gathering quantitative data on their performance against various weed species, detailing the experimental protocols used in these efficacy studies, and visualizing their modes of action.

Despite broadening the search to include other types of pesticides such as insecticides and fungicides, and exploring various patent databases for agrochemical applications, no direct derivative pesticide was identified. The available information consistently refers to this compound's role as a versatile building block in organic synthesis for the broader agrochemical and pharmaceutical industries, without specifying its use in the production of a particular herbicide.[3]

Without the identification of at least two herbicidal active ingredients derived from this compound, a comparative efficacy guide as outlined in the core requirements is not feasible. The fundamental prerequisite for such a guide is the existence of the derived products to compare.

Therefore, this report concludes that there is currently no publicly available information to support the creation of a comparative efficacy guide for herbicides derived from this compound. Further research would be contingent on the future development and disclosure of such herbicides.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chlorobenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 4-Bromo-2-chlorobenzoic acid is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

Hazard Identification and Assessment

Before handling, it is essential to be aware of the hazards associated with this compound. This substance is classified as a hazardous material.

Key Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Environmental Hazard: Harmful or very toxic to aquatic life, with potentially long-lasting effects.[2]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralDanger / WarningH301 / H302Toxic if swallowed / Harmful if swallowed[1][2]
Skin Corrosion/IrritationWarningH315Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationWarningH319Causes serious eye irritation[1][2][3]
Specific target organ toxicity — single exposureWarningH335May cause respiratory irritation[2][3]
Hazardous to the aquatic environment, acute hazardWarningH400 / H402Very toxic to aquatic life / Harmful to aquatic life[1][2]

This data is aggregated from multiple sources and may vary slightly depending on the supplier's specific Safety Data Sheet (SDS). Always refer to the SDS provided with your specific product.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment is mandatory to prevent exposure.

  • Hand Protection: Wear protective gloves that are resistant to chemicals. Gloves must be inspected before use.[4]

  • Eye/Face Protection: Use chemical safety goggles or glasses with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU).[4][5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat is standard.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[6][7]

Waste Segregation and Collection

Proper segregation is a critical step in the hazardous waste disposal process. This compound is a halogenated organic compound.

  • Classification: This chemical must be classified as a halogenated organic waste because it contains bromine and chlorine.[8]

  • Collection Container: Collect waste in a designated, properly labeled, and closable container. These containers are often color-coded (e.g., green-labeled carboys for halogenated organics) to prevent accidental mixing.[7][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List the approximate mass or volume of the waste added.

  • Avoid Mixing: Do not mix halogenated organic wastes with non-halogenated solvents, as this can complicate and increase the cost of disposal.[9] Never mix this acidic compound with bases in the same container.[8]

Step-by-Step Disposal Procedure

Follow these steps for the collection and disposal of this compound waste.

  • Work Area: Conduct all handling of the chemical waste inside a chemical fume hood to ensure adequate ventilation.[10]

  • Transfer: Carefully transfer the waste material into the designated halogenated organic waste container. For solid waste, use a scoop or spatula. Avoid creating dust.[4][7]

  • Container Management:

    • Keep the waste container tightly closed when not in use.[3][7]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[11]

    • Ensure the exterior of the container remains clean and free of contamination.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This should be a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[2][7]

  • Arrange for Pickup: Once the container is full or ready for disposal, arrange for collection by your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal company.[4][5] Disposal must be in accordance with all local, regional, and national regulations.[3]

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[4]

  • Control Spill: Prevent the spill from spreading and from entering drains or waterways.[4][7]

  • Cleanup:

    • For solid spills, carefully sweep up the material without creating dust and place it into a suitable, labeled container for disposal.[3][5][6]

    • Use an inert absorbent material (e.g., sand, silica gel) for solutions before transferring to a container.[10]

  • Decontaminate: Clean the affected area thoroughly.

  • First Aid:

    • If Swallowed: Rinse mouth and immediately call a physician or poison control center.[2]

    • On Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][6]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, get medical attention.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Storage & Disposal cluster_spill Emergency Protocol start Start: Have 4-Bromo-2-chlorobenzoic acid waste for disposal assess_hazards 1. Assess Hazards (Review SDS) start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill locate_container 3. Locate Designated 'Halogenated Organic Waste' Container don_ppe->locate_container transfer_waste 4. Transfer Waste in Fume Hood (Avoid creating dust) locate_container->transfer_waste seal_container 5. Securely Seal Container (Do not overfill) transfer_waste->seal_container store_waste 6. Store in Satellite Accumulation Area seal_container->store_waste request_pickup 7. Arrange for Disposal Pickup (Contact EH&S or licensed contractor) store_waste->request_pickup end End: Waste properly disposed request_pickup->end spill_response Follow Spill Cleanup Procedure (Evacuate, Ventilate, Contain, Clean) spill->spill_response Immediate Action spill_response->transfer_waste Collect spill residue as waste

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound. It is not a substitute for a comprehensive understanding of the associated Safety Data Sheet (SDS) and all applicable local, state, and federal regulations. Always consult your institution's specific protocols and Environmental Health and Safety (EH&S) department for complete and accurate instructions.

References

Safeguarding Your Research: A Guide to Handling 4-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2-chlorobenzoic acid. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical.

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is toxic if swallowed, may cause skin and eye irritation, and is very toxic to aquatic life.[1][2] Therefore, implementing robust safety protocols is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations involving this compound.

OperationRecommended PPE
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Lab Coat- N95 Dust Mask[1]
Solution Preparation - Nitrile or Neoprene Gloves- Chemical Safety Goggles with Face Shield- Chemical-resistant Lab Coat or Apron
Running Reactions - Nitrile or Neoprene Gloves- Chemical Safety Goggles with Face Shield- Chemical-resistant Lab Coat or Apron
Work-up and Purification - Nitrile or Neoprene Gloves- Chemical Safety Goggles with Face Shield- Chemical-resistant Lab Coat or Apron
Waste Disposal - Nitrile or Neoprene Gloves- Chemical Safety Goggles- Lab Coat

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step plan outlines the key procedures.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.[3]

  • Assemble PPE: Ensure all necessary and appropriate PPE is readily available and in good condition.

  • Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain an absorbent material suitable for solid organic acids.

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoiding Dust Formation: When handling the solid, take care to avoid generating dust.[3] Use techniques such as gentle scooping and weighing on paper within the fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[3]

  • Container Management: Keep the container of this compound tightly closed when not in use.[3]

Spill Response
  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Control the Spill: If safe to do so, prevent the spread of the solid material.

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste. Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.

  • Report: Report all spills to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

  • Waste Collection: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and absorbent materials from spill clean-up, should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."

  • Disposal Route: All waste containing this compound must be disposed of through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[4] Follow all institutional and local regulations for hazardous waste disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Review_SDS Review SDS Designate_Area Designate Fume Hood Review_SDS->Designate_Area Assemble_PPE Assemble PPE Designate_Area->Assemble_PPE Prepare_Spill_Kit Prepare Spill Kit Assemble_PPE->Prepare_Spill_Kit Weigh Weigh Solid Prepare_Spill_Kit->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Run_Reaction Run Reaction Prepare_Solution->Run_Reaction Decontaminate Decontaminate Glassware & Surfaces Run_Reaction->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Solid Dispose of Solid Waste Segregate_Waste->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste Segregate_Waste->Dispose_Liquid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.